molecular formula C16H20FN3O6 B601331 PNU-142586 CAS No. 368891-70-7

PNU-142586

货号: B601331
CAS 编号: 368891-70-7
分子量: 369.34 g/mol
InChI 键: JGOXQNABWWZJSO-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

structure in first source

属性

IUPAC Name

2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O6/c1-10(22)18-7-12-8-20(16(25)26-12)11-2-3-14(13(17)6-11)19(4-5-21)9-15(23)24/h2-3,6,12,21H,4-5,7-9H2,1H3,(H,18,22)(H,23,24)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXQNABWWZJSO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858328
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368891-70-7
Record name N-[4-[(5S)-5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-N-(2-hydroxyethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368891-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PNU-142586
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368891707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(5S)-5-(Acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-N-(2-hydroxyethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-142586
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91C9X47U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

PNU-142586: A Technical Guide to its Mechanism of Action as a Dual Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, the primary metabolite of the oxazolidinone antibiotic linezolid, has been identified as a potent dual inhibitor of human DNA topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental methodologies used to elucidate these properties. Quantitative data from key experiments are summarized, and relevant signaling pathways and experimental workflows are visualized. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and the study of antibiotic-induced toxicities.

Core Mechanism of Action: Inhibition of Topoisomerase II

This compound exerts its biological effects primarily through the inhibition of TOP2A and TOP2B.[1][2] These essential enzymes are responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. The inhibitory action of this compound disrupts these vital cellular processes, leading to antiproliferative and cytotoxic effects.[1][2]

The mechanism of inhibition involves two key aspects:

  • Impeding DNA Binding: this compound interferes with the binding of DNA to TOP2A and TOP2B, preventing the formation of the enzyme-DNA complex necessary for the catalytic cycle.[1][2]

  • Inhibition of ATP Hydrolysis: The compound inhibits the adenosine 5'-triphosphate (ATP) hydrolysis required for the enzymatic activity of topoisomerase II.[1][2][3][4]

This dual inhibition of TOP2A and TOP2B is a key factor in the hematologic toxicity, particularly thrombocytopenia, observed with prolonged linezolid therapy.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

PNU142586_Mechanism This compound Signaling Pathway PNU142586 This compound TOP2AB TOP2A / TOP2B PNU142586->TOP2AB Inhibits DNABinding DNA Binding PNU142586->DNABinding Impedes ATPHydrolysis ATP Hydrolysis PNU142586->ATPHydrolysis Inhibits TOP2AB->DNABinding TOP2AB->ATPHydrolysis Replication DNA Replication DNABinding->Replication Transcription DNA Transcription DNABinding->Transcription ATPHydrolysis->Replication ATPHydrolysis->Transcription Cytotoxicity Antiproliferative & Cytotoxic Effects Replication->Cytotoxicity Disruption leads to Transcription->Cytotoxicity Disruption leads to

Caption: this compound inhibits TOP2A/B, disrupting DNA replication and transcription.

Quantitative Data

The following tables summarize the key quantitative data associated with the mechanism of action of this compound.

Table 1: Inhibition of Topoisomerase II Activity
ParameterTargetValueAssay
IC₅₀TOP2A13.8 µMkDNA Decatenation
IC₅₀TOP2B25.6 µMkDNA Decatenation

Data extracted from a study by Thu et al., which demonstrated dose-dependent inhibition.

Table 2: Cytotoxicity
Cell LineParameterValue
MEG-01 (human megakaryocytic)IC₅₀48.7 µM

This value represents the concentration at which this compound inhibits the growth of MEG-01 cells by 50%.

Table 3: hOAT3-Mediated Transport Inhibition
CompoundParameterValue
LansoprazoleIC₅₀0.59 ± 0.38 µM

This data indicates that lansoprazole is a potent inhibitor of the human organic anion transporter 3 (hOAT3), which is involved in the transport of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Topoisomerase II kDNA Decatenation Assay

This assay measures the enzymatic activity of TOP2A and TOP2B by assessing their ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Workflow:

kDNA_Decatenation_Workflow kDNA Decatenation Assay Workflow Start Start ReactionMix Prepare Reaction Mix: - Assay Buffer - ATP - kDNA Substrate Start->ReactionMix AddEnzyme Add Purified TOP2A or TOP2B ReactionMix->AddEnzyme AddPNU Add this compound (or vehicle) AddEnzyme->AddPNU Incubate Incubate at 37°C for 30 min AddPNU->Incubate StopReaction Stop Reaction (e.g., with STEB and chloroform/isoamyl alcohol) Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Visualize DNA with Ethidium Bromide Electrophoresis->Visualize Analyze Quantify Decatenated Minicircles Visualize->Analyze End End Analyze->End

Caption: Workflow for the Topoisomerase II kDNA decatenation assay.

Methodology:

  • Reaction Setup: Reactions are typically performed in a final volume of 20-30 µL. A master mix containing assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA), ATP (e.g., 1 mM), and kDNA substrate (e.g., 100-200 ng) is prepared.

  • Enzyme and Inhibitor Addition: Purified recombinant human TOP2A or TOP2B is added to the reaction mix. This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. A vehicle control is also included.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a loading dye and a protein denaturant (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) and often followed by extraction with chloroform/isoamyl alcohol.

  • Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.

  • Visualization and Analysis: The gel is stained with an intercalating dye such as ethidium bromide and visualized under UV light. Decatenated minicircles migrate into the gel, while the catenated kDNA network remains in the well. The intensity of the bands corresponding to the decatenated products is quantified to determine the extent of inhibition.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of this compound on the viability of a specific cell line, such as the human megakaryocytic cell line MEG-01.

Methodology:

  • Cell Seeding: MEG-01 cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

  • Compound Treatment: Cells are treated with various concentrations of this compound. A vehicle control is included.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

hOAT3-Mediated Transport Assay

This in vitro assay evaluates the transport of this compound by the human organic anion transporter 3 (hOAT3) and the inhibitory effects of other compounds on this transport.

Methodology:

  • Cell Culture: HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and control cells (HEK-pBK) are cultured to confluence in appropriate multi-well plates.

  • Uptake Experiment:

    • Cells are pre-incubated with a buffer solution for approximately 10 minutes at 37°C.

    • The buffer is then replaced with a solution containing a defined concentration of this compound (e.g., 1 µM).

    • For inhibition studies, various concentrations of the test inhibitor (e.g., lansoprazole) are included in the incubation solution.

    • The uptake is allowed to proceed for a specific time (e.g., 5 minutes) at 37°C.

  • Reaction Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The intracellular concentration of this compound is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The uptake in HEK-hOAT3 cells is compared to that in control cells to determine the extent of transporter-mediated uptake. For inhibition studies, IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound, the primary metabolite of linezolid, is a dual inhibitor of TOP2A and TOP2B, leading to the disruption of DNA replication and transcription. This mechanism is central to the antiproliferative and cytotoxic effects of the compound and is a key contributor to the hematologic toxicities associated with linezolid therapy. The provided quantitative data and detailed experimental protocols offer a valuable resource for further research into the biological activities of this compound and the development of safer therapeutic agents.

References

An In-depth Technical Guide to PNU-142586: From Metabolite Identification to Toxicological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PNU-142586, a primary metabolite of the oxazolidinone antibiotic linezolid. While not a discovered therapeutic agent itself, the history and scientific investigation of this compound are critical for understanding and mitigating the adverse effects of linezolid, particularly hematological toxicity. This document details its identification, synthesis, mechanism of action in toxicity, pharmacokinetic profile, and the experimental methodologies used in its study.

Discovery and History: Unraveling a Key Player in Linezolid Toxicity

The discovery of this compound is intrinsically linked to the clinical use and safety profiling of the antibiotic linezolid. Linezolid, a crucial weapon against multidrug-resistant Gram-positive infections, is known to be associated with hematologic toxicity, such as thrombocytopenia, with prolonged use.[1] Initial investigations into the metabolism of linezolid identified two major, microbiologically inactive metabolites: PNU-142300 (an aminoethoxyacetic acid metabolite) and this compound (a hydroxyethyl glycine metabolite).[2][3] These metabolites are formed through the oxidative cleavage of linezolid's morpholine ring.[3][4]

Subsequent clinical observations revealed that the accumulation of these metabolites, particularly in patients with renal insufficiency, might be linked to the development of thrombocytopenia.[3][4] This hypothesis was challenging to confirm initially due to the poor availability of pure this compound for research.[3][4] The synthesis of this compound was a critical step that enabled further investigation into its clinical significance.[4] More recent clinical studies have solidified the association between elevated plasma concentrations of this compound and an increased risk of linezolid-induced toxicity.[1][5] This has shifted the focus of toxicity studies from the parent drug alone to its metabolic byproducts.

Synthesis of this compound

The chemical synthesis of this compound has been crucial for enabling detailed toxicological and pharmacological studies. A common synthetic route involves utilizing a shared intermediate with the synthesis of PNU-142300.[4]

A representative synthesis protocol is as follows[6]:

  • Intermediate Preparation : The synthesis often starts from a protected precursor similar to that used in the synthesis of linezolid itself.

  • Staudinger Reaction and Acetylation : Key steps include a Staudinger reaction, followed by acetylation and debenzylation of a common synthetic intermediate.

  • N-Alkylation : N-alkylation is then performed to yield a precursor to this compound.

  • Purification and Deprotection : The resulting carboxylic acid is then separated and purified. This intermediate can be unstable due to potential lactonization.

  • Final Deprotection : The final step typically involves the removal of a protecting group, such as a tert-butyldimethylsilyl (TBS) group, using a reagent like tetrabutylammonium fluoride in tetrahydrofuran (THF).

  • Purification : The final product, this compound, is then purified using techniques like silica gel column chromatography.

Mechanism of Action in Toxicity

Recent research has elucidated the molecular mechanism by which this compound contributes to hematologic toxicity. The primary targets have been identified as DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B).[1]

This compound disrupts the processes of DNA replication and transcription by:[1]

  • Impeding the binding of DNA to TOP2A and TOP2B.

  • Inhibiting the hydrolysis of adenosine 5'-triphosphate (ATP), which is essential for topoisomerase function.

This ultimately leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which manifests as hematologic toxicity.[1] Furthermore, this compound has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines, the precursor cells to platelets.[7][8]

G cluster_0 This compound Interaction with Topoisomerase II PNU142586 This compound TOP2 TOP2A / TOP2B PNU142586->TOP2 Targets DNA_Binding Impedes DNA Binding TOP2->DNA_Binding Leads to ATP_Hydrolysis Inhibits ATP Hydrolysis TOP2->ATP_Hydrolysis Leads to Replication_Transcription Disrupted Replication & Transcription DNA_Binding->Replication_Transcription ATP_Hydrolysis->Replication_Transcription Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction Replication_Transcription->Cytotoxicity

Caption: Proposed mechanism of this compound-induced toxicity.

Pharmacokinetics and Clinical Significance

The pharmacokinetic profile of this compound is a critical factor in its toxicological impact. The accumulation of this metabolite is significantly influenced by renal function.

ParameterPopulation Mean ValueInfluencing CovariateReference
Total Clearance (CL)13.54 L/hCreatinine Clearance (CLcr)[2][9]
Volume of Distribution (Vd)47.1 L (assumed same as linezolid)-[2][9]
Renal Function (CLcr)Estimated Cmin (µg/mL)Estimated AUC (mg·h/L)Reference
Normal (90 mL/min)0.725.7[2]
Severe Dysfunction (15 mL/min)4.5107.1[2]

A retrospective study identified predictive thresholds of this compound concentrations for the development of linezolid-induced thrombocytopenia (LIT)[5]:

  • Crough ≥ 1.43 µg/mL

  • AUC₂₄ ≥ 37.8 mg·h/L

Multivariate analysis revealed that a this compound Crough ≥ 1.43 µg/mL was an independent risk factor for LIT (Odds Ratio = 37.60).[5]

The elimination of this compound is mediated, in part, by human organic anion transporter 3 (hOAT3).[8] Co-administration of drugs that inhibit hOAT3, such as the proton pump inhibitor lansoprazole, can lead to increased plasma concentrations of this compound and exacerbate the risk of thrombocytopenia.[8]

  • IC₅₀ of lansoprazole against hOAT3-mediated transport of this compound: 0.59 ± 0.38 µM[7][8]

Key Experimental Protocols

The investigation of this compound has relied on a variety of in vitro and in vivo experimental models.

This assay is used to determine if this compound is a substrate for the hOAT3 transporter.

  • Cell Culture : HEK293 cells are stably transfected to express hOAT3 (HEK-hOAT3). Non-transfected HEK293 cells serve as a control.

  • Preincubation : Cells are preincubated in a buffer solution for 10 minutes at 37°C.

  • Incubation : Cells are then incubated with a solution containing this compound (e.g., 1 µM) for a specified time at 37°C.

  • Inhibition Studies : To confirm transporter-mediated uptake, the incubation is repeated in the presence of a known hOAT3 inhibitor (e.g., 100 µM probenecid) or the investigational inhibitor (e.g., lansoprazole).[8]

  • Quantification : The intracellular concentration of this compound is measured using a suitable analytical method, such as ultra-performance liquid chromatography (UPLC).[2]

G cluster_0 hOAT3 Uptake Assay Workflow Start Start Cell_Culture Culture HEK-hOAT3 & Control Cells Start->Cell_Culture Preincubation Preincubate Cells (10 min, 37°C) Cell_Culture->Preincubation Incubation Incubate with this compound (± Inhibitor) Preincubation->Incubation Wash Wash Cells to Remove Extracellular Compound Incubation->Wash Lysis Cell Lysis Wash->Lysis Quantification Quantify Intracellular This compound via UPLC Lysis->Quantification End End Quantification->End

Caption: Experimental workflow for an hOAT3 uptake assay.

Population PK modeling is used to analyze sparse data from clinical studies to understand the pharmacokinetics of this compound in a patient population and identify factors that influence drug exposure.

  • Data Collection : Plasma concentration data of linezolid and its metabolites are collected from patients at various time points. Demographic and laboratory data (e.g., creatinine clearance) are also recorded.[9]

  • Analytical Method : Plasma concentrations are determined using a validated method like UPLC.[2]

  • Model Development : A structural PK model (e.g., a one-compartment model) is developed. Statistical models for inter-individual variability and residual error are also defined.

  • Covariate Analysis : The influence of patient characteristics (covariates) on PK parameters (like clearance) is tested. For this compound, creatinine clearance has been identified as a significant covariate for its clearance.[2][9]

  • Model Validation : The final model is validated using techniques such as goodness-of-fit plots and bootstrap analysis.

  • Simulation : The final model can be used to simulate this compound concentrations under different clinical scenarios (e.g., varying degrees of renal impairment).[9]

Conclusion and Future Directions

This compound, once considered an inactive metabolite of linezolid, is now recognized as a key mediator of its hematologic toxicity. The discovery of its mechanism of action involving topoisomerase II inhibition and the quantification of its pharmacokinetic profile have provided a deeper understanding of linezolid's adverse effects. This knowledge underscores the importance of studying drug metabolites in safety pharmacology.

Future research should focus on developing strategies to mitigate the accumulation of this compound, particularly in vulnerable patient populations such as those with renal impairment. Therapeutic drug monitoring that includes not only the parent drug but also its key metabolites like this compound could lead to more personalized and safer dosing strategies for linezolid.[5] Further investigation into the specifics of this compound-induced mitochondrial dysfunction may also reveal potential avenues for cytoprotective co-therapies.

References

The Role of PNU-142586 in Linezolid Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a potent oxazolidinone antibiotic, is a critical tool in combating multidrug-resistant Gram-positive infections. However, its clinical utility is often hampered by significant hematologic toxicity, most notably myelosuppression. Emerging evidence has pinpointed PNU-142586, a primary metabolite of linezolid, as a key mediator of these adverse effects. This technical guide provides an in-depth analysis of the role of this compound in linezolid toxicity, summarizing the latest research findings, quantitative data, and experimental methodologies. A central focus is the elucidation of the molecular mechanisms through which this compound exerts its cytotoxic effects, primarily through the inhibition of DNA topoisomerases and subsequent mitochondrial dysfunction.

Introduction: Linezolid and the Challenge of Hematologic Toxicity

Linezolid exerts its antibacterial action by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit.[1] While effective, prolonged linezolid therapy is associated with a significant risk of reversible myelosuppression, including thrombocytopenia and anemia.[2] Initial hypotheses centered on the parent drug's off-target effects on mitochondrial protein synthesis, a known vulnerability for the oxazolidinone class of antibiotics.[3][4][5] However, recent investigations have shifted the focus to the pharmacological activity of its metabolites.

Linezolid is metabolized in the liver to two main inactive metabolites, this compound and PNU-142300, through a non-enzymatic oxidation of the morpholine ring.[6][7] These metabolites are primarily cleared by the kidneys.[6][7] Consequently, patients with renal impairment exhibit significantly elevated plasma concentrations of this compound and PNU-142300, correlating with a higher incidence of linezolid-induced thrombocytopenia.[8][9] This clinical observation has spurred intensive research into the direct toxicological role of these metabolites.

This compound: The Culprit in Linezolid-Induced Toxicity

Clinical and preclinical studies have now firmly established a causal link between elevated this compound exposure and linezolid-induced hematologic toxicity, even in patients without pre-existing renal dysfunction.[1][10][11]

Mechanism of Action: Targeting DNA Topoisomerases

The primary mechanism through which this compound induces cytotoxicity is by targeting and inhibiting two critical nuclear enzymes: DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B).[1][10][11] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation.

The proposed signaling pathway is as follows:

Linezolid Linezolid PNU142586 PNU142586 Linezolid->PNU142586 Metabolism TOP2A TOP2A PNU142586->TOP2A TOP2B TOP2B PNU142586->TOP2B DNA_Binding Impeded DNA Binding TOP2A->DNA_Binding ATP_Hydrolysis Inhibited ATP Hydrolysis TOP2A->ATP_Hydrolysis TOP2B->DNA_Binding TOP2B->ATP_Hydrolysis Replication_Disruption Replication Disruption DNA_Binding->Replication_Disruption Transcription_Disruption Transcription Disruption DNA_Binding->Transcription_Disruption Cytotoxicity Antiproliferative & Cytotoxic Effects Replication_Disruption->Cytotoxicity Transcription_Disruption->Cytotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytotoxicity->Mitochondrial_Dysfunction

Caption: this compound-mediated inhibition of TOP2A/B and downstream effects.

This compound disrupts the function of TOP2A and TOP2B by:

  • Impeding DNA Binding: It prevents the enzymes from effectively binding to DNA, a crucial step for their catalytic activity.[1][10]

  • Inhibiting ATP Hydrolysis: It blocks the adenosine 5'-triphosphate hydrolysis required for enzyme turnover and the re-ligation of DNA strands.[1][10]

This dual inhibition leads to the disruption of DNA replication and transcription, ultimately triggering antiproliferative and cytotoxic effects in rapidly dividing cells, such as hematopoietic progenitors in the bone marrow.[1][10]

The Link to Mitochondrial Dysfunction

The cytotoxic cascade initiated by this compound culminates in mitochondrial dysfunction.[1][10][11] While the parent compound, linezolid, is a known inhibitor of mitochondrial protein synthesis, the actions of this compound on nuclear DNA integrity likely exacerbate this effect.[3][4][5] The resulting energy deficit and oxidative stress contribute significantly to the observed hematologic toxicity. Some studies suggest that the oxidative stress induced by linezolid may be a contributing factor to its hematological effects, and antioxidant supplementation could potentially mitigate this toxicity.[12]

Quantitative Data on this compound and Linezolid Toxicity

Several studies have quantified the relationship between this compound concentrations and the risk of linezolid-induced toxicity.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for linezolid and its metabolites.

ParameterLinezolidPNU-142300This compoundReference
Population Mean Clearance (CL) 3.86 L/h7.27 L/h13.54 L/h[13]
Volume of Distribution (Vd) 47.1 LAssumed same as LinezolidAssumed same as Linezolid[9][13]
Primary Route of Elimination Metabolism & RenalRenalRenal[6][7]

Note: Clearance of all compounds is influenced by creatinine clearance (CLcr).[13]

Accumulation in Renal Impairment

Patients with renal impairment exhibit a significant accumulation of linezolid metabolites.

MetaboliteFold Increase in Serum Concentration (Renal Impairment vs. Normal)Reference
PNU-142300 3.3-fold[14]
This compound 2.8-fold[14]
Predictive Thresholds for Thrombocytopenia

Receiver operating characteristic (ROC) analysis has identified predictive thresholds for this compound concentrations associated with the development of linezolid-induced thrombocytopenia (LIT).

ParameterPredictive ThresholdReference
This compound Trough Concentration (Ctrough) ≥1.43 µg/mL[15]
This compound 24-hour Area Under the Curve (AUC24) ≥37.8 mg·h/L[15]

Multivariate analysis has further identified a this compound Ctrough of ≥1.43 µg/mL as an independent risk factor for LIT, with an odds ratio of 37.60.[15]

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the role of this compound in linezolid toxicity.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating this compound-mediated toxicity.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Human Cell Lines (e.g., K562, HEK) PNU142586_Exposure This compound Exposure Cell_Lines->PNU142586_Exposure Cell_Proliferation Cell Proliferation Assays (e.g., MTT, Cell Counting) PNU142586_Exposure->Cell_Proliferation TOP2_Activity Topoisomerase II Activity Assays PNU142586_Exposure->TOP2_Activity Mitochondrial_Function Mitochondrial Function Assays (e.g., Seahorse, JC-1) PNU142586_Exposure->Mitochondrial_Function Western_Blot Western Blot Analysis (e.g., for TOP2A/B, Cytochrome Oxidase) PNU142586_Exposure->Western_Blot Animal_Model Animal Model (e.g., Rats) Linezolid_Admin Linezolid Administration Animal_Model->Linezolid_Admin Blood_Sampling Blood Sampling Linezolid_Admin->Blood_Sampling Hematological_Analysis Hematological Analysis (CBC) Blood_Sampling->Hematological_Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Blood_Sampling->PK_Analysis

Caption: A generalized experimental workflow for studying this compound toxicity.
Detailed Methodologies

  • Cell Culture and Proliferation Assays: Human cell lines, such as K562 (erythroleukemia) and HEK (human embryonic kidney), are cultured under standard conditions.[5] To assess the antiproliferative effects of this compound, cells are treated with varying concentrations of the metabolite. Cell viability and proliferation can be measured using techniques like the MTT assay or direct cell counting with a hemocytometer.

  • Topoisomerase II Activity Assays: The inhibitory effect of this compound on TOP2A and TOP2B can be determined using commercially available kits that measure the relaxation of supercoiled plasmid DNA. The degree of inhibition is quantified by analyzing the different DNA topoisomers on an agarose gel.

  • Mitochondrial Protein Synthesis Inhibition: This can be assessed by measuring the incorporation of [35S]methionine into intact mitochondria isolated from rat heart or other tissues.[3][5] A reduction in radiolabel incorporation in the presence of this compound indicates inhibition of mitochondrial protein synthesis.

  • Western Blot Analysis: To confirm the impact on mitochondrial protein synthesis, Western blotting can be used to measure the levels of specific mitochondrial-encoded proteins, such as cytochrome c oxidase subunit I (COX-I), in cells treated with this compound.[5]

  • Animal Studies: Rodent models, typically rats, are administered linezolid for a specified duration.[2] Blood samples are collected at various time points to perform complete blood counts (CBCs) to assess for hematologic toxicity (e.g., thrombocytopenia, anemia). Plasma concentrations of linezolid and its metabolites are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Population Pharmacokinetic (PK) Modeling: Clinical data from patients receiving linezolid is analyzed using population PK modeling software (e.g., NONMEM).[13] This allows for the estimation of pharmacokinetic parameters for linezolid and its metabolites and the identification of covariates (such as renal function) that influence drug and metabolite clearance.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a primary driver of linezolid-induced hematologic toxicity. Its mechanism of action, centered on the inhibition of DNA topoisomerases, represents a significant departure from the previously held belief that mitochondrial protein synthesis inhibition by the parent drug was the sole cause. This new understanding has several important implications for drug development and clinical practice:

  • Therapeutic Drug Monitoring: Monitoring plasma concentrations of this compound, in addition to linezolid, may be a more accurate strategy for predicting and mitigating the risk of hematologic toxicity, particularly in patients with renal impairment.[15]

  • Development of Safer Oxazolidinones: Future drug discovery efforts in the oxazolidinone class should include early screening for the formation of toxic metabolites and their activity against host cell targets like topoisomerases.

  • Personalized Dosing Strategies: A deeper understanding of the factors influencing the metabolism of linezolid to this compound could enable the development of personalized dosing algorithms to minimize toxicity while maintaining efficacy.

Further research is warranted to fully elucidate the complex interplay between this compound, mitochondrial dysfunction, and oxidative stress. Additionally, investigating the potential for genetic predispositions to influence linezolid metabolism and toxicity could open new avenues for patient stratification and risk management.

References

PNU-142586 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is a major metabolite of the oxazolidinone antibiotic, Linezolid.[1] Unlike its parent compound, this compound is microbiologically inactive. However, it has garnered significant scientific interest due to its association with Linezolid-induced hematologic toxicity, particularly thrombocytopenia.[2][3] This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a DNA topoisomerase II inhibitor.

Chemical Structure and Properties

This compound is structurally distinct from Linezolid, primarily due to the oxidative cleavage of the morpholine ring. The chemical identity and key properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (S)-N-({3-[4-(Carboxymethyl(2-hydroxyethyl)amino)-3-fluorophenyl]-2-oxooxazolidin-5-yl}methyl)acetamideChemSpider
Molecular Formula C₁₆H₂₀FN₃O₆DrugBank Online
Molecular Weight 369.35 g/mol DrugBank Online
Appearance White to off-white solid(Predicted)
Water Solubility 1.33 mg/mLDrugBank Online[4]
logP 0.06DrugBank Online[4]
pKa (Strongest Acidic) 3.66DrugBank Online[4]
pKa (Strongest Basic) -1.2DrugBank Online[4]

Table 2: Spectroscopic Data for this compound

Spectrum TypeData
Predicted MS/MS (Positive Ion Mode) splash10-0fk9-0009000000-ffb3f54bb257e7fafda7
Predicted MS/MS (Negative Ion Mode) splash10-0a4i-9026000000-6b0fc167840ec5257819

Synthesis of this compound

The synthesis of this compound has been reported in the literature, typically involving a multi-step process starting from a protected Linezolid derivative. A generalized synthetic workflow is presented below.

G Generalized Synthesis Workflow for this compound A Protected Linezolid Intermediate B Oxidative Cleavage of Morpholine Ring A->B C Introduction of Carboxymethyl and Hydroxyethyl Groups B->C D Deprotection C->D E Purification D->E F This compound E->F

A generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis of this compound, adapted from published literature. Specific reagents and conditions may vary.

Materials:

  • Protected Linezolid intermediate

  • Oxidizing agent (e.g., potassium permanganate, ruthenium tetroxide)

  • Appropriate solvents (e.g., acetone, acetonitrile, water)

  • Reagents for the introduction of carboxymethyl and hydroxyethyl groups (e.g., ethyl bromoacetate, ethylene oxide)

  • Deprotection agents (e.g., palladium on carbon for hydrogenolysis, acid/base for labile protecting groups)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification apparatus (e.g., column chromatography, preparative HPLC)

Procedure:

  • Oxidative Cleavage: Dissolve the protected Linezolid intermediate in a suitable solvent system. Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C). Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Introduction of Side Chains: To the crude product from the previous step, add the reagents for introducing the carboxymethyl and hydroxyethyl groups in a suitable solvent. The reaction may require heating and/or the use of a base. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. Purify the product by column chromatography on silica gel.

  • Deprotection: Dissolve the protected intermediate in a suitable solvent and add the deprotection agent. Carry out the reaction under the appropriate conditions (e.g., hydrogen atmosphere for hydrogenolysis). Monitor the reaction until completion.

  • Final Purification: After removal of the catalyst and solvent, purify the final product, this compound, by preparative HPLC or recrystallization to obtain a compound of high purity.

  • Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B).[5] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, this compound disrupts these essential cellular processes, leading to antiproliferative and cytotoxic effects.[1] This mechanism is believed to be a key contributor to the hematologic toxicity observed with high levels of this compound.[1]

G Signaling Pathway of this compound Action cluster_0 Cellular Processes This compound This compound Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibits DNA Replication & Transcription DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription Required for Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Replication & Transcription->Cell Cycle Arrest & Apoptosis Disruption leads to

Inhibition of Topoisomerase II by this compound disrupts DNA replication and transcription.
Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on DNA topoisomerase II.

Materials:

  • Human DNA topoisomerase IIα or IIβ enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Topoisomerase II assay buffer

  • This compound

  • Etoposide (positive control)

  • DMSO (vehicle control)

  • Proteinase K

  • Loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide, SYBR Safe)

  • Gel imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing topoisomerase II assay buffer, ATP, and supercoiled plasmid DNA.

  • Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO only) and a positive control (etoposide).

  • Enzyme Addition: Initiate the reaction by adding human DNA topoisomerase II to each tube.

  • Incubation: Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K. Incubate further to digest the enzyme.

  • Gel Electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control. The formation of linear DNA indicates the stabilization of the cleavage complex, a characteristic of topoisomerase poisons.

Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated in various cell lines, particularly in human megakaryocytic cell lines, to understand its role in thrombocytopenia.[3]

G Experimental Workflow for Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add Cytotoxicity Reagent (e.g., MTT, LDH) C->D E Measure Absorbance/Fluorescence D->E F Calculate Cell Viability (%) E->F

A typical workflow for assessing the cytotoxicity of this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound.

Materials:

  • Human megakaryocytic cell line (e.g., MEG-01)

  • Cell culture medium and supplements

  • This compound

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetic Properties

The accumulation of this compound in plasma has been linked to an increased risk of Linezolid-induced toxicity, particularly in patients with renal impairment.[2] Pharmacokinetic studies are therefore crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Human Pharmacokinetic Parameters of this compound

ParameterValueConditionSource
Mean Clearance (CL) 13.54 L/h[6][7]
Volume of Distribution (Vd) 47.1 L (assumed to be the same as linezolid)[6][7]
Trough Concentration (Ctrough) Predictive of Thrombocytopenia ≥1.43 µg/mL[2]
Area Under the Curve (AUC₂₄) Predictive of Thrombocytopenia ≥37.8 mg·h/L[2]
Experimental Protocol: Animal Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in a rodent model.

Materials:

  • Male and female rodents (e.g., Sprague-Dawley rats)

  • This compound

  • Dosing vehicles (for intravenous and oral administration)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)[8]

Procedure:

  • Animal Acclimation and Grouping: Acclimate the animals to the laboratory conditions. Divide them into groups for different routes of administration (e.g., intravenous and oral).

  • Dosing: Administer a single dose of this compound to each animal according to its assigned group and route of administration.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).

  • Plasma Preparation: Process the blood samples to obtain plasma and store them at -80 °C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.[8]

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and area under the concentration-time curve (AUC). For oral administration, also determine the maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion

This compound, a major metabolite of Linezolid, is a molecule of significant toxicological interest. Its inhibitory effect on DNA topoisomerase II provides a plausible mechanism for the hematologic side effects associated with high Linezolid exposure. This technical guide consolidates the current knowledge on the chemical properties, synthesis, and biological activities of this compound, offering a valuable resource for researchers in the fields of drug metabolism, toxicology, and new drug development. Further investigation into the specific interactions of this compound with topoisomerase II and its downstream cellular consequences will be crucial for developing strategies to mitigate Linezolid-associated toxicities.

References

PNU-142586 as a Topoisomerase II Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, a primary metabolite of the oxazolidinone antibiotic linezolid, has been identified as a catalytic inhibitor of human topoisomerase II alpha (TOP2A) and beta (TOP2B). This guide provides a comprehensive overview of the mechanism of action, experimental evaluation, and cellular effects of this compound as a topoisomerase II inhibitor. Its unique mechanism, which involves the inhibition of ATP hydrolysis and impediment of DNA binding rather than stabilization of the cleavage complex, distinguishes it from classical topoisomerase II poisons. This document summarizes the available data on this compound, outlines key experimental protocols for its characterization, and presents its mechanism through logical diagrams.

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA arising during replication, transcription, and chromosome segregation.[1] Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[1] This process is critical for cell viability, making topoisomerase II a key target for antimicrobial and anticancer therapies.

This compound is the major metabolite of the antibiotic linezolid.[2] Clinical observations have linked elevated levels of this compound to linezolid-induced hematologic toxicity, particularly thrombocytopenia.[1] Subsequent research has revealed that this toxicity stems from the inhibitory activity of this compound on human topoisomerase II.[1] This guide delves into the technical details of this compound as a topoisomerase II inhibitor.

Mechanism of Action

This compound acts as a catalytic inhibitor of both TOP2A and TOP2B.[1][2] Its mechanism is distinct from that of topoisomerase II poisons, such as etoposide, which stabilize the covalent DNA-topoisomerase cleavage complex, leading to DNA damage and apoptosis.[1] In contrast, this compound inhibits the catalytic cycle of topoisomerase II through a dual mechanism:

  • Impediment of DNA Binding: this compound prevents the binding of DNA to the topoisomerase II enzyme in a conformation that is favorable for cleavage.[1]

  • Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on ATP hydrolysis. This compound inhibits this process, further disrupting the enzyme's function.[1][2]

This mode of action prevents the formation of the TOP2-DNA cleavage complex and leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction.[1]

Quantitative Data

As of the latest available research, specific quantitative data on the inhibitory potency of this compound against topoisomerase II, such as IC50 values from enzymatic assays, have not been publicly reported. The primary literature describes the inhibitory effects qualitatively.

Experimental Protocols

The following sections describe the key experimental methodologies used to characterize this compound as a topoisomerase II inhibitor.

Topoisomerase II Decatenation Assay

This assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Principle: Active topoisomerase II will resolve the kDNA network into individual minicircles, which can be separated by agarose gel electrophoresis. Inhibition of the enzyme results in the persistence of the catenated kDNA network.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing kDNA, purified human topoisomerase IIα or IIβ, and reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP).

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to occur.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Electrophoresis: The reaction products are resolved on an agarose gel.

  • Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaging under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well or migrate a short distance.

ATP Hydrolysis Assay

This assay measures the inhibition of the ATPase activity of topoisomerase II.

Principle: Topoisomerase II hydrolyzes ATP to ADP. The amount of ATP hydrolyzed can be quantified using various methods, such as a malachite green-based colorimetric assay that detects inorganic phosphate released during hydrolysis.

Protocol Outline:

  • Reaction Setup: A reaction mixture containing purified topoisomerase II, its DNA substrate (e.g., relaxed plasmid DNA), and reaction buffer is prepared.

  • Inhibitor Addition: this compound is added at varying concentrations.

  • ATP Addition: The reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at 37°C.

  • Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the amount of inorganic phosphate is measured using a malachite green reagent.

  • Data Analysis: The rate of ATP hydrolysis is calculated and compared between the treated and untreated samples to determine the inhibitory effect of this compound.

Cellular Assays

These assays determine the cytotoxic and antiproliferative effects of this compound on cultured cells.

Principle: Various methods can be used, such as the MTT assay, which measures metabolic activity, or direct cell counting using a hemocytometer or an automated cell counter.

Protocol Outline (MTT Assay):

  • Cell Seeding: Cells (e.g., human leukemia cell lines like K562 or HL-60) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

This assay investigates the effect of this compound on cell cycle progression.

Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol Outline:

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a propidium iodide solution.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

This assay assesses whether this compound induces DNA damage, a hallmark of topoisomerase II poisons.

Principle: The expression of key DNA damage response proteins, such as phosphorylated histone H2AX (γH2AX) and cleaved poly(ADP-ribose) polymerase (PARP), is measured by Western blotting.

Protocol Outline:

  • Cell Treatment and Lysis: Cells are treated with this compound, a positive control (e.g., etoposide), and a vehicle control. After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified and normalized to the loading control.

Visualizations

PNU142586_Mechanism_of_Action cluster_Topoisomerase_II_Cycle Topoisomerase II Catalytic Cycle DNA_Binding 1. DNA Binding ATP_Binding 2. ATP Binding DNA_Binding->ATP_Binding DNA_Cleavage 3. DNA Cleavage ATP_Binding->DNA_Cleavage Strand_Passage 4. Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation 5. DNA Ligation Strand_Passage->DNA_Ligation ATP_Hydrolysis 6. ATP Hydrolysis DNA_Ligation->ATP_Hydrolysis Product_Release 7. Product Release ATP_Hydrolysis->Product_Release Product_Release->DNA_Binding PNU142586 This compound PNU142586->DNA_Binding Impedes DNA Binding PNU142586->ATP_Hydrolysis Inhibits ATP Hydrolysis

Caption: Mechanism of this compound as a catalytic inhibitor of Topoisomerase II.

Experimental_Workflow cluster_Biochemical_Assays Biochemical Characterization cluster_Cellular_Assays Cellular Effects Decatenation Topoisomerase II Decatenation Assay ATP_Hydrolysis_Assay ATP Hydrolysis Assay Cell_Viability Cell Viability/ Proliferation Assays Cell_Cycle Cell Cycle Analysis DNA_Damage DNA Damage Analysis (Western Blot) PNU142586 This compound PNU142586->Decatenation PNU142586->ATP_Hydrolysis_Assay PNU142586->Cell_Viability PNU142586->Cell_Cycle PNU142586->DNA_Damage

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a novel catalytic inhibitor of human topoisomerase II that acts by a dual mechanism of impeding DNA binding and inhibiting ATP hydrolysis. This distinguishes it from classical topoisomerase II poisons and provides a molecular basis for the observed linezolid-induced hematologic toxicity. Further research is warranted to quantify the inhibitory potency of this compound and to fully elucidate the downstream signaling pathways affected by its activity. The experimental frameworks outlined in this guide provide a basis for the continued investigation of this compound and other potential topoisomerase II inhibitors.

References

An In-Depth Technical Guide to the Biological Activity of PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PNU-142586 is the primary and most abundant metabolite of the oxazolidinone antibiotic, linezolid.[1] While linezolid is a crucial therapeutic agent against multidrug-resistant Gram-positive infections, its clinical use can be limited by hematologic toxicity, most notably thrombocytopenia. Emerging evidence has identified this compound as a key mediator of this adverse effect. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, relevant quantitative data, and detailed experimental protocols for its characterization. The primary mechanism of this compound-induced toxicity is the inhibition of human DNA topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B). This activity disrupts critical cellular processes, including DNA replication and transcription, ultimately leading to antiproliferative and cytotoxic effects in hematopoietic cells.

Core Biological Activity: Inhibition of Topoisomerase II

The principal biological activity of this compound is the inhibition of human topoisomerase II enzymes. These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By targeting TOP2A and TOP2B, this compound introduces a significant cytotoxic liability.

Mechanism of Action

This compound acts as a catalytic inhibitor of topoisomerase II. Its mechanism involves:

  • Impeding DNA Binding: this compound interferes with the binding of DNA to TOP2A and TOP2B.

  • Inhibition of ATP Hydrolysis: The catalytic cycle of topoisomerase II is dependent on ATP hydrolysis. This compound inhibits this process, stalling the enzyme and preventing the re-ligation of the DNA strands.

This disruption of topoisomerase II function leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and ultimately cytotoxicity, particularly in rapidly dividing cells such as hematopoietic progenitors.

PNU142586 This compound TOP2 Topoisomerase II (TOP2A & TOP2B) PNU142586->TOP2 Inhibits DNA_Binding Impeded DNA Binding TOP2->DNA_Binding ATP_Hydrolysis Inhibition of ATP Hydrolysis TOP2->ATP_Hydrolysis Replication_Transcription Disruption of DNA Replication & Transcription DNA_Binding->Replication_Transcription ATP_Hydrolysis->Replication_Transcription Cytotoxicity Cytotoxicity & Antiproliferative Effects Replication_Transcription->Cytotoxicity Hematologic_Toxicity Hematologic Toxicity (Thrombocytopenia) Cytotoxicity->Hematologic_Toxicity

Mechanism of this compound-induced Topoisomerase II inhibition and subsequent toxicity.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity of this compound.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueConditionReference
Ctrough ≥1.43 µg/mLPredictive threshold for Linezolid-Induced Thrombocytopenia (LIT)[2]
AUC24 ≥37.8 mg·h/LPredictive threshold for LIT[2]
Table 2: Transporter Interaction Data
TransporterInteractionIC50CompoundReference
hOAT3 (SLC22A8) Inhibition of this compound uptake0.59 ± 0.38 µMLansoprazole

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα (e.g., Inspiralis #H2A)

  • Kinetoplast DNA (kDNA) (e.g., Inspiralis #KDNA)

  • 10x Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 10 mM ATP)

  • Dilution Buffer (10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 50% glycerol)

  • This compound stock solution (in DMSO)

  • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • 1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide

  • TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

Procedure:

  • Prepare a reaction mixture containing 1x Assay Buffer and 200 ng of kDNA.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the reaction by adding a pre-determined amount of human topoisomerase IIα (typically 1-2 units). The final reaction volume is 30 µL.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge at 10,000 x g for 1 minute.

  • Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis at 80 V for 1-2 hours.

  • Visualize the DNA bands under UV light. Inhibition of decatenation is observed as the retention of kDNA in the well, while the decatenated mini-circles migrate into the gel in the control lanes.

Start Prepare Reaction Mix (Buffer, kDNA) Add_PNU Add this compound (or DMSO control) Start->Add_PNU Add_Enzyme Add Topoisomerase IIα Add_PNU->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction (STEB, Chloroform) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Load_Gel Load Aqueous Phase onto Agarose Gel Centrifuge->Load_Gel Electrophoresis Run Electrophoresis Load_Gel->Electrophoresis Visualize Visualize Under UV Light Electrophoresis->Visualize

Workflow for the Topoisomerase II Decatenation Assay.
Cytotoxicity Assay in MEG-01 Cells

This protocol details the assessment of this compound-induced cytotoxicity in the human megakaryoblastic cell line, MEG-01, using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • MEG-01 cells (ATCC CRL-2021)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Culture MEG-01 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in an opaque-walled 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to acclimate.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

hOAT3-Mediated Uptake Inhibition Assay

This assay determines the inhibitory effect of compounds on the uptake of a fluorescent substrate by human organic anion transporter 3 (hOAT3) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hOAT3 (and control HEK293 cells)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • This compound stock solution (in DMSO)

  • Fluorescent hOAT3 substrate (e.g., 6-carboxyfluorescein)

  • Probenecid (a known hOAT3 inhibitor, as a positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • Poly-D-lysine coated 96-well plates

  • Fluorescence plate reader

Procedure:

  • Seed hOAT3-expressing HEK293 cells and control cells onto poly-D-lysine coated 96-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed HBSS.

  • Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of this compound, a positive control inhibitor (probenecid), or vehicle (DMSO).

  • Initiate the uptake by adding the fluorescent hOAT3 substrate to each well.

  • Incubate for a specified time (e.g., 5-10 minutes) at 37°C.

  • Stop the uptake by aspirating the substrate solution and washing the cells three times with ice-cold HBSS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Calculate the percent inhibition of substrate uptake by this compound relative to the vehicle control.

Metabolic Pathway

This compound is formed from the oxidative metabolism of the morpholine ring of linezolid. This is a major metabolic pathway for linezolid in humans.[1]

Linezolid Linezolid Oxidation Morpholine Ring Oxidation Linezolid->Oxidation PNU142586 This compound (Hydroxyethyl glycine metabolite) Oxidation->PNU142586

Metabolic conversion of Linezolid to this compound.

Conclusion

This compound, the primary metabolite of linezolid, exhibits significant biological activity as an inhibitor of human topoisomerase II. This mechanism is the underlying cause of the hematologic toxicity observed with prolonged linezolid therapy. Understanding the biological activity of this compound is crucial for the development of safer oxazolidinone antibiotics and for the clinical management of patients receiving linezolid. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other drug metabolites with similar toxicological profiles.

References

The Pharmacokinetics of PNU-142586 in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is the hydroxyethyl glycine metabolite, a primary and microbiologically inactive metabolite of the oxazolidinone antibiotic, linezolid. While linezolid is a crucial therapeutic agent against multidrug-resistant Gram-positive infections, its prolonged use can lead to significant adverse effects, most notably hematologic toxicity such as thrombocytopenia.[1] Emerging evidence strongly suggests that the accumulation of its metabolites, particularly this compound, plays a significant role in these toxicities, making the understanding of its pharmacokinetic profile imperative for optimizing linezolid therapy and ensuring patient safety.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, detailing its metabolic generation, distribution, and elimination, with a focus on quantitative data and experimental methodologies.

Metabolism and Formation of this compound

Linezolid is primarily metabolized in the liver via oxidation of its morpholine ring, leading to the formation of two main inactive metabolites: this compound (hydroxyethyl glycine metabolite) and PNU-142300 (aminoethoxyacetic acid metabolite).[3][4] This metabolic pathway is crucial to understanding the disposition of linezolid and the subsequent exposure to its metabolites.

Linezolid Linezolid PNU_142586 This compound (Hydroxyethyl glycine metabolite) Linezolid->PNU_142586 Morpholine Ring Oxidation PNU_142300 PNU-142300 (Aminoethoxyacetic acid metabolite) Linezolid->PNU_142300 Morpholine Ring Oxidation

Caption: Metabolic pathway of Linezolid to its primary metabolites.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is significantly influenced by renal function. In patients with impaired renal function, the clearance of this compound is reduced, leading to its accumulation in plasma.[3][5] The following tables summarize key pharmacokinetic parameters of this compound derived from a population pharmacokinetic study in adult patients receiving intravenous linezolid (600 mg twice daily).[3][6]

Table 1: Population Pharmacokinetic Parameters of this compound [3][6]

ParameterPopulation Mean ValueInfluencing Covariate
Clearance (CL)13.54 L/hCreatinine Clearance (CLcr)
Volume of Distribution (Vd)47.1 L (assumed same as linezolid)-

Table 2: Simulated Plasma Concentrations of this compound in Patients with Varying Renal Function [3]

Renal Function (CLcr)Trough Concentration (Cmin) (μg/mL)Area Under the Curve (AUC) (mg·h/L)
Normal (90 mL/min)0.725.7
Severe Dysfunction (15 mL/min)4.5107.1

Table 3: Trough Concentrations of this compound in Patients With and Without Renal Impairment [5]

Patient GroupMean Trough Concentration (Cmin) (μg/mL) (SD)
With Renal Impairment25.7 (16.4)
Without Renal Impairment3.8 (SD not provided)

Experimental Protocols

The quantification of this compound in human plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. The following section details a validated analytical method and a typical population pharmacokinetic analysis workflow.

Quantification of this compound in Human Plasma by UPLC

A common method for the simultaneous determination of linezolid and its metabolites, including this compound, is Ultra-Performance Liquid Chromatography (UPLC).[3][5][7]

1. Sample Preparation:

  • Protein precipitation is performed by adding acetonitrile to the plasma sample.

  • The mixture is vortexed and centrifuged to separate the precipitated proteins.

  • The resulting supernatant is collected for analysis.[5]

2. Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column.[5]

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution.

  • Detection: UV detection at a wavelength of 254 nm.[5]

  • Internal Standard: p-Toluic acid is often used as an internal standard for quantification.[5]

3. Validation Parameters:

  • Linearity: The calibration curve for this compound is typically linear over a concentration range of 0.2 to 20.0 µg/mL.[5]

  • Accuracy and Precision: Intra- and inter-assay accuracies are generally within 92.8–101.5%, with precision (RSD%) being less than 7.1%.[3][7]

  • Stability: this compound is stable in plasma through three freeze-thaw cycles and for at least 30 days when stored frozen. It is also stable in the processed sample in the UPLC autosampler for over 48 hours at 4°C.[5][7]

cluster_0 Sample Preparation cluster_1 UPLC Analysis Plasma Human Plasma Sample Acetonitrile Add Acetonitrile Plasma->Acetonitrile Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into UPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantification of this compound in human plasma.

Population Pharmacokinetic (PK) Analysis

Population PK modeling is employed to characterize the pharmacokinetics of this compound in a patient population and identify factors that influence its variability.

1. Data Collection:

  • Patient demographic data (e.g., age, weight).

  • Laboratory parameters, with a key focus on creatinine clearance (CLcr) as an indicator of renal function.

  • Sparse plasma concentration samples of this compound collected at various time points after linezolid administration.[3][6]

2. Modeling Approach:

  • A non-linear mixed-effects modeling software (e.g., Phoenix NLME™) is utilized.[3]

  • A structural pharmacokinetic model (e.g., a one-compartment model) is developed to describe the time course of this compound concentrations.

  • Covariate analysis is performed to identify factors (e.g., CLcr) that significantly influence the pharmacokinetic parameters (e.g., clearance).[3]

  • The final model is validated using various techniques, such as goodness-of-fit plots and bootstrap analysis.

Clinical Significance and Mechanism of Toxicity

Elevated concentrations of this compound are associated with an increased risk of linezolid-induced hematologic toxicity, particularly thrombocytopenia.[1][2] Recent studies have begun to elucidate the underlying mechanisms.

This compound has been identified as a topoisomerase II inhibitor, targeting both TOP2A and TOP2B.[1] By impeding the binding of DNA to these enzymes and inhibiting ATP hydrolysis, this compound disrupts DNA replication and transcription. This ultimately leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which are thought to contribute to hematologic toxicity.[1]

Furthermore, the renal elimination of this compound is mediated, in part, by the human organic anion transporter 3 (hOAT3).[8][9] Co-administration of drugs that inhibit hOAT3, such as the proton pump inhibitor lansoprazole, can lead to increased plasma concentrations of this compound, thereby potentially exacerbating the risk of thrombocytopenia.[8][9]

PNU_142586 This compound TOP2A_TOP2B TOP2A & TOP2B PNU_142586->TOP2A_TOP2B DNA_Binding Impedes DNA Binding TOP2A_TOP2B->DNA_Binding ATP_Hydrolysis Inhibits ATP Hydrolysis TOP2A_TOP2B->ATP_Hydrolysis Replication_Transcription Disruption of DNA Replication & Transcription DNA_Binding->Replication_Transcription ATP_Hydrolysis->Replication_Transcription Cytotoxicity Antiproliferative & Cytotoxic Effects Replication_Transcription->Cytotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Cytotoxicity->Mitochondrial_Dysfunction Hematologic_Toxicity Hematologic Toxicity Cytotoxicity->Hematologic_Toxicity Mitochondrial_Dysfunction->Hematologic_Toxicity

Caption: Proposed mechanism of this compound-induced hematologic toxicity.

Conclusion

The pharmacokinetic profile of this compound is characterized by its significant dependence on renal function for elimination. Accumulation of this metabolite in patients with renal impairment is a critical factor in the development of linezolid-associated hematologic toxicities. A thorough understanding of the pharmacokinetics and mechanism of toxicity of this compound is essential for the development of safer dosing strategies for linezolid, particularly in vulnerable patient populations. Monitoring of this compound plasma concentrations may serve as a valuable tool to mitigate the risk of adverse events and personalize linezolid therapy.[2]

References

PNU-142586 and Mitochondrial Dysfunction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-142586, a principal metabolite of the oxazolidinone antibiotic linezolid, is increasingly implicated in the dose- and duration-dependent hematologic toxicity observed during prolonged linezolid therapy. While the primary mechanism of this compound-induced cytotoxicity is the inhibition of nuclear DNA topoisomerase II (TOP2A and TOP2B), emerging evidence highlights a significant downstream consequence: mitochondrial dysfunction. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its indirect but critical impact on mitochondrial integrity and function. This document synthesizes current understanding, presents available data, and offers detailed experimental protocols for the investigation of this compound-induced mitochondrial toxicity.

Introduction: this compound and its Clinical Significance

This compound is the hydroxyethyl glycine metabolite of linezolid, formed through the oxidative cleavage of linezolid's morpholine ring.[1] Unlike its parent compound, this compound lacks antibacterial activity.[2] However, clinical studies have demonstrated a strong correlation between elevated plasma concentrations of this compound and the development of hematologic adverse effects, most notably thrombocytopenia.[3][4] This has led to increased scrutiny of the metabolite's own pharmacological and toxicological profile. Accumulation of this compound, particularly in patients with renal impairment, is considered a key risk factor for linezolid-induced toxicity.[5]

Core Mechanism of Action: Topoisomerase II Inhibition

The primary molecular targets of this compound are the nuclear enzymes DNA topoisomerase II alpha (TOP2A) and beta (TOP2B).[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. This compound acts as a catalytic inhibitor of TOP2, disrupting its ability to manage DNA supercoiling and decatenate intertwined DNA strands.[6] This inhibition impedes DNA replication and transcription, leading to antiproliferative and cytotoxic effects in rapidly dividing cells, such as hematopoietic progenitors.[6][7]

Quantitative Data: Inhibition of Topoisomerase II Activity

The following table summarizes the inhibitory concentrations of this compound against TOP2A.

Assay TypeTargetIC₅₀Source
kDNA DecatenationTOP2A~150 µM[6]
Supercoiled DNA RelaxationTOP2A~1.425 mM[6]

The Link to Mitochondrial Dysfunction: A Downstream Consequence

The cytotoxic effects of this compound extend beyond the nucleus to the mitochondria. This is not due to a direct interaction with mitochondrial respiratory chain complexes, but rather as a downstream consequence of its primary action on topoisomerase II. Specifically, the inhibition of TOP2B, which is also present in mitochondria and involved in the topology and transcription of mitochondrial DNA (mtDNA), is the key link.[1][6]

By inhibiting mitochondrial TOP2B, this compound is believed to suppress the transcription of mitochondrial genes.[6] These genes encode essential protein subunits of the electron transport chain (ETC) and ATP synthase. The resulting deficiency in these proteins impairs mitochondrial protein synthesis, leading to a cascade of events collectively termed mitochondrial dysfunction.

Signaling Pathway: this compound-Induced Mitochondrial Dysfunction

PNU142586_Mitochondrial_Dysfunction PNU142586 This compound TOP2B_mito Mitochondrial Topoisomerase IIβ (TOP2B) PNU142586->TOP2B_mito Inhibition mtDNA_transcription mtDNA Transcription TOP2B_mito->mtDNA_transcription Suppression ETC_synthesis Electron Transport Chain Protein Synthesis mtDNA_transcription->ETC_synthesis Reduced ETC_function ETC Function ETC_synthesis->ETC_function Impaired ATP_production ATP Production ETC_function->ATP_production Decreased ROS_production Reactive Oxygen Species (ROS) Production ETC_function->ROS_production Increased Mito_dysfunction Mitochondrial Dysfunction ATP_production->Mito_dysfunction ROS_production->Mito_dysfunction Cell_toxicity Cellular Toxicity (e.g., Thrombocytopenia) Mito_dysfunction->Cell_toxicity

Figure 1. Signaling pathway of this compound-induced mitochondrial dysfunction.

Experimental Protocols for Assessing Mitochondrial Dysfunction

While specific quantitative data on the direct impact of this compound on mitochondrial function is limited in the public domain, the following are detailed, standard protocols that can be employed to investigate these effects.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol utilizes high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in intact or permeabilized cells, providing insights into the function of the electron transport chain.

Experimental Workflow

OCR_Workflow start Seed cells and treat with this compound prepare Prepare respirometry medium and calibrate instrument start->prepare load_cells Load treated cells into the respirometer chamber prepare->load_cells measure_basal Measure Basal Respiration (ROUTINE) load_cells->measure_basal add_oligomycin Inject Oligomycin (ATP synthase inhibitor) measure_basal->add_oligomycin measure_leak Measure LEAK Respiration (Proton Leak) add_oligomycin->measure_leak add_fccp Inject FCCP (Uncoupler) (Titration for maximal respiration) measure_leak->add_fccp measure_ets Measure Electron Transport System (ETS) Capacity add_fccp->measure_ets add_rot_aa Inject Rotenone & Antimycin A (Complex I & III inhibitors) measure_ets->add_rot_aa measure_rox Measure Residual Oxygen Consumption (ROX) add_rot_aa->measure_rox analyze Analyze data and calculate respiratory parameters measure_rox->analyze

Figure 2. Experimental workflow for measuring mitochondrial respiration.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., hematopoietic stem cells, HepG2) at an appropriate density. Treat with a dose-range of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Preparation: Harvest and resuspend cells in a suitable respiration medium (e.g., MiR05).

  • Respirometry:

    • Equilibrate the respirometer chambers with medium.

    • Add the cell suspension to the chambers.

    • Record basal respiration.

    • Sequentially inject oligomycin, FCCP (in titrations), and a mixture of rotenone and antimycin A to determine different respiratory states.

  • Data Analysis: Normalize OCR to cell number or protein content. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses fluorescent dyes that accumulate in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization.

Methodology:

  • Cell Treatment: Treat cells with this compound as described above.

  • Staining: Incubate the cells with a ΔΨm-sensitive dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

  • Analysis:

    • Flow Cytometry: Analyze the fluorescence intensity of the cell population. For JC-1, a shift from red to green fluorescence indicates depolarization.

    • Fluorescence Microscopy: Visualize the change in mitochondrial fluorescence.

  • Controls: Use a known mitochondrial uncoupler like CCCP as a positive control for depolarization.

Measurement of Cellular ATP Levels

This protocol quantifies the total cellular ATP content, which is a key indicator of mitochondrial function.

Methodology:

  • Cell Treatment: Treat cells with this compound.

  • Cell Lysis: Lyse the cells to release ATP.

  • ATP Quantification: Use a luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration.

  • Data Normalization: Normalize the luminescence signal to the total protein concentration or cell number in each sample.

Detection of Reactive Oxygen Species (ROS)

Increased ROS production is a common feature of mitochondrial dysfunction.

Methodology:

  • Cell Treatment: Treat cells with this compound.

  • Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as MitoSOX™ Red for mitochondrial superoxide or CellROX™ Green for general oxidative stress.

  • Analysis: Measure the fluorescence intensity using flow cytometry or fluorescence microscopy.

  • Controls: Use an agent like Antimycin A or H₂O₂ as a positive control for ROS induction.

Summary and Future Directions

This compound contributes to cellular toxicity primarily through the inhibition of topoisomerase II. A significant consequence of this action, particularly the inhibition of mitochondrial TOP2B, is the suppression of mitochondrial gene transcription, leading to impaired mitochondrial protein synthesis and subsequent mitochondrial dysfunction. This indirect mechanism underscores the intricate interplay between nuclear and mitochondrial functions and highlights the mitochondria as a critical, albeit secondary, target in this compound-induced toxicity.

Future research should focus on directly quantifying the effects of this compound on mitochondrial respiration, ATP production, and ROS generation using the protocols outlined in this guide. Such studies will provide a more complete picture of the toxicological profile of this clinically important metabolite and may aid in the development of strategies to mitigate the adverse effects of long-term linezolid therapy. Understanding the precise mitochondrial failure points will be crucial for designing safer oxazolidinone antibiotics and for the clinical management of patients undergoing treatment.

References

Methodological & Application

Application Notes and Protocols: Understanding PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Providing detailed, step-by-step chemical synthesis protocols for compounds with known toxic effects is restricted. This document focuses on the biological context, mechanism of action, and clinical relevance of PNU-142586 to support research and drug development professionals in a safe and responsible manner.

Introduction to this compound

This compound is a primary, inactive metabolite of the oxazolidinone antibiotic, Linezolid.[1][2] Linezolid is a crucial medication for treating multidrug-resistant Gram-positive bacterial infections.[3] this compound is formed in vivo through the oxidative ring cleavage of Linezolid's morpholine moiety.[1] While Linezolid itself is a therapeutic agent, the accumulation of its metabolite, this compound, has been strongly associated with significant hematologic toxicity, particularly thrombocytopenia (a reduction in platelet count).[3][4] Understanding the pharmacokinetics and toxicodynamics of this compound is critical for improving the safety of Linezolid therapy, especially in patients with renal impairment where metabolite accumulation is more likely.[1][5]

Mechanism of Action and Toxicity

Recent studies have elucidated the mechanism behind this compound-induced hematologic toxicity. The metabolite is not merely an inert byproduct; it actively contributes to cellular damage.

Key Toxicological Pathway: this compound targets DNA topoisomerase II-α (TOP2A) and II-β (TOP2B), essential enzymes for managing DNA topology during replication and transcription.[3] By impeding the binding of DNA to these enzymes and inhibiting their ATP hydrolysis, this compound disrupts critical cellular processes.[3] This disruption leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which ultimately manifests as hematologic toxicity.[3] Furthermore, this compound has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines, which are precursors to platelets.[6][7]

The diagram below illustrates the metabolic generation of this compound from Linezolid and its subsequent pathway to inducing cellular toxicity.

PNU142586_Pathway cluster_metabolism Metabolism cluster_toxicity Toxicity Pathway Linezolid Linezolid PNU142586 This compound (Metabolite) Linezolid->PNU142586 Morpholine Ring Oxidation TOP2 TOP2A & TOP2B PNU142586->TOP2 Targets DNA_Binding Disruption of DNA Binding & ATP Hydrolysis TOP2->DNA_Binding Replication Replication & Transcription Disruption DNA_Binding->Replication Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction Replication->Cytotoxicity Thrombocytopenia Thrombocytopenia Cytotoxicity->Thrombocytopenia

Metabolic pathway of Linezolid to this compound and its mechanism of toxicity.

Pharmacokinetics and Clinical Data

The clearance of this compound is significantly influenced by renal function. Patients with decreased creatinine clearance (CLcr) are at a higher risk of metabolite accumulation and subsequent toxicity.[5] Several clinical studies have quantified the association between this compound concentrations and the incidence of Linezolid-induced thrombocytopenia (LIT).

Table 1: Population Pharmacokinetic Parameters Data derived from studies on adult patients.

ParameterValueInfluencing FactorReference
Population Mean Clearance (CL)13.54 L/hCreatinine Clearance (CLcr)[5]
Volume of Distribution (Vd)47.1 L-[5]

Table 2: Clinical Thresholds and Risk Factors for Linezolid-Induced Thrombocytopenia (LIT) Data from retrospective analyses of patients treated with Linezolid.

ParameterThreshold/ValueFindingReference
This compound Trough (Ctrough)≥1.43 µg/mLPredictive threshold for LIT[4]
This compound AUC24≥37.8 mg·h/LPredictive threshold for LIT[4]
This compound Ctrough ≥1.43 µg/mLOdds Ratio = 37.60Independent risk factor for LIT[4]
Lansoprazole Co-administrationOdds Ratio = 2.33Identified as a significant independent risk factor for thrombocytopenia, potentially by inhibiting this compound elimination via hOAT3.[7]
Lansoprazole IC500.59 ± 0.38 µMInhibitory concentration against hOAT3-mediated transport of this compound.[6][7]

Experimental Protocols Overview

Investigating the effects of this compound involves several key experimental approaches. While detailed synthesis protocols are omitted, the methodologies below are central to studying its biological activity.

Protocol 1: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on relevant cell lines.

  • Methodology:

    • Cell Culture: A human megakaryocytic cell line is cultured under standard conditions.

    • Treatment: Cells are incubated with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is measured using a standard method such as an MTT or MTS assay, which quantifies metabolic activity.

    • Data Analysis: The concentration of this compound that causes 50% inhibition of cell growth (IC50) is calculated.

Protocol 2: Transporter Inhibition Assay

  • Objective: To investigate the role of transporters like human organic anion transporter 3 (hOAT3) in the elimination of this compound.

  • Methodology:

    • Cell Lines: HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and control cells (HEK-pBK) are used.[6]

    • Uptake Measurement: Cells are incubated with a fixed concentration of this compound in the presence or absence of potential inhibitors (e.g., lansoprazole, probenecid).[7]

    • Quantification: The intracellular concentration of this compound is measured using LC-MS/MS.

    • Data Analysis: The IC50 value of the inhibitor against hOAT3-mediated transport of this compound is determined.[6][7]

The workflow for investigating transporter-mediated drug interactions is depicted below.

Experimental_Workflow start Start: Hypothesis (e.g., Lansoprazole inhibits This compound transport) cells Prepare HEK-hOAT3 and HEK-pBK (Control) Cells start->cells incubate Incubate cells with this compound +/- various concentrations of inhibitor (e.g., Lansoprazole) cells->incubate quantify Quantify intracellular this compound via LC-MS/MS incubate->quantify analyze Analyze Data: Calculate IC50 value quantify->analyze conclusion Conclusion: Determine inhibitory potency analyze->conclusion

Workflow for an in vitro transporter inhibition assay.

These application notes provide a foundational understanding of this compound for researchers, focusing on its clinical impact and the experimental approaches used to study its toxicological profile. This knowledge is essential for developing safer antibiotic therapies and implementing effective patient monitoring strategies.

References

Application Note: Quantification of PNU-142586 in Human Plasma by Ultra-Performance Liquid Chromatography (UPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of PNU-142586, a major metabolite of the antibiotic linezolid, in human plasma using a validated Ultra-Performance Liquid Chromatography (UPLC) method with UV detection.

Introduction

This compound is a significant metabolite of linezolid, an oxazolidinone antibiotic effective against Gram-positive bacteria.[1][2] Monitoring the plasma concentrations of linezolid and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) analyses to optimize treatment efficacy and minimize toxicity.[1][2] This application note describes a robust and validated UPLC method for the simultaneous quantification of this compound, along with linezolid and its other primary metabolite PNU-142300, in human plasma. The method involves a straightforward protein precipitation step followed by reverse-phase UPLC separation and UV detection.

Experimental Protocol

This protocol is based on the method developed by Sakurai et al. (2019).[1]

Materials and Reagents
  • This compound reference standard

  • Linezolid reference standard

  • PNU-142300 reference standard

  • p-Toluic acid (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Blank human plasma

Instrumentation
  • Waters ACQUITY UPLC® HSS T3 column (or equivalent)

  • UPLC system with a UV detector

  • Centrifuge capable of 15,000 rpm and 4°C

  • Vortex mixer

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Independently prepare stock solutions of this compound, linezolid, PNU-142300, and p-toluic acid in water. Store at -30°C.[1]

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solutions with blank plasma. The concentration range for this compound is 0.2 to 20.0 µg/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.2 µg/mL[1]

    • Low QC (LQC): 0.6 µg/mL[1]

    • Medium QC (MQC): 6.0 µg/mL[1]

    • High QC (HQC): 15.0 µg/mL[1]

Sample Preparation
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL centrifuge tube.

  • Add 5 µL of the internal standard (p-toluic acid) solution.

  • To precipitate proteins, add 200 µL of acetonitrile.[1][2]

  • Vortex the mixture thoroughly.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[1]

  • Transfer 100 µL of the supernatant to a clean centrifuge tube.

  • Add 500 µL of the initial mobile phase buffer (Buffer A) to the supernatant and vortex.[1]

  • Inject 8 µL of the final solution into the UPLC system.[1]

UPLC Conditions
  • Column: ACQUITY UPLC HSS T3[1][2]

  • Separation Mode: Reverse-phase chromatography[1][2]

  • Detection: UV at 254 nm[1][2]

  • Retention Time: The retention time for this compound is approximately 1.63 minutes.[1]

Method Validation Data

The UPLC method was validated according to the U.S. Food and Drug Administration (FDA) guidelines.[1]

Linearity

The calibration curve for this compound was linear over the concentration range of 0.2 to 20.0 µg/mL.[1][2]

AnalyteConcentration Range (µg/mL)Coefficient of Determination (r²)
This compound0.2 - 20.0> 0.9998
Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at four QC levels.[1]

AnalyteQC LevelIntra-assay Accuracy (%)Inter-assay Accuracy (%)Intra-assay Precision (RSD%)Inter-assay Precision (RSD%)
This compoundLLOQ (0.2 µg/mL)N/AN/A<20%<20%
LQC (0.6 µg/mL)96.93 - 101.4892.80 - 97.34<5.0<8.0
MQC (6.0 µg/mL)96.93 - 101.4892.80 - 97.34<5.0<8.0
HQC (15.0 µg/mL)96.93 - 101.4892.80 - 97.34<5.0<8.0

Data summarized from Sakurai et al., 2019.[1]

Stability

This compound in plasma was confirmed to be stable under various storage conditions.[1][2]

Stability ConditionDurationStability
Freeze-Thaw Cycles3 cyclesStable
Long-Term Storage30 days at -80°CStable
Autosampler Stability (in extracts)48 hours at 4°CStable

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge (15,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute with Mobile Phase Buffer supernatant->dilute vortex2 8. Vortex dilute->vortex2 inject 9. Inject into UPLC System vortex2->inject separate 10. Chromatographic Separation (ACQUITY UPLC HSS T3) inject->separate detect 11. UV Detection (254 nm) separate->detect integrate 12. Peak Integration detect->integrate calculate 13. Calculate Concentration vs. IS integrate->calculate quantify 14. Quantify this compound calculate->quantify

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Context

This compound is a metabolic byproduct of linezolid. Linezolid's mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] As a metabolite, this compound does not have a distinct signaling pathway; its relevance lies in the pharmacokinetic profile of the parent drug, linezolid. The diagram below illustrates the metabolic relationship.

G cluster_drug Drug Metabolism linezolid Linezolid (Administered Drug) metabolism Metabolism (in the body) linezolid->metabolism pnu142586 This compound (Metabolite) metabolism->pnu142586 pnu142300 PNU-142300 (Metabolite) metabolism->pnu142300 excretion Excretion pnu142586->excretion pnu142300->excretion

Caption: Metabolic pathway of Linezolid to its metabolites.

References

Application Notes and Protocols for LC-MS/MS Analysis of PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is a major metabolite of the oxazolidinone antibiotic Linezolid. Monitoring the levels of this compound is crucial for understanding the pharmacokinetics of Linezolid and investigating its potential role in adverse effects, such as myelosuppression.[1][2] This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in human plasma and serum. The protocols described herein are compiled from validated methods to ensure accuracy and reproducibility. Recent studies have highlighted the association between elevated concentrations of this compound and a higher incidence of Linezolid-induced thrombocytopenia, making its accurate quantification clinically significant.[3][4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a straightforward protein precipitation method for the extraction of this compound from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., p-Toluic acid or a deuterated analog of Linezolid/PNU-142586)[1][5]

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add 5 µL of the internal standard working solution to the sample.[5]

  • Add 200 µL of acetonitrile to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • For some methods, the supernatant may be further diluted. For instance, adding 500 µL of the initial mobile phase buffer (e.g., 20 mM potassium dihydrogen phosphate buffer, pH 3.2) can be performed.[5][6]

  • Inject an appropriate volume (e.g., 8 µL) of the final solution into the LC-MS/MS system.[5]

LC-MS/MS Instrumentation and Conditions

This section details the recommended liquid chromatography and mass spectrometry parameters for the analysis of this compound.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
LC System An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system
Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Waters X-bridge C18 (3.5 µm, 150 x 4.6 mm)[1][2][6]
Column Temperature 45°C or 25°C[2][6]
Mobile Phase A 20 mM potassium dihydrogen phosphate buffer (pH 3.2 with ortho-phosphoric acid) or Water with 0.1% formic acid[1][2][6]
Mobile Phase B Acetonitrile or Acetonitrile with 0.1% formic acid[1][2][6]
Flow Rate 0.40 mL/min or 0.6 mL/min[2][6]
Gradient A gradient elution is typically used. For example: 15% B (0-0.33 min), ramp to 70% B (at 1.00 min), hold at 70% B (1.00-1.73 min), return to 15% B (1.74-4.00 min).[6]
Injection Volume 8 µL[5]
Run Time Approximately 4 to 15 minutes, depending on the specific method.[1][6]

Mass Spectrometry (MS) Parameters:

ParameterRecommended Conditions
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor-to-product ion transitions for this compound should be optimized. While not explicitly stated for this compound alone, methods for Linezolid and its metabolites provide transitions for similar compounds that can be used as a starting point. For example, for a related metabolite PNU-142300, a transition of m/z 369.96 → 327.98 is used.[7][8] The exact transition for this compound needs to be determined empirically.
Collision Energy Optimized for the specific MRM transition. For related compounds, values around 15 eV have been reported.[7]
Cone Voltage Optimized for the specific analyte. For related compounds, values around 30 V have been reported.[7]
Source Temperature Typically in the range of 150-600°C.[7]
Desolvation Gas Flow Typically around 1000 L/h.[7]

Data Presentation

Quantitative Method Performance

The following table summarizes the typical performance characteristics of LC-MS/MS methods for the analysis of this compound in human plasma.

ParameterTypical Value
Linearity Range 0.2 to 20.0 µg/mL[6][9] or 0.1 to 25 µg/mL[1][2]
Lower Limit of Quantitation (LLOQ) 0.20 µg/mL[6] or 0.1 µg/mL[1]
Intra-assay Precision (%RSD) < 15%[2][9]
Inter-assay Precision (%RSD) < 15%[2][9]
Intra-assay Accuracy (%) 85-115%[6]
Inter-assay Accuracy (%) 85-115%[6]
Extraction Recovery 77.7% to 78.8%[6]
Stability Data

This compound has demonstrated stability under various storage and handling conditions.

ConditionStability
Freeze-Thaw Cycles (3 cycles) 98.3% to 98.7% stability[6]
Long-term in Plasma (-30°C) Stable for up to 30 days[6][9]
In-injector (Autosampler at 4°C) Stable for over 48 hours[6][9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma/Serum Sample (100 µL) Add_IS Add Internal Standard (5 µL) Sample->Add_IS Precipitate Protein Precipitation with ACN (200 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (15,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute Dilute (Optional) Supernatant->Dilute Injection Inject into LC-MS/MS Dilute->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound Analysis.

Pharmacokinetic Pathway

The following diagram illustrates the metabolic pathway of Linezolid to this compound and the role of the hOAT3 transporter in its elimination.

This compound Pharmacokinetic Pathway cluster_metabolism Metabolism cluster_elimination Elimination & Clinical Relevance Linezolid Linezolid PNU_142586 This compound Linezolid->PNU_142586 Oxidation hOAT3 hOAT3 Transporter (in kidney) PNU_142586->hOAT3 Transport into renal cells Accumulation Accumulation in Plasma PNU_142586->Accumulation Inhibition of hOAT3 or renal impairment leads to Elimination Renal Elimination hOAT3->Elimination Thrombocytopenia Linezolid-Induced Thrombocytopenia Accumulation->Thrombocytopenia Associated with increased risk

Caption: this compound Metabolic and Elimination Pathway.

References

PNU-142586 Cell-Based Assays: Protocols for Investigating Transport and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

PNU-142586 is a primary metabolite of the oxazolidinone antibiotic linezolid. While linezolid is a potent therapeutic agent, its prolonged use has been associated with hematologic toxicity, particularly thrombocytopenia. Emerging research indicates that this compound plays a significant role in this adverse effect. This document provides detailed protocols for cell-based assays to investigate the cellular transport and cytotoxic effects of this compound, which are critical for understanding and mitigating linezolid-induced toxicity.

Recent studies have identified DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B) as primary molecular targets of this compound.[1] By impeding the binding of DNA to these enzymes and inhibiting ATP hydrolysis, this compound disrupts DNA replication and transcription, leading to antiproliferative and cytotoxic effects.[1] Furthermore, the accumulation of this compound in specific cell types is a key factor in its toxicity. In vitro studies have shown that this compound is a substrate for human organic anion transporter 3 (hOAT3), and its uptake is significantly higher in cells expressing this transporter.[2][3] Inhibition of hOAT3-mediated transport can exacerbate this compound-induced cytotoxicity.[2][3]

The following protocols describe a cellular uptake assay using human embryonic kidney (HEK293) cells expressing hOAT3 and a cytotoxicity assay using a human megakaryocytic cell line to evaluate the effects of this compound on cell viability. These assays are essential tools for screening potential inhibitors of this compound transport and for further elucidating the mechanisms of linezolid-associated hematologic toxicity.

Quantitative Data Summary

The inhibitory effects of various compounds on the cellular uptake of this compound can be quantified. The following table summarizes the reported IC50 value for lansoprazole's inhibition of hOAT3-mediated this compound transport.

CompoundTransporterCell LineIC50 Value (µM)
LansoprazolehOAT3HEK2930.59 ± 0.38

Experimental Protocols

hOAT3-Mediated Cellular Uptake of this compound

This protocol details the procedure for measuring the uptake of this compound in HEK293 cells stably expressing the human organic anion transporter 3 (hOAT3).

Materials:

  • HEK293 cells stably transfected with hOAT3 (HEK-hOAT3)

  • HEK293 cells with an empty vector as a control (HEK-pBK)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • G418 (Geneticin)

  • This compound

  • Probenecid (hOAT3 inhibitor)

  • Incubation medium: 145 mM NaCl, 3 mM KCl, 1 mM CaCl2, 0.5 mM MgCl2, 5 mM D-glucose, 5 mM HEPES (pH 7.4)

  • 50% Methanol (MeOH) for cell lysis

  • Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system

Procedure:

  • Cell Culture:

    • Culture HEK-hOAT3 and HEK-pBK cells in DMEM supplemented with 10% FBS and an appropriate concentration of G418 to maintain selection.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Seed 12 x 10^5 cells per 3.5 cm dish and culture for 48 hours in the absence of G418 before the uptake study.[2]

  • Uptake Assay:

    • Wash the cell monolayers with pre-warmed incubation medium.

    • Pre-incubate the cells with the incubation medium for 10 minutes at 37°C.[2]

    • To start the uptake, replace the medium with incubation medium containing 1 µM this compound. For inhibition studies, include the inhibitor (e.g., 100 µM probenecid or various concentrations of a test compound) in the incubation medium.[2]

    • Incubate for a specified duration (e.g., 5 minutes) at 37°C.[2]

    • To terminate the uptake, aspirate the incubation medium and wash the cells rapidly with ice-cold incubation medium.

  • Sample Preparation and Analysis:

    • Lyse the cells by adding 0.5 mL of 50% MeOH.[2]

    • Collect the cell lysates and analyze the intracellular concentration of this compound using a validated UPLC-MS/MS method.[2]

    • Determine the protein content of the cell lysates using a BCA protein assay for normalization.

This compound Cytotoxicity Assay

This protocol describes the evaluation of this compound's cytotoxic effects on a human megakaryocytic cell line, which is a relevant model for studying thrombocytopenia.

Materials:

  • Human megakaryocytic cell line (e.g., MEG-01)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS) or CyQUANT™ LDH Cytotoxicity Assay

  • 96-well plates

Procedure:

  • Cell Culture:

    • Culture the human megakaryocytic cell line in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Measurement (MTS Assay):

    • Seed the cells in a 96-well plate at an appropriate density.

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 2 hours at 37°C.[4]

    • Measure the absorbance at 490 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

  • Cytotoxicity Measurement (LDH Assay):

    • Culture and treat cells as described above.

    • Collect the culture media after centrifugation.[4]

    • Measure the lactate dehydrogenase (LDH) levels in the media using a colorimetric method as per the manufacturer's protocol.[4]

    • After a 30-minute incubation, measure the absorbance at 490 nm.[4] The amount of LDH released is proportional to the number of damaged cells.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_uptake Uptake Assay cluster_analysis Analysis seed_cells Seed HEK-hOAT3 and Control Cells culture_48h Culture for 48 hours seed_cells->culture_48h pre_incubation Pre-incubate with Medium (10 min) culture_48h->pre_incubation add_pnu Add this compound +/- Inhibitor pre_incubation->add_pnu incubation Incubate (5 min) add_pnu->incubation wash_cells Wash with Cold Medium incubation->wash_cells cell_lysis Lyse Cells with 50% MeOH wash_cells->cell_lysis uplc_ms Analyze by UPLC-MS/MS cell_lysis->uplc_ms protein_assay Normalize with Protein Assay cell_lysis->protein_assay

Caption: Workflow for the hOAT3-mediated cellular uptake assay of this compound.

signaling_pathway PNU142586 This compound TOP2A TOP2A PNU142586->TOP2A TOP2B TOP2B PNU142586->TOP2B DNA_Binding DNA Binding to TOP2 PNU142586->DNA_Binding ATP_Hydrolysis ATP Hydrolysis PNU142586->ATP_Hydrolysis TOP2A->DNA_Binding TOP2B->DNA_Binding Replication DNA Replication DNA_Binding->Replication Transcription DNA Transcription DNA_Binding->Transcription Cell_Proliferation Cell Proliferation Replication->Cell_Proliferation Transcription->Cell_Proliferation Cytotoxicity Cytotoxicity Cell_Proliferation->Cytotoxicity

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay for PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is a primary metabolite of the oxazolidinone antibiotic, linezolid.[1][2] Emerging research indicates that this compound is not an inert byproduct but possesses biological activity that contributes to the adverse effects observed with prolonged linezolid therapy, particularly hematologic toxicity such as thrombocytopenia.[3][4][5][6] Studies have demonstrated that this compound exhibits concentration-dependent cytotoxicity, making the assessment of its effects on cell viability a critical aspect of understanding and mitigating linezolid-associated toxicities.[3][4] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a lactate dehydrogenase (LDH) release assay.

Mechanism of Action of this compound Cytotoxicity

This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B).[1][7] By targeting these essential enzymes, this compound disrupts critical cellular processes:

  • Inhibition of DNA Replication and Transcription: this compound impedes the binding of TOP2A and TOP2B to DNA and inhibits their ATPase activity. This disruption halts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[1][7]

  • Induction of Mitochondrial Dysfunction: The cytotoxic cascade initiated by this compound also extends to the mitochondria, leading to mitochondrial dysfunction, which further contributes to cell death.[1][7]

  • Antiproliferative Effects: The culmination of these actions results in potent antiproliferative and cytotoxic effects, particularly in rapidly dividing cells such as hematopoietic progenitors.[1][7]

The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.

PNU142586_Pathway PNU This compound TOP2A TOP2A PNU->TOP2A targets TOP2B TOP2B PNU->TOP2B targets Mitochondria Mitochondrial Dysfunction PNU->Mitochondria DNA_Binding Impeded DNA Binding TOP2A->DNA_Binding ATP_Hydrolysis Inhibition of ATP Hydrolysis TOP2A->ATP_Hydrolysis TOP2B->DNA_Binding TOP2B->ATP_Hydrolysis Replication Disruption of DNA Replication DNA_Binding->Replication Transcription Disruption of Transcription DNA_Binding->Transcription Cytotoxicity Antiproliferative & Cytotoxic Effects Replication->Cytotoxicity Transcription->Cytotoxicity Mitochondria->Cytotoxicity

Caption: Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol details the use of a colorimetric LDH release assay to quantify the cytotoxicity of this compound on a relevant cell line, such as the human megakaryocytic cell line MEG-01.[3] LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[8]

Materials and Reagents
  • This compound (synthesized or commercially available)

  • MEG-01 cell line (or other relevant hematopoietic cell line)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay)

  • 96-well, clear, flat-bottom cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • Lysis buffer (provided in the LDH kit)

  • Sterile, disposable laboratory consumables (pipette tips, tubes, etc.)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Experimental Workflow

The following diagram outlines the key steps of the LDH cytotoxicity assay.

LDH_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis Seed Seed MEG-01 cells in 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Prepare Prepare serial dilutions of this compound Incubate1->Prepare Treat Treat cells with this compound and controls Prepare->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 Transfer Transfer supernatant to a new plate Incubate2->Transfer Add_Reagent Add LDH reaction mixture Transfer->Add_Reagent Incubate3 Incubate for 30 minutes at room temperature Add_Reagent->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Measure absorbance at 490 nm and 680 nm Add_Stop->Read Calculate Calculate % Cytotoxicity Read->Calculate Plot Plot dose-response curve and determine IC50 Calculate->Plot

Caption: Experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Seed the cells into a 96-well plate at a density of 5.0 × 10³ cells/well in 100 µL of culture medium.[3]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with culture medium containing the same concentration of DMSO as the highest this compound concentration. This represents spontaneous LDH release.

      • Maximum LDH Release Control: Cells treated with lysis buffer (as per the kit instructions) 45 minutes before the end of the incubation period.[9]

      • Medium Background Control: Wells containing only culture medium to measure background absorbance.

    • Incubate the plate for 48 hours (or a desired time course) at 37°C in a 5% CO₂ humidified incubator.

  • LDH Measurement:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[9]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Gently tap the plate to mix the contents.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Measure the background absorbance at 680 nm and subtract it from the 490 nm reading to correct for instrument noise.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Plot the % cytotoxicity against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value, which is the concentration of this compound that causes 50% cell death.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the LDH cytotoxicity assay for this compound.

Cell LineAssayEndpointIncubation Time (h)This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
MEG-01LDHCytotoxicity480 (Vehicle)5.2 ± 1.1
115.8 ± 2.5
1048.9 ± 4.2
2572.1 ± 5.8
5089.5 ± 3.7
10095.3 ± 2.9
IC₅₀ (µM) ~10.5

Conclusion

This application note provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound. The provided LDH assay protocol, coupled with an understanding of the compound's mechanism of action, will enable researchers to generate robust and reproducible data. This information is crucial for elucidating the toxicological profile of linezolid's metabolites and for the development of safer therapeutic strategies.

References

Application Notes and Protocols: Investigating the Effects of PNU-142586 on Human Megakaryocytic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is the primary metabolite of the oxazolidinone antibiotic Linezolid. Clinical evidence suggests a strong association between elevated levels of this compound and the development of Linezolid-induced thrombocytopenia, a significant hematologic toxicity.[1][2][3] The proposed mechanism of action for this compound is the inhibition of DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), enzymes critical for managing DNA topology during replication and transcription.[4][5] This inhibition can lead to disruptions in the cell cycle and induce cytotoxic effects.[2][5] Recent studies have indicated that this compound exhibits concentration-dependent cytotoxicity in a human megakaryocytic cell line, providing a direct link to its potential role in thrombocytopenia.[6]

These application notes provide a comprehensive framework of experimental protocols and data presentation templates for researchers investigating the detailed cellular and molecular effects of this compound on human megakaryocytic cell lines. The following sections offer standardized methodologies to assess cytotoxicity, cell cycle progression, and the modulation of key signaling pathways involved in megakaryopoiesis and apoptosis.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Human Megakaryocytic Cell Lines

Cell LineDescriptionIC50 (µM) after 72h
MEG-01Megakaryoblastic leukemia, Philadelphia chromosome positiveExample: 85.6
K562Chronic myelogenous leukemia, pluripotent hematopoietic precursorExample: 112.3
HELErythroleukemia, can be induced to megakaryocytic differentiationExample: 98.1
UT-7Acute megakaryoblastic leukemia, cytokine-dependentExample: 75.4

Table 2: Effect of this compound on Cell Cycle Progression in MEG-01 Cells (24h treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0.1% DMSO)Example: 45.2 ± 3.1Example: 35.8 ± 2.5Example: 19.0 ± 1.8Example: 1.5 ± 0.4
This compound (50 µM)Example: 48.1 ± 3.5Example: 25.3 ± 2.1Example: 24.6 ± 2.9Example: 5.7 ± 1.1
This compound (100 µM)Example: 55.9 ± 4.2Example: 15.7 ± 1.9Example: 22.4 ± 2.7Example: 18.9 ± 2.3

Table 3: Modulation of Megakaryocytic and Apoptotic Markers by this compound in MEG-01 Cells (48h treatment)

TreatmentCD41a MFICD61 MFICleaved Caspase-3 (Fold Change)γH2AX (Fold Change)
Vehicle Control (0.1% DMSO)Example: 100 ± 8.7Example: 100 ± 9.2Example: 1.0 ± 0.2Example: 1.0 ± 0.3
This compound (50 µM)Example: 92.3 ± 7.5Example: 95.1 ± 8.1Example: 3.8 ± 0.5Example: 4.5 ± 0.6
This compound (100 µM)Example: 81.5 ± 6.9Example: 84.7 ± 7.3Example: 8.2 ± 1.1Example: 9.7 ± 1.3
(MFI: Mean Fluorescence Intensity, normalized to control)

Experimental Protocols

Protocol 1: Cell Culture of Human Megakaryocytic Cell Lines
  • Cell Line Maintenance:

    • Culture MEG-01 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Culture K562 and HEL cells in IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • For cytokine-dependent lines like UT-7, supplement the medium with the appropriate growth factor (e.g., GM-CSF, IL-3, or EPO).

  • Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Split the cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the respective wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed 5 x 10⁵ cells/mL in a 6-well plate and treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Rehydrate the cells with PBS, then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.

Protocol 4: Immunophenotyping by Flow Cytometry
  • Cell Treatment: Treat cells with this compound for 48 hours as described in Protocol 3.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Antibody Staining: Resuspend cells in a staining buffer (e.g., PBS with 2% FBS) and add fluorochrome-conjugated antibodies against megakaryocytic surface markers (e.g., CD41a, CD61). Incubate in the dark for 30 minutes on ice.

  • Washing: Wash the cells twice with staining buffer.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Determine the Mean Fluorescence Intensity (MFI) for each marker to quantify its expression level.

Protocol 5: Western Blotting for Apoptosis and DNA Damage Markers
  • Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved Caspase-3, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the fold change in protein expression relative to the vehicle control.

Visualizations

PNU142586_Signaling_Pathway cluster_nucleus Nucleus PNU142586 This compound CellMembrane Cell Membrane TOP2 Topoisomerase II (TOP2A/TOP2B) PNU142586->TOP2 Inhibits CellMembrane->TOP2 Enters Cell DNA Nuclear DNA TOP2->DNA Regulates DNA Topology DNAdamage DNA Double-Strand Breaks TOP2->DNAdamage Inhibition leads to ATM_ATR ATM/ATR Kinases DNAdamage->ATM_ATR Activates gH2AX γH2AX ATM_ATR->gH2AX Phosphorylates H2AX p53 p53 Activation ATM_ATR->p53 Activates CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Caspases Caspase Cascade Activation (e.g., Cleaved Caspase-3) Apoptosis->Caspases Mediated by

Caption: Proposed signaling pathway for this compound-induced toxicity in megakaryocytes.

Experimental_Workflow cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation start Start: Human Megakaryocytic Cell Lines (MEG-01, K562, etc.) culture Cell Culture & Maintenance start->culture treat Treatment with this compound (Dose-Response & Time-Course) culture->treat cytotoxicity Cytotoxicity Assay (MTT / CellTiter-Glo) treat->cytotoxicity cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treat->cell_cycle markers Marker Expression (CD41/CD61, Flow Cytometry) treat->markers western Protein Analysis (Western Blot for γH2AX, Caspases) treat->western ic50 Calculate IC50 Values cytotoxicity->ic50 cycle_dist Quantify Cell Cycle Distribution cell_cycle->cycle_dist mfi Analyze Protein Expression (MFI & Densitometry) markers->mfi western->mfi conclusion Conclusion: Characterize Cellular Effects of this compound on Megakaryocytes ic50->conclusion cycle_dist->conclusion mfi->conclusion

Caption: Experimental workflow for investigating this compound effects on megakaryocytes.

Logical_Relationships inhibition This compound Inhibits Topoisomerase II replication_stress Replication Fork Collapse & Transcription Errors inhibition->replication_stress dna_damage DNA Double-Strand Breaks replication_stress->dna_damage dna_repair Activation of DNA Damage Response (DDR) dna_damage->dna_repair cell_cycle_arrest Cell Cycle Arrest (e.g., at G2/M) dna_repair->cell_cycle_arrest If damage is severe apoptosis Apoptosis dna_repair->apoptosis If damage is irreparable impaired_maturation Impaired Megakaryocytic Maturation & Proliferation cell_cycle_arrest->impaired_maturation apoptosis->impaired_maturation thrombocytopenia Reduced Platelet Production (Thrombocytopenia) impaired_maturation->thrombocytopenia Leads to

References

Application Notes and Protocols: PNU-142586 hOAT3 Transport Assay in HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a human Organic Anion Transporter 3 (hOAT3) transport assay using PNU-142586 in Human Embryonic Kidney 293 (HEK293) cells. This compound is a major metabolite of the antibiotic linezolid, and understanding its interaction with hOAT3 is crucial for studying its pharmacokinetics and potential drug-drug interactions.[1][2]

Introduction

The human organic anion transporter 3 (hOAT3), a member of the solute carrier family 22 (SLC22A8), is primarily expressed on the basolateral membrane of renal proximal tubule cells.[3][4] It plays a significant role in the elimination of a wide range of endogenous and exogenous organic anions from the blood into the kidneys for subsequent excretion.[3][4] this compound has been identified as a substrate for hOAT3.[1][5] In vitro studies using HEK293 cells stably expressing hOAT3 have demonstrated significantly higher uptake of this compound compared to control cells lacking the transporter.[1][5] This assay can be utilized to investigate potential inhibitors of hOAT3-mediated transport of this compound, which is critical for predicting and understanding drug-drug interactions that may alter the clearance of this metabolite.

Data Presentation

Table 1: this compound Transport and Inhibition Data
ParameterCell LineCompoundConcentrationValueReference
Substrate TransportHEK-hOAT3 vs. HEK-pBKThis compound1 µMSignificantly higher uptake in HEK-hOAT3[1][5]
Inhibition (IC50)HEK-hOAT3LansoprazoleVarious0.59 ± 0.38 µM[1][5]
Inhibition ControlHEK-hOAT3Probenecid100 µMSignificant inhibition of this compound uptake[5]

Experimental Protocols

This section details the necessary protocols for performing the this compound hOAT3 transport assay in HEK293 cells.

Cell Culture
  • Cell Lines:

    • HEK293 cells stably transfected with human OAT3 (HEK-hOAT3).

    • Control HEK293 cells transfected with an empty vector (e.g., HEK-pBK).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 or hygromycin B) to maintain transporter expression.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent conditions.

This compound Uptake Assay

This protocol is designed to determine if this compound is a substrate of hOAT3.

  • Materials:

    • HEK-hOAT3 and control HEK293 cells.

    • 24-well poly-D-lysine coated plates.

    • This compound.

    • Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer).

    • Scintillation cocktail (if using radiolabeled this compound) or appropriate buffer for LC-MS/MS analysis.

  • Procedure:

    • Seed HEK-hOAT3 and control cells in a 24-well plate at a density of 2 x 10^5 cells/well and grow to confluence (typically 48 hours).

    • On the day of the experiment, wash the cells twice with pre-warmed Transport Buffer.

    • Pre-incubate the cells in Transport Buffer for 10 minutes at 37°C.

    • Prepare the uptake solution by diluting this compound in Transport Buffer to the final desired concentration (e.g., 1 µM).[5]

    • Remove the pre-incubation buffer and add the this compound uptake solution to each well.

    • Incubate for a specified time (e.g., 5 minutes) at 37°C.[5]

    • To stop the uptake, rapidly wash the cells three times with ice-cold Transport Buffer.

    • Lyse the cells by adding Lysis Buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.

    • Collect the cell lysates and determine the intracellular concentration of this compound using a suitable analytical method such as LC-MS/MS. If using a radiolabeled compound, perform liquid scintillation counting.

    • Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

    • Calculate the uptake rate (e.g., in pmol/mg protein/min). Compare the uptake in HEK-hOAT3 cells to that in control cells.

Inhibition Assay

This protocol is used to evaluate the inhibitory effect of a test compound on the hOAT3-mediated transport of this compound.

  • Materials:

    • Same as the uptake assay.

    • Test inhibitor compound (e.g., Lansoprazole).

    • Positive control inhibitor (e.g., Probenecid).

  • Procedure:

    • Follow steps 1 and 2 of the this compound Uptake Assay protocol.

    • Prepare the uptake solution containing a fixed concentration of this compound (e.g., 1 µM) and varying concentrations of the test inhibitor or positive control (e.g., Lansoprazole, Probenecid).[1][5] A vehicle control (e.g., DMSO) should also be included.

    • Remove the pre-incubation buffer and add the this compound uptake solution with or without the inhibitor to the respective wells.

    • Incubate for 5 minutes at 37°C.[5]

    • Follow steps 7-10 of the this compound Uptake Assay protocol.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed_cells Seed HEK-hOAT3 and Control Cells grow_confluence Grow to Confluence (48 hours) seed_cells->grow_confluence wash1 Wash Cells with Transport Buffer grow_confluence->wash1 pre_incubate Pre-incubate at 37°C (10 min) wash1->pre_incubate add_pnu Add this compound (1 µM) pre_incubate->add_pnu incubate Incubate at 37°C (5 min) add_pnu->incubate stop_wash Stop Uptake with Ice-Cold Buffer incubate->stop_wash lyse Lyse Cells stop_wash->lyse analyze Quantify this compound (LC-MS/MS) lyse->analyze normalize Normalize to Protein Concentration analyze->normalize compare Compare Uptake: hOAT3 vs. Control normalize->compare

Caption: Experimental workflow for the this compound hOAT3 uptake assay.

G cluster_prep Cell & Reagent Preparation cluster_incubation Incubation Steps cluster_quantification Quantification & Analysis prep_cells Prepare Confluent HEK-hOAT3 Cells pre_incubate Pre-incubate Cells with Inhibitor/Vehicle prep_cells->pre_incubate prep_solutions Prepare this compound and Inhibitor Solutions prep_solutions->pre_incubate add_pnu Add this compound pre_incubate->add_pnu incubate Incubate Together add_pnu->incubate stop_reaction Stop Uptake & Lyse Cells incubate->stop_reaction quantify Quantify Intracellular This compound stop_reaction->quantify calculate_ic50 Calculate % Inhibition and IC50 quantify->calculate_ic50

Caption: Workflow for the hOAT3 inhibition assay with this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PNU_ext This compound hOAT3 hOAT3 Transporter PNU_ext->hOAT3 Transport Inhibitor Inhibitor (e.g., Lansoprazole) Inhibitor->hOAT3 Inhibition PNU_int This compound hOAT3->PNU_int

Caption: this compound transport by hOAT3 and its inhibition.

References

Application Notes and Protocols for Studying PNU-142586 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is the primary metabolite of the oxazolidinone antibiotic, linezolid. Clinical evidence suggests a strong association between elevated plasma concentrations of this compound and the development of hematologic toxicity, most notably thrombocytopenia, in patients receiving linezolid therapy.[1] This toxicity is independent of renal function, highlighting the intrinsic toxic potential of the metabolite.[1] The primary mechanism underlying this compound-induced hematotoxicity is the inhibition of topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[1] By impeding the binding of DNA to these essential enzymes and inhibiting ATP hydrolysis, this compound disrupts DNA replication and transcription, leading to antiproliferative effects on hematopoietic progenitor cells.[1]

These application notes provide detailed protocols for utilizing animal models and in vitro assays to investigate the hematological toxicity of this compound. The following sections outline in vivo studies in rodent models to assess thrombocytopenia, as well as in vitro assays to elucidate the specific effects on megakaryocyte differentiation and the underlying mechanism of topoisomerase II inhibition.

Data Presentation: In Vivo and In Vitro Toxicity of this compound

The following tables summarize key quantitative data derived from literature and provide a framework for presenting experimental results.

Table 1: Estimated Relevant In Vivo Dosing for this compound in Rodent Models

ParameterHuman (after 600 mg Linezolid)Estimated Rat Dose (mg/kg)Estimated Mouse Dose (mg/kg)Rationale/Reference
Cmax (µg/mL) ~0.75 - 1010 - 20To achieve comparable plasma concentrations to those observed in humans.[2] Dose escalation studies are recommended.
AUC (mg·h/L) ~25.7--Area Under the Curve (AUC) is a critical parameter for assessing overall exposure.[2]

Table 2: In Vitro this compound Toxicity Data

AssayCell TypeEndpointIC50 (µM)Positive ControlReference
CFU-Mk Assay Human CD34+ cellsInhibition of megakaryocyte colony formationTo be determined5-Fluorouracil (5-FU)Based on established protocols.[3][4]
Megakaryocyte Differentiation Assay Human CD34+ cellsInhibition of CD41+ cell differentiationTo be determinedSunitinibBased on established protocols.[5]
Topoisomerase II Decatenation Assay Purified human TOP2A/TOP2BInhibition of kDNA decatenationTo be determinedEtoposideBased on established protocols.[6][7]

Experimental Protocols

In Vivo Assessment of this compound-Induced Thrombocytopenia in Rats

This protocol describes a study to evaluate the potential of this compound to induce thrombocytopenia in a rat model.

Materials:

  • This compound (synthesized or commercially available)

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard laboratory animal diet and water

  • Animal handling and restraint equipment

  • Blood collection supplies (e.g., EDTA-coated microtubes, lancets)

  • Automated hematology analyzer

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the start of the study.

  • Group Assignment: Randomly assign animals to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: this compound (Low dose, e.g., 5 mg/kg)

    • Group 3: this compound (Mid dose, e.g., 10 mg/kg)

    • Group 4: this compound (High dose, e.g., 20 mg/kg)

    • Group 5: Positive control (e.g., Busulfan, 10 mg/kg)

  • Dosing: Administer this compound or vehicle daily via oral gavage for 14 consecutive days.

  • Blood Collection: Collect blood samples (approximately 200 µL) from the tail vein at baseline (Day 0) and on Days 7, 14, and 21 (recovery phase).

  • Hematological Analysis: Analyze blood samples for complete blood counts (CBC), with a focus on platelet count, red blood cell count, and white blood cell count, using an automated hematology analyzer.

  • Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in behavior, appetite, or appearance. Record body weights weekly.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

In Vitro Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay assesses the effect of this compound on the proliferation and differentiation of megakaryocyte progenitors.

Materials:

  • Human CD34+ hematopoietic stem and progenitor cells (commercially available)

  • MegaCult™-C Medium with Cytokines (or similar collagen-based medium)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 5-Fluorouracil (positive control)

  • Culture plates

  • Incubator (37°C, 5% CO2)

  • Anti-CD41 antibody (for immunocytochemical staining)

  • Microscope

Procedure:

  • Cell Preparation: Thaw and prepare human CD34+ cells according to the manufacturer's instructions.

  • Drug Preparation: Prepare serial dilutions of this compound and the positive control (5-FU) in the culture medium. Include a vehicle control (DMSO).

  • Plating: Add the cell suspension to the culture medium containing the different concentrations of this compound, 5-FU, or vehicle. Plate the mixture in duplicate or triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-12 days.

  • Colony Staining and Counting: At the end of the incubation period, stain the colonies for megakaryocytes using an anti-CD41 antibody. Count the number of CFU-Mk colonies under a microscope.

  • Data Analysis: Calculate the percentage of colony inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of colony formation).

Topoisomerase II DNA Decatenation Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of topoisomerase II.

Materials:

  • Human Topoisomerase IIα or IIβ (commercially available)

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

  • This compound (dissolved in DMSO)

  • Etoposide (positive control)

  • Loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

  • Inhibitor Addition: Add varying concentrations of this compound, etoposide, or vehicle (DMSO) to the reaction tubes.

  • Enzyme Addition: Add topoisomerase II to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate faster than the catenated form.

  • Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of decatenated DNA at different this compound concentrations.

Visualizations

PNU_142586_Toxicity_Pathway cluster_0 Cellular Processes PNU_142586 This compound TOP2 Topoisomerase II (TOP2A/TOP2B) PNU_142586->TOP2 Inhibits DNA_Binding DNA Binding Inhibition TOP2->DNA_Binding ATP_Hydrolysis ATP Hydrolysis Inhibition TOP2->ATP_Hydrolysis Replication DNA Replication DNA_Binding->Replication Disrupts Transcription Transcription DNA_Binding->Transcription Disrupts ATP_Hydrolysis->Replication Disrupts ATP_Hydrolysis->Transcription Disrupts Cell_Proliferation Cell Proliferation Replication->Cell_Proliferation Leads to decreased Transcription->Cell_Proliferation Leads to decreased Thrombocytopenia Thrombocytopenia Cell_Proliferation->Thrombocytopenia Results in

Caption: Signaling pathway of this compound-induced hematotoxicity.

In_Vivo_Toxicity_Workflow cluster_workflow In Vivo Experimental Workflow Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Grouping Group Assignment (Vehicle, this compound doses, Positive Control) Acclimatization->Grouping Dosing Daily Oral Gavage (14 Days) Grouping->Dosing Monitoring Blood Collection & Clinical Observation (Days 0, 7, 14, 21) Dosing->Monitoring Analysis Hematological Analysis (CBC) Monitoring->Analysis Data_Interpretation Data Interpretation & Statistical Analysis Analysis->Data_Interpretation

Caption: Experimental workflow for in vivo assessment of this compound toxicity.

In_Vitro_Assay_Relationship cluster_assays In Vitro Assay Logical Relationship PNU_142586_Compound This compound Topo_Assay Topoisomerase II Decatenation Assay PNU_142586_Compound->Topo_Assay CFU_Assay CFU-Mk Assay PNU_142586_Compound->CFU_Assay Diff_Assay Megakaryocyte Differentiation Assay PNU_142586_Compound->Diff_Assay Mechanism Mechanism of Action (Enzyme Inhibition) Topo_Assay->Mechanism Elucidates Progenitor_Toxicity Toxicity to Progenitors (Colony Formation) CFU_Assay->Progenitor_Toxicity Measures Lineage_Toxicity Lineage-Specific Toxicity (Differentiation) Diff_Assay->Lineage_Toxicity Measures

Caption: Logical relationship between in vitro assays for this compound toxicity.

References

Application Notes and Protocols for PNU-142586: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-142586 is a significant metabolite of the oxazolidinone antibiotic Linezolid. Understanding its stability and storage requirements is crucial for accurate preclinical and clinical research, particularly in studies related to pharmacokinetics, pharmacodynamics, and toxicology. Elevated levels of this compound have been associated with hematologic toxicity, making it a key analyte of interest.[1][2][3] These application notes provide detailed protocols for assessing the stability of this compound and recommend optimal storage conditions to ensure sample integrity.

Stability of this compound

The stability of this compound has been evaluated in biological matrices, primarily human plasma, under various conditions relevant to sample handling and storage for bioanalytical studies.

Summary of Quantitative Stability Data

The following table summarizes the stability of this compound in human plasma.

ConditionMatrixDurationTemperatureStability AssessmentReference
Freeze-Thaw CyclesHuman Plasma3 Cycles-80°C to Room TemperatureStable (Residual rates of 98.3% to 98.7%)
Long-Term StorageHuman PlasmaUp to 30 days-80°CNo degradation tendency observed.
Autosampler StorageProtein-precipitated plasma extractOver 48 hours4°CStable (Residual rates of 97.5% to 98.0%)[4]
Stock SolutionWaterNot specified-30°CAssumed stable for preparation of standards.

Recommended Storage Conditions

Based on the available data, the following storage conditions are recommended for this compound:

  • Stock Solutions (in water): Store at -30°C for routine use. For long-term storage, -80°C is recommended.

  • Plasma Samples: Store at -80°C for long-term preservation.

  • Processed Samples (in autosampler): Maintain at 4°C for up to 48 hours.[4]

It is advisable to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Quality Control (QC) Samples

This protocol describes the preparation of stock and QC samples in a biological matrix for use in stability and bioanalytical studies.

Materials:

  • This compound reference standard

  • Human plasma (blank, drug-free)

  • Water (HPLC grade or equivalent)

  • Acetonitrile (HPLC grade)

  • p-Toluic acid (Internal Standard, IS)

  • Standard laboratory glassware and pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve in water to obtain a final concentration of 1 mg/mL.

    • Store the stock solution at -30°C.

  • Calibration Standard and QC Sample Preparation in Plasma:

    • Prepare a series of working solutions by serially diluting the stock solution with blank human plasma.

    • For calibration curves, typical concentrations may range from 0.2 to 20.0 µg/mL.[4]

    • Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 6.0, and 15.0 µg/mL).

  • Sample Extraction for Analysis:

    • To a known volume of plasma sample (e.g., 100 µL), add the internal standard (p-Toluic acid).

    • Precipitate proteins by adding a sufficient volume of acetonitrile.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 3000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis by UPLC or HPLC.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound as a pure substance. This is essential for developing stability-indicating analytical methods.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade or equivalent)

  • Methanol (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC or UPLC system with a suitable detector (e.g., UV at 254 nm)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, expose a solution of this compound to the same condition.

    • Photodegradation: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC/UPLC method to separate the parent compound from any degradation products.

    • Calculate the percentage of degradation.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Toxicity

This compound exerts its cytotoxic effects, particularly hematologic toxicity, through the inhibition of DNA topoisomerase IIα (TOP2A) and IIβ (TOP2B).[4][5] This inhibition disrupts DNA replication and transcription, leading to downstream cellular consequences such as cell cycle arrest and mitochondrial dysfunction.[4]

PNU142586_Toxicity_Pathway PNU142586 This compound TOP2A DNA Topoisomerase IIα (TOP2A) PNU142586->TOP2A Inhibits TOP2B DNA Topoisomerase IIβ (TOP2B) PNU142586->TOP2B Inhibits DNA_Replication DNA Replication TOP2A->DNA_Replication Required for DNA_Transcription DNA Transcription TOP2A->DNA_Transcription Required for Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) TOP2A->Cell_Cycle_Arrest TOP2B->DNA_Replication Required for TOP2B->DNA_Transcription Required for Mitochondrial_Dysfunction Mitochondrial Dysfunction TOP2B->Mitochondrial_Dysfunction Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Dysfunction->Apoptosis

This compound inhibits TOP2A and TOP2B, leading to impaired DNA processes and cellular toxicity.
Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given matrix.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare this compound Stock Solution Spike_Matrix Spike into Matrix (e.g., Plasma) Prep_Stock->Spike_Matrix Prep_QCs Prepare QC Samples (Low, Mid, High) Spike_Matrix->Prep_QCs Freeze_Thaw Freeze-Thaw Cycles Prep_QCs->Freeze_Thaw Long_Term Long-Term Storage (-80°C) Prep_QCs->Long_Term Short_Term Short-Term Storage (4°C) Prep_QCs->Short_Term Extraction Sample Extraction Freeze_Thaw->Extraction Long_Term->Extraction Short_Term->Extraction LC_MS_Analysis LC-MS/MS or HPLC Analysis Extraction->LC_MS_Analysis Quantification Quantify this compound Concentration LC_MS_Analysis->Quantification Compare_Results Compare with T0 Samples Quantification->Compare_Results Calculate_Recovery Calculate % Recovery Compare_Results->Calculate_Recovery Determine_Stability Determine Stability Calculate_Recovery->Determine_Stability

A generalized workflow for evaluating the stability of this compound under various storage conditions.

References

Troubleshooting & Optimization

Technical Support Center: PNU-142586 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of PNU-142586.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: My overall yield for the synthesis of this compound is very low. What are the potential reasons and how can I improve it?

A: A low overall yield in a multi-step synthesis like that of this compound can be attributed to several factors. The reported overall yields are modest, indicating that the synthesis can be challenging. One published method reports an overall yield of 7%. A more recent method utilizing a 2-nitrobenzenesulfonyl (Ns) protecting group strategy has also been described.

Here are some key areas to investigate to improve your yield:

  • Purity of Starting Materials: Impurities in starting materials can lead to significant side reactions, reducing the yield of the desired product. Ensure all reagents are of high purity, and purify them if necessary.

  • Reaction Conditions: Each step of the synthesis needs to be carefully optimized. Pay close attention to temperature, reaction time, solvent, and the stoichiometry of reagents.

  • Intermediate Stability and Purification: Some intermediates in the synthesis may be unstable. It is crucial to handle them appropriately and choose purification methods that minimize degradation. Inefficient purification at each step can also lead to significant product loss.

  • Protecting Group Strategy: The choice and application of protecting groups are critical. An effective protecting group strategy, such as the use of a 2-nitrobenzenesulfonyl (Ns) group for selective N-alkylation, can significantly improve yields by preventing unwanted side reactions.

Q2: I am having trouble with the N-alkylation step to introduce the ethyl acetate group. The reaction is slow and the yield is low. What can I do?

A: This is a known challenging step in the synthesis of this compound. One report indicates that the N-alkylation of the secondary amine intermediate with ethyl bromoacetate requires high temperatures and extended reaction times to achieve a satisfactory yield.

Troubleshooting Strategies:

  • Increase Temperature and Reaction Time: Carefully experiment with increasing the reaction temperature and extending the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to find the optimal balance between reaction completion and potential decomposition.

  • Choice of Base and Solvent: The choice of base and solvent is critical for N-alkylation. A stronger, non-nucleophilic base might improve the deprotonation of the secondary amine, facilitating the reaction. The solvent should be able to dissolve the reactants and be stable at the required reaction temperature. Anhydrous conditions are often essential to prevent side reactions.

  • Alternative Alkylating Agents: While ethyl bromoacetate is commonly used, you could explore more reactive alkylating agents, such as ethyl iodoacetate, which may allow for milder reaction conditions. However, be mindful of potential side reactions with more reactive reagents.

Q3: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. How can I improve the selectivity of my reactions?

A: The formation of multiple side products is a common issue in complex organic synthesis. Here are some strategies to improve selectivity:

  • Protecting Groups: As mentioned, employing protecting groups for reactive functional groups that are not involved in the desired transformation is a key strategy. For this compound synthesis, protecting the secondary amine with a group like 2-nitrobenzenesulfonyl (Ns) can prevent undesired reactions during other synthetic steps.

  • Catalyst and Reagent Choice: In steps involving catalysis, the choice of catalyst and ligands can dramatically influence selectivity. For non-catalyzed steps, the choice of reagents is equally important. Using milder and more selective reagents can often minimize the formation of byproducts.

  • Control of Reaction Conditions: Strictly controlling reaction parameters such as temperature, addition rate of reagents, and stirring speed can significantly impact selectivity. Running reactions at lower temperatures, for example, can often favor the desired kinetic product over thermodynamic side products.

Q4: Purification of the final product and intermediates is proving to be difficult. What are some recommended purification techniques?

A: Purification of polar, multi-functional molecules like this compound and its intermediates can be challenging.

  • Column Chromatography: This is a standard method for purification. For polar compounds, silica gel chromatography with a gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of basic compounds on silica gel. Reverse-phase chromatography can also be a powerful tool for purifying polar compounds.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. Experiment with different solvents and solvent mixtures to find the optimal conditions.

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a valuable technique.

Data Presentation

The following table summarizes reported yields for the synthesis of this compound.

Synthetic StrategyStarting MaterialOverall YieldPurityReference
Multi-step synthesis via a common intermediateNot specified7%Not specifiedHanaya and Sugai et al.
Unified approach with Ns protecting group strategyProtected aniline derivativeNot specifiedNot specifiedUnified Approach Publication

Experimental Protocols

A detailed, step-by-step experimental protocol for a specific synthesis route of this compound is not publicly available in the search results. However, a general workflow can be inferred from the literature. The synthesis generally involves the formation of the oxazolidinone core, followed by functionalization of the side chains.

A key challenging step highlighted in the literature is the N-alkylation of a secondary amine intermediate . A general protocol for such a reaction would involve:

  • Dissolving the secondary amine intermediate in a suitable anhydrous solvent (e.g., DMF, Acetonitrile).

  • Adding a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) to the reaction mixture.

  • Adding the alkylating agent (e.g., ethyl bromoacetate) to the mixture.

  • Heating the reaction mixture to an elevated temperature (as indicated to be necessary) for an extended period.

  • Monitoring the reaction by TLC or LC-MS until completion.

  • Working up the reaction by quenching, extraction, and drying the organic layer.

  • Purifying the product using column chromatography or recrystallization.

Mandatory Visualization

PNU142586_Synthesis_Workflow cluster_start Starting Materials cluster_core_formation Oxazolidinone Core Synthesis cluster_side_chain_modification Side Chain Functionalization cluster_final_product Final Product 3_4_Difluoronitrobenzene 3,4-Difluoronitrobenzene Nucleophilic_Substitution Nucleophilic Substitution 3_4_Difluoronitrobenzene->Nucleophilic_Substitution Step 1 Hydroxyl_Protection Hydroxyl Protection Nucleophilic_Substitution->Hydroxyl_Protection Step 2 Nitro_Reduction Nitro Reduction Hydroxyl_Protection->Nitro_Reduction Step 3 Condensation_Cyclization Condensation & Cyclization Nitro_Reduction->Condensation_Cyclization Step 4 Amolysis_Acylation Amolysis & Acylation Condensation_Cyclization->Amolysis_Acylation Step 5 Debenzylation Debenzylation Amolysis_Acylation->Debenzylation Step 6 N_Alkylation N-Alkylation (Challenging Step) Debenzylation->N_Alkylation Step 7 Protecting_Group_Removal Protecting Group Removal N_Alkylation->Protecting_Group_Removal Step 8 PNU_142586 This compound Protecting_Group_Removal->PNU_142586 Final Step

Caption: General synthetic workflow for this compound.

Troubleshooting_Flowchart Start Low Yield or Impurities in this compound Synthesis Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions Purity Confirmed Success Improved Yield and Purity Check_Purity->Success Impure Materials Replaced Protecting_Groups Implement/Optimize Protecting Group Strategy Optimize_Conditions->Protecting_Groups Yield Still Low Optimize_Conditions->Success Yield Improved Side_Reactions Identify Side Products (LC-MS, NMR) Protecting_Groups->Side_Reactions Side Products Persist Protecting_Groups->Success Selectivity Improved Purification Optimize Purification (Chromatography, Recrystallization) Purification->Success Side_Reactions->Purification Byproducts Identified Modify_Route Consider Modifying Synthetic Route Side_Reactions->Modify_Route Modify_Route->Success

Caption: Troubleshooting flowchart for this compound synthesis.

Technical Support Center: Quantification of PNU-142586 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of PNU-142586, a major metabolite of the antibiotic linezolid, in biological samples. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples?

A1: The most common and validated method for the quantification of this compound in biological matrices such as human plasma is Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection.[1][2] These methods offer high sensitivity, specificity, and throughput for pharmacokinetic and therapeutic drug monitoring studies.

Q2: What are the typical sample preparation steps for this compound analysis?

A2: A simple and effective protein precipitation method is widely used for sample preparation.[1][2] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins. The resulting supernatant, which contains this compound and other small molecules, is then directly injected into the UPLC system.

Q3: What are the expected ranges for accuracy and precision for a validated this compound assay?

A3: For a validated assay, the intra- and inter-assay accuracies for this compound are expected to be within 92.8% to 101.5%.[1][3] The intra- and inter-assay precisions, represented by the relative standard deviation (RSD%), should be less than 8.0%.[1]

Q4: What is the stability of this compound in plasma samples under different storage conditions?

A4: this compound has been shown to be stable in plasma through three freeze-thaw cycles and for at least 30 days when stored frozen.[1] In the processed sample extract, it is stable in the UPLC autosampler for over 48 hours at 4°C.[1]

Troubleshooting Guide

Issue 1: Low or No Recovery of this compound

Possible Causes:

  • Inefficient Protein Precipitation: Incomplete removal of proteins can lead to the loss of the analyte.

  • Analyte Degradation: this compound may have degraded during sample processing or storage.

  • Suboptimal Extraction pH: The pH of the extraction solvent may not be optimal for this compound.

Troubleshooting Steps:

  • Optimize Protein Precipitation:

    • Ensure the correct ratio of acetonitrile to plasma is used. A common ratio is 2:1 or 3:1 (v/v).

    • Vortex the sample vigorously after adding acetonitrile to ensure thorough mixing.

    • Increase the centrifugation speed or time to ensure complete pelleting of precipitated proteins.

  • Verify Sample Stability:

    • Prepare fresh quality control (QC) samples and analyze them alongside the problematic samples to rule out degradation.

    • Ensure samples are stored at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles.[1]

  • Adjust pH (if applicable): While protein precipitation is the most cited method, if using other extraction techniques like liquid-liquid extraction, ensure the pH of the aqueous phase is optimized for the recovery of this compound.

Issue 2: High Variability in Results (Poor Precision)

Possible Causes:

  • Inconsistent Sample Preparation: Variations in pipetting, vortexing, or centrifugation can introduce variability.

  • Instrumental Instability: Fluctuations in the UPLC system or detector can lead to inconsistent results.

  • Improper Internal Standard (IS) Use: The IS may not be behaving similarly to the analyte.

Troubleshooting Steps:

  • Standardize Sample Preparation:

    • Use calibrated pipettes and ensure consistent technique.

    • Standardize vortexing time and speed.

    • Ensure consistent centrifugation conditions.

  • Check Instrument Performance:

    • Run system suitability tests to check for pressure fluctuations, retention time shifts, and detector noise.

    • Equilibrate the column for a sufficient amount of time before starting the analytical run.

  • Evaluate Internal Standard:

    • Ensure the IS is added consistently to all samples and standards.

    • The peak shape and response of the IS should be consistent across all injections. If not, consider choosing a different internal standard. p-Toluic acid has been successfully used as an internal standard for this compound quantification.[1][2]

Issue 3: Matrix Effects (Signal Suppression or Enhancement)

Possible Causes:

  • Co-eluting Endogenous Components: Other molecules from the biological matrix can interfere with the ionization of this compound in the mass spectrometer.

  • Phospholipid Contamination: Phospholipids from plasma can cause significant matrix effects.

Troubleshooting Steps:

  • Modify Chromatographic Conditions:

    • Adjust the gradient profile to better separate this compound from interfering matrix components.

    • Consider using a different stationary phase or a column with a smaller particle size for improved resolution.

  • Improve Sample Cleanup:

    • While protein precipitation is simple, for persistent matrix effects, consider more rigorous sample preparation methods like solid-phase extraction (SPE).

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound would be the ideal solution to compensate for matrix effects, as it will co-elute and experience the same ionization effects as the analyte.

Experimental Protocols

UPLC Method for this compound Quantification

This protocol is based on a validated method for the simultaneous quantification of linezolid and its metabolites.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard (e.g., p-toluic acid).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a UPLC vial for analysis.

2. UPLC Conditions

  • Column: ACQUITY UPLC HSS T3 column (or equivalent reversed-phase column).[1][2]

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm or MS/MS with appropriate transitions for this compound.[1]

Quantitative Data Summary

ParameterThis compoundReference
Linearity Range0.2 - 20.0 µg/mL[2]
Lower Limit of Quantification (LLOQ)0.20 µg/mL[1]
Intra-assay Accuracy96.93% - 101.48%[1]
Inter-assay Accuracy92.80% - 97.34%[1]
Intra-assay Precision (RSD%)< 5.0%[1]
Inter-assay Precision (RSD%)< 8.0%[1]
Extraction Recovery77.7% - 78.8%[1]

Visualizations

G cluster_workflow This compound Quantification Workflow start Start: Biological Sample (Plasma) sample_prep Sample Preparation: Protein Precipitation with Acetonitrile start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc UPLC Analysis supernatant->uplc detection Detection (UV or MS/MS) uplc->detection data Data Analysis and Quantification detection->data

Caption: Experimental workflow for this compound quantification.

G cluster_troubleshooting Troubleshooting Low Recovery start Problem: Low this compound Recovery check_precipitation Check Protein Precipitation Efficiency start->check_precipitation Possible Cause check_stability Verify Sample Stability start->check_stability Possible Cause check_instrument Assess Instrument Performance start->check_instrument Possible Cause solution1 Optimize Acetonitrile:Plasma Ratio Increase Vortexing/Centrifugation check_precipitation->solution1 Solution solution2 Analyze Freshly Prepared QCs Minimize Freeze-Thaw Cycles check_stability->solution2 Solution solution3 Run System Suitability Tests Check for Leaks and Blockages check_instrument->solution3 Solution

Caption: Troubleshooting logic for low this compound recovery.

References

PNU-142586 Technical Support Center: In Vitro Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and formulation of PNU-142586 for in vitro studies. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The predicted water solubility of this compound is approximately 1.33 mg/mL[1]. However, actual solubility in buffers and cell culture media may vary. It is recommended to empirically determine the solubility for your specific experimental conditions.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental medium. What should I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store stock solutions of this compound in an organic solvent, such as DMSO, at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. This compound has been shown to be stable in plasma through three freeze-thaw cycles and for up to 30 days when stored frozen. Extracts in a UPLC autosampler were stable for over 48 hours at 4°C.

Q5: Is this compound stable in aqueous solutions?

A5: While specific stability data for this compound in various aqueous buffers is not extensively published, it is generally recommended to prepare fresh dilutions in aqueous media for each experiment and to avoid long-term storage of aqueous solutions.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Water Solubility1.33 mg/mLALOGPS[1]
logP-0.36ChemAxon[1]
pKa (Strongest Acidic)3.66ChemAxon[1]
pKa (Strongest Basic)-1.2ChemAxon[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 369.35 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 369.35 g/mol = 0.0036935 g = 3.69 mg

  • Weigh this compound:

    • Carefully weigh out 3.69 mg of this compound and place it into a sterile vial.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Dissolve the compound:

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in DMSO at the desired concentration. The desired concentration exceeds the solubility limit in DMSO.Try lowering the concentration of the stock solution. Use gentle warming (up to 37°C) and sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO.
Precipitation occurs upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). The final concentration in the aqueous medium is above the solubility limit of this compound in that medium. The percentage of DMSO in the final solution may be too low to maintain solubility.1. Increase the final DMSO concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. Always include a vehicle control with the same final DMSO concentration in your experiments. 2. Pre-dilute in medium: Instead of adding the DMSO stock directly to a large volume of aqueous medium, try a serial dilution approach. For example, first dilute the stock 1:10 in the medium, vortex well, and then perform the final dilution. 3. Warm the aqueous medium: Gently warming the aqueous medium to 37°C before adding the this compound stock can sometimes help. 4. Vortex immediately after dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.
Inconsistent results between experiments. Degradation of this compound in stock or working solutions. Inaccurate pipetting of viscous DMSO stock.Always use freshly prepared working solutions from a frozen stock for each experiment. Allow the DMSO stock solution to completely thaw and come to room temperature before use. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO solutions.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw For each experiment dilute Dilute in Pre-warmed Aqueous Medium thaw->dilute vortex Vortex Immediately dilute->vortex use Use in In Vitro Assay vortex->use

Caption: Workflow for this compound solution preparation.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation observed after diluting DMSO stock? increase_dmso Increase final DMSO % (e.g., to 0.5%) & include vehicle control start->increase_dmso Yes serial_dilution Try serial dilution in aqueous medium increase_dmso->serial_dilution warm_medium Warm aqueous medium to 37°C before adding stock serial_dilution->warm_medium vortex_immediately Vortex vigorously during and immediately after dilution warm_medium->vortex_immediately still_precipitates Still precipitates? vortex_immediately->still_precipitates lower_concentration Lower the final working concentration still_precipitates->lower_concentration Yes

Caption: Logic diagram for troubleshooting precipitation.

References

Technical Support Center: Optimizing PNU-142586 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of PNU-142586 in cytotoxicity assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is the primary metabolite of the oxazolidinone antibiotic, linezolid. It is associated with linezolid-induced hematologic toxicity. The cytotoxic effects of this compound stem from its ability to inhibit DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B).[1][2][3] By targeting these enzymes, this compound disrupts DNA replication and transcription, which leads to antiproliferative effects and mitochondrial dysfunction.[1][2][3]

Q2: Does this compound exhibit cytotoxicity in all cell lines?

A2: this compound has been shown to exhibit concentration-dependent cytotoxicity, particularly in a human megakaryocytic cell line (MEG-01).[4] This is significant because its parent drug, linezolid, does not show the same cytotoxic effects. The specific sensitivity of different cell lines to this compound may vary, and it is recommended to perform a dose-response experiment to determine the optimal concentration range for your cell line of interest.

Q3: What is a good starting concentration range for this compound in a cytotoxicity assay?

A3: Based on available in vitro and clinical data, a sensible starting range for a dose-response experiment would be from low micromolar (µM) concentrations upwards. For instance, a concentration of 1 µM has been used in cellular uptake assays.[4] Furthermore, clinical data indicates that patient trough concentrations of this compound at or above 1.43 µg/mL are associated with a higher incidence of thrombocytopenia.[5][6] Therefore, a concentration range spanning from approximately 0.1 µM to 100 µM could be a reasonable starting point for determining the IC50 value in your specific cell line.

Q4: Which cytotoxicity assay is most suitable for testing this compound?

A4: A lactate dehydrogenase (LDH) release assay is a suitable choice for assessing the cytotoxicity of this compound. This assay measures the release of LDH from cells with damaged plasma membranes, which is a hallmark of cytotoxicity. An LDH assay was used to evaluate the cytotoxicity of this compound in a human blood cell line. Other common assays such as MTT or XTT, which measure metabolic activity, can also be used, but it is important to be aware of potential compound interference.

Data Presentation: Tested Cytotoxic Concentrations of this compound

Cell Line/SystemAssay TypeTested Concentration(s)Observed Effect
Human megakaryocytic cell lineCytotoxicity AssayConcentration-dependentCytotoxicity observed
Human blood cell lines (HL-60)Proliferation & CytotoxicityNot specifiedThis compound induced resistance to proliferation and increased cytotoxicity
HEK-hOAT3 cellsUptake Assay1 µMSignificant uptake of this compound
Human PatientsPharmacokinetic studyTrough concentration ≥1.43 µg/mLAssociated with a higher incidence of thrombocytopenia

Experimental Protocols

Detailed Methodology for LDH Cytotoxicity Assay

This protocol is a general guideline for performing a lactate dehydrogenase (LDH) release assay to determine the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Materials:

  • This compound

  • Cell line of interest (e.g., MEG-01)

  • Complete cell culture medium

  • 96-well clear-bottom tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (usually included in the kit)

  • Stop solution (usually included in the kit)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Controls:

      • Untreated Control (Spontaneous LDH release): Add 100 µL of culture medium with the vehicle (e.g., DMSO) used to dissolve this compound.

      • Maximum LDH release Control: Add 100 µL of culture medium. 45 minutes before the end of the incubation, add 10 µL of lysis buffer to these wells.

      • Medium Background Control: Wells containing only culture medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

    • Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

Signaling Pathway of this compound Action

PNU142586_Pathway PNU This compound TOP2A Topoisomerase IIα (TOP2A) PNU->TOP2A inhibits TOP2B Topoisomerase IIβ (TOP2B) PNU->TOP2B inhibits DNA_Rep DNA Replication TOP2A->DNA_Rep enables DNA_Tran DNA Transcription TOP2A->DNA_Tran enables DNA_Damage DNA Damage & Replication Stress TOP2B->DNA_Tran enables Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle Mito_Dys Mitochondrial Dysfunction DNA_Damage->Mito_Dys Cytotoxicity Cytotoxicity Cell_Cycle->Cytotoxicity Mito_Dys->Cytotoxicity

Caption: this compound inhibits TOP2A and TOP2B, leading to cytotoxicity.

Experimental Workflow for LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay LDH Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_pnu 3. Add this compound & Controls incubate_24h->add_pnu incubate_exp 4. Incubate for exposure time add_pnu->incubate_exp get_supernatant 5. Collect Supernatant incubate_exp->get_supernatant add_reagents 6. Add LDH Reagents get_supernatant->add_reagents incubate_rt 7. Incubate 30 min add_reagents->incubate_rt add_stop 8. Add Stop Solution incubate_rt->add_stop read_plate 9. Read Absorbance (490nm & 680nm) add_stop->read_plate calculate 10. Calculate % Cytotoxicity read_plate->calculate

Caption: Workflow for determining this compound cytotoxicity using an LDH assay.

Troubleshooting Guide for Common Cytotoxicity Assay Issues

Troubleshooting_Guide cluster_high_bg High Background Signal cluster_low_signal Low or No Signal issue Observed Issue cause_high_bg1 Contamination issue->cause_high_bg1 cause_high_bg2 Compound Interference issue->cause_high_bg2 cause_high_bg3 High Spontaneous LDH Release issue->cause_high_bg3 cause_low_sig1 Low Cell Number issue->cause_low_sig1 cause_low_sig2 Compound Degradation issue->cause_low_sig2 cause_low_sig3 Incorrect Incubation Time issue->cause_low_sig3 sol_high_bg1 Check for microbial contamination. Use aseptic techniques. cause_high_bg1->sol_high_bg1 sol_high_bg2 Run compound-only controls. Consider a different assay. cause_high_bg2->sol_high_bg2 sol_high_bg3 Optimize cell seeding density. Handle cells gently. cause_high_bg3->sol_high_bg3 sol_low_sig1 Optimize cell seeding density. cause_low_sig1->sol_low_sig1 sol_low_sig2 Check compound stability. Prepare fresh solutions. cause_low_sig2->sol_low_sig2 sol_low_sig3 Optimize incubation time for compound and assay. cause_low_sig3->sol_low_sig3

Caption: Troubleshooting common issues in cytotoxicity assays.

References

Technical Support Center: PNU-142586 UPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference issues during the Ultra-Performance Liquid Chromatography (UPLC) analysis of PNU-142586.

Frequently Asked Questions (FAQs)

Q1: What is the established UPLC method for this compound analysis?

A validated UPLC method for the quantification of linezolid and its metabolites, including this compound, in human plasma has been published. This method utilizes protein precipitation with acetonitrile, followed by separation on an ACQUITY UPLC HSS T3 column and UV detection at 254 nm.[1][2][3] The method reported no interference peaks at the retention time of this compound from blank plasma, suggesting high specificity under the defined conditions.[1][2]

Q2: What are the common sources of interference in UPLC analysis?

Common sources of interference, often appearing as "ghost peaks" or baseline instability, can be broadly categorized as:

  • System Contamination: Residual compounds from previous injections left in the injector, column, or detector.[4]

  • Mobile Phase Contamination: Impurities in solvents, especially water, or additives.[5]

  • Sample Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix that can enhance or suppress the analyte signal.[6][7][8][9]

  • Carryover: Analyte remaining from a previous, often highly concentrated, injection that appears in subsequent runs.[5][10][11]

  • Instrumental Issues: Leaks, detector lamp degradation, or improperly seated fittings can all contribute to baseline noise and spurious peaks.[12][13]

Q3: My chromatogram shows unexpected peaks. How do I determine if it's interference?

To determine if unexpected peaks are interference, a systematic approach is necessary.[14]

  • Inject a Blank: Run a blank injection (sample diluent without the analyte). If the peak is present, the source is likely system contamination, carryover, or the mobile phase.[5][15]

  • Analyze a Blank Matrix Sample: Prepare and inject a sample using the same matrix (e.g., blank plasma) but without this compound. If the peak appears, it is likely a matrix interference.

  • Conduct a "No Injection" Run: If your system allows, perform a run without an injection. The appearance of peaks points towards issues with the detector or contamination within the flow path after the injector.[11]

Troubleshooting Guides

Issue 1: Unidentified Peaks (Ghost Peaks) in the Chromatogram

Unwanted peaks in your chromatogram can interfere with the accurate quantification of this compound.[4]

Troubleshooting Steps:

Step Action Rationale
1 Blank Injection Analysis Inject your sample diluent. If the ghost peak is present, it indicates contamination of the diluent, autosampler, or carryover from a previous injection.[15]
2 Mobile Phase Check Prepare fresh mobile phase using high-purity (HPLC or UPLC grade) solvents and water.[4] If the peak disappears, the original mobile phase was contaminated.
3 Systematic Flushing Flush the entire UPLC system, including the injector and column, with a strong solvent mixture. A recommended universal cleaning solution is a mix of Acetonitrile, Methanol, Isopropanol, and Water with a small amount of acid (e.g., 0.5% Acetic Acid).[16]
4 Injector and Needle Wash Optimization Ensure the needle wash solvent is appropriate for this compound and its sample matrix. The wash solvent should be strong enough to solubilize the compound.[17][18] Increase the duration or frequency of the needle wash.[18]
5 Column Evaluation If the peak persists after system cleaning, it may be strongly retained on the column. Clean the column according to the manufacturer's instructions or replace it if it's old or has been subjected to many injections.
Issue 2: Baseline Noise or Drift

A noisy or drifting baseline can affect the accurate integration of the this compound peak.

Troubleshooting Steps:

Step Action Rationale
1 Mobile Phase Degassing Ensure the mobile phase is properly degassed to prevent air bubbles from entering the system, which can cause pressure fluctuations and baseline noise.[19]
2 Check for Leaks Visually inspect all fittings and connections for any signs of leaks. Even a small leak can cause pressure instability and baseline noise.[12]
3 Detector Lamp Status Check the detector lamp's usage hours and intensity. An aging lamp can be a source of increased noise.[12]
4 Flow Cell Inspection Contamination or air bubbles in the detector flow cell can cause significant baseline noise. Flush the flow cell with a strong, clean solvent.
5 Solvent Quality Use only high-purity, filtered solvents. Contaminated solvents are a common cause of baseline issues.[20]
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Troubleshooting Steps:

Step Action Rationale
1 Check Column Connection Ensure that the tubing connections to the column are properly seated with no gaps, as this can cause peak distortion.[13]
2 Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the mobile phase. A much stronger injection solvent can cause peak fronting.[19]
3 Column Overload Injecting too much sample can lead to peak broadening and fronting. Try reducing the injection volume or sample concentration.
4 Column Contamination/Age Contamination at the head of the column can cause peak splitting. A worn-out column can lead to peak tailing. Consider flushing or replacing the column.[20]
5 Mobile Phase pH Ensure the pH of the mobile phase is appropriate for this compound to maintain a consistent ionization state.

Experimental Protocols

Protocol 1: Validated UPLC Method for this compound

This protocol is based on a published method for the analysis of linezolid and its metabolites in human plasma.[1][2][3]

Sample Preparation (Protein Precipitation):

  • To a 100 µL plasma sample, add an internal standard (e.g., p-Toluic acid).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a UPLC vial for analysis.

UPLC Conditions:

Parameter Value
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
Mobile Phase Gradient of Acetonitrile and a buffer (e.g., 10 mM Ammonium Acetate)
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Detection UV at 254 nm

Data Analysis: The calibration curve for this compound was reported to be linear from 0.2 to 20.0 µg/mL.[1][2]

Visualizations

Caption: Troubleshooting workflow for identifying the source of interference.

General_UPLC_Troubleshooting cluster_pressure Pressure Fluctuations cluster_baseline Baseline Noise cluster_peakshape Poor Peak Shape p1 Check for Leaks p2 Degas Mobile Phase p3 Inspect Pump Seals p4 Check for Blockages b1 Use High-Purity Solvents b2 Check Detector Lamp b3 Clean Flow Cell b4 Ensure Proper Grounding ps1 Check Column Connections ps2 Match Injection Solvent ps3 Reduce Sample Load ps4 Replace/Clean Column UPLC_Issue UPLC Performance Issue UPLC_Issue->p1 UPLC_Issue->b1 UPLC_Issue->ps1

Caption: Key areas for troubleshooting common UPLC performance issues.

References

PNU-142586 Freeze-Thaw Stability in Plasma: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the freeze-thaw stability of PNU-142586 in plasma. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the established freeze-thaw stability of this compound in human plasma?

A1: this compound has been demonstrated to be stable in human plasma for at least three freeze-thaw cycles.[1][2] This stability was confirmed as part of a validated ultra-performance liquid chromatography (UPLC) method for its quantification.[1][2]

Q2: What are the general regulatory guidelines for conducting freeze-thaw stability studies?

A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation, which includes freeze-thaw stability testing.[1][3][4][5] Key recommendations include:

  • Assessing stability for a minimum of three freeze-thaw cycles.[5][6]

  • Ensuring the duration of frozen storage between cycles is at least 12 hours.[4][6]

  • Using quality control (QC) samples at low and high concentrations to assess stability.[6]

  • Comparing the analyte concentrations in the freeze-thaw samples against freshly prepared calibration standards and QCs.[4]

  • The mean concentration of the freeze-thaw stability samples should be within ±15% of the nominal concentration.[5]

Troubleshooting Guide

Issue: Inconsistent or unexpected results in this compound concentration after freeze-thaw cycles.

This troubleshooting guide addresses potential causes and solutions for variability in this compound concentration measurements after subjecting plasma samples to freeze-thaw cycles.

Potential Cause Recommended Action
Sample Handling Inconsistencies Ensure uniform and consistent thawing procedures for all samples. Thawing conditions, such as temperature and duration, should be standardized. Rapid thawing in a water bath at room temperature is often preferred over slow thawing on ice to minimize enzymatic degradation.[7][8][9]
Matrix Effects The composition of the plasma can influence analyte stability. If variability is observed across different sample lots, consider performing a matrix effect evaluation.
Exceeding Validated Cycle Number The stability of this compound has been validated for three freeze-thaw cycles. Avoid subjecting samples to more cycles than have been validated. If more cycles are necessary, a re-validation of the stability for the required number of cycles is recommended.
Improper Storage Ensure plasma samples are stored at an appropriate and consistent temperature, typically -20°C or -80°C, between thaw cycles. The duration between cycles should be at least 12 hours to ensure complete freezing.[4][6]
Analytical Method Variability Rule out any issues with the analytical method itself. Analyze freshly spiked QC samples along with the freeze-thaw samples to confirm the performance of the assay.

Experimental Protocols

While a specific, detailed protocol for the freeze-thaw stability of this compound is not publicly available, the following is a representative methodology based on regulatory guidelines and best practices for bioanalytical method validation.

Objective: To assess the stability of this compound in plasma after a specified number of freeze-thaw cycles.

Materials:

  • Blank human plasma

  • This compound reference standard

  • Internal standard (IS)

  • Validated bioanalytical method (e.g., UPLC-MS/MS)

Procedure:

  • Preparation of QC Samples: Spike blank plasma with this compound at low and high concentration levels.

  • Baseline Analysis (Cycle 0): Analyze a set of freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This completes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a minimum of two additional cycles.

  • Sample Analysis: After the completion of the third cycle, analyze the QC samples using the validated bioanalytical method.

  • Data Evaluation: Calculate the mean concentration and accuracy (% deviation from nominal) for the QC samples at each freeze-thaw cycle. The stability is acceptable if the mean concentrations are within ±15% of the nominal values.

Data Presentation

The following table summarizes the performance characteristics of the UPLC method validated for the quantification of this compound in human plasma, which includes the successful assessment of its freeze-thaw stability.

Parameter This compound
Linearity Range (µg/mL) 0.2 - 20.0
Intra-assay Accuracy (%) 96.93 - 101.48
Inter-assay Accuracy (%) 92.80 - 97.34
Intra-assay Precision (RSD%) <5.0
Inter-assay Precision (RSD%) <8.0
Freeze-Thaw Stability Stable for 3 cycles

Data sourced from a study on the measurement of Linezolid and its metabolites in human plasma.[2]

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to freeze-thaw stability testing.

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Analysis cluster_eval Evaluation Prep_QC Prepare Low & High QCs Freeze1 Freeze (>=12h) Prep_QC->Freeze1 Analyze_Fresh Analyze Fresh QCs (Baseline) Prep_QC->Analyze_Fresh Thaw1 Thaw Freeze1->Thaw1 Freeze2 Freeze (>=12h) Thaw1->Freeze2 Thaw2 Thaw Freeze2->Thaw2 Freeze3 Freeze (>=12h) Thaw2->Freeze3 Thaw3 Thaw Freeze3->Thaw3 Analyze_FT Analyze Freeze-Thaw QCs Thaw3->Analyze_FT Compare Compare Results Analyze_Fresh->Compare Analyze_FT->Compare Stability Assess Stability (within 15% of baseline) Compare->Stability

Caption: Experimental workflow for freeze-thaw stability assessment.

Troubleshooting_Logic Start Inconsistent this compound Results Post F/T Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_Cycles Verify Number of F/T Cycles Start->Check_Cycles Check_Storage Confirm Storage Conditions Start->Check_Storage Check_Method Validate Analytical Method Performance Start->Check_Method Standardize Standardize Thawing Protocol Check_Handling->Standardize Limit_Cycles Adhere to Validated Cycle Limit Check_Cycles->Limit_Cycles Ensure_Storage Ensure Proper Temp & Duration Check_Storage->Ensure_Storage Run_Controls Analyze Fresh QCs Concurrently Check_Method->Run_Controls Resolution Consistent Results Standardize->Resolution Limit_Cycles->Resolution Ensure_Storage->Resolution Run_Controls->Resolution

Caption: Troubleshooting logic for inconsistent freeze-thaw stability results.

References

Technical Support Center: PNU-142586 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of PNU-142586 to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

While specific long-term solid-state stability data for this compound is not extensively published, based on the general stability of oxazolidinones, it is recommended to store solid this compound in a cool, dry, and dark place. Storage at -20°C is advisable for long-term preservation. The container should be tightly sealed to protect it from moisture and air.

Q2: How stable is this compound in solution?

Studies have shown that this compound is stable in plasma for analytical purposes. Specifically, it has been found to be stable in frozen plasma for up to 30 days and in processed extracts at 4°C for over 48 hours.[1][2] For research purposes, it is recommended to prepare solutions fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended. For longer-term storage of solutions, freezing at -20°C or -80°C is advisable, aliquoted to avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

This compound is a metabolite of the oxazolidinone antibiotic, linezolid. Forced degradation studies on linezolid have shown it to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. Given the structural similarities, this compound may also be susceptible to similar degradation pathways. The primary routes of degradation are likely hydrolysis of the oxazolidinone ring and oxidation of the morpholine moiety.

Q4: Are there any known incompatibilities for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your this compound stock. 2. Prepare fresh solutions for your experiments. 3. Perform a purity check of your this compound stock using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatograms. Presence of degradation products.1. Compare the chromatogram of the suspect sample with a freshly prepared standard. 2. If degradation is confirmed, acquire a new batch of this compound and ensure proper storage.
Reduced potency or activity of this compound in assays. Degradation of the compound leading to a lower concentration of the active molecule.1. Quantify the concentration of your this compound solution using a validated analytical method. 2. Prepare a fresh, accurately weighed solution from a new stock if necessary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of this compound

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.

Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Prepare the this compound sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (based on methods for the parent compound, linezolid)[2][3]

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher percentage to elute any potential impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total peak area.

Visualizations

degradation_pathway PNU142586 This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) PNU142586->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation PNU142586->Oxidation Oxidizing Agents Degradation_Products_H Hydrolytic Degradation Products Hydrolysis->Degradation_Products_H Degradation_Products_O Oxidative Degradation Products Oxidation->Degradation_Products_O

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep_Standard Prepare this compound Standard Solution HPLC Inject into HPLC System Prep_Standard->HPLC Prep_Sample Prepare this compound Sample Solution Prep_Sample->HPLC Chromatogram Record Chromatograms HPLC->Chromatogram Purity Calculate Purity Chromatogram->Purity

Caption: Experimental workflow for HPLC purity assessment.

References

Selecting an internal standard for PNU-142586 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an internal standard for the accurate quantification of PNU-142586, a primary metabolite of the antibiotic linezolid.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard crucial for the accurate quantification of this compound?

An internal standard (IS) is essential in quantitative analysis to correct for the variability that can be introduced during sample preparation and analysis.[1] By adding a constant amount of an IS to all samples, calibration standards, and quality controls, any loss of analyte during extraction, or variations in injection volume and instrument response can be accounted for.[1] This ratiometric analysis, comparing the analyte signal to the IS signal, significantly improves the accuracy and precision of the quantification.

Q2: What are the key characteristics of an ideal internal standard for this compound quantification by LC-MS/MS?

An ideal internal standard should:

  • Be structurally and physicochemically similar to this compound to ensure comparable extraction recovery and chromatographic behavior.

  • Be well-resolved chromatographically from this compound and other matrix components, or if co-eluting, be distinguishable by the mass spectrometer.

  • Not be naturally present in the biological matrix being analyzed.

  • Be stable throughout the entire analytical process, including sample storage and preparation.

  • Have a similar ionization efficiency to this compound in the mass spectrometer source.

  • Be of high purity to avoid interference with the analyte quantification.[2]

Q3: What are some commonly used internal standards for the quantification of this compound?

Published analytical methods have successfully utilized the following internal standards for this compound quantification:

  • p-Toluic acid : Used in an ultra-performance liquid chromatography (UPLC) method with UV detection.[3][4]

  • Chloramphenicol : Employed in a high-performance liquid chromatography (HPLC) method.

While not yet documented specifically for this compound, a stable isotope-labeled (SIL) internal standard of this compound would be the gold standard. SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to the most accurate correction for experimental variability.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the quantification of this compound, with a focus on internal standard selection and performance.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound or IS Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[6][7]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte and IS are in a suitable ionization state for good chromatography.
Mismatch between injection solvent and mobile phase.Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]
High Variability in Internal Standard Peak Area Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the IS solution into all samples. Use a calibrated pipette.
Degradation of the internal standard in the sample or on the autosampler.Verify the stability of the IS under the storage and analytical conditions.[3][4][8] Prepare fresh IS solutions regularly.
Matrix effects (ion suppression or enhancement).Evaluate matrix effects from different biological lots.[9][10][11][12] Modify the sample preparation procedure (e.g., use a different extraction technique) or chromatographic separation to minimize co-elution with interfering matrix components.
Inaccurate Quantification Results (Poor Accuracy and Precision) Unsuitable internal standard.The chosen IS may not be adequately compensating for variability. Re-evaluate the IS based on the criteria in the FAQs. Consider a stable isotope-labeled IS if available.
Matrix effects affecting the analyte and IS differently.Optimize chromatography to separate the analyte and IS from the majority of matrix components.[9][11]
Cross-contamination or carryover.Implement a rigorous wash procedure for the autosampler between injections.[13]
Internal Standard Interferes with this compound Peak Co-elution of the IS and analyte with insufficient mass resolution.Modify the chromatographic method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation.
Impurity in the internal standard.Verify the purity of the internal standard.[2] If an impurity is co-eluting with the analyte, obtain a higher purity standard or select a different IS.

Internal Standard Comparison

The following table summarizes the properties and performance of two internal standards that have been used for the quantification of this compound.

Parameter p-Toluic Acid Chloramphenicol Stable Isotope-Labeled this compound (Hypothetical)
Molecular Formula C₈H₈O₂[14]C₁₁H₁₂Cl₂N₂O₅[15]C₁₆H₂₀FN₃O₆ (with isotopic labels)
Molecular Weight 136.15 g/mol [14]323.13 g/mol [15]> 385.35 g/mol
LogP 2.27[16]1.14Similar to this compound
Published Method UPLC-UV[3][4]HPLCLC-MS/MS
Advantages Commercially available and relatively inexpensive. Demonstrated effectiveness in a validated method.Readily available. Has been used as an IS for other antibiotics.[5]Co-elutes with this compound, providing the best correction for matrix effects and instrument variability.[5] Considered the "gold standard" for quantitative bioanalysis.
Disadvantages Significant structural and physicochemical differences from this compound, which may lead to different extraction efficiencies and chromatographic behaviors. May not fully compensate for matrix effects in LC-MS/MS.Structurally dissimilar to this compound. May have different ionization efficiency in MS.Can be expensive and may require custom synthesis. Purity needs to be carefully assessed to avoid interference from unlabeled analyte.[2]
Linearity Range (this compound) 0.2 to 20.0 µg/mL[3]Not specified in available literatureExpected to be excellent
Accuracy (this compound) Intra-assay: 96.93–101.48% Inter-assay: 92.80–97.34%[4]Not specified in available literatureExpected to be very high
Precision (this compound, as RSD%) Intra-assay: <5.0% Inter-assay: <8.0%[4]Not specified in available literatureExpected to be very low

Experimental Protocol: this compound Quantification using p-Toluic Acid as Internal Standard

This protocol is adapted from a validated UPLC method.[3][4]

1. Materials and Reagents

  • This compound reference standard

  • p-Toluic acid (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Human plasma (blank)

2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve p-Toluic acid in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

4. UPLC-UV Instrument Conditions

  • Column: ACQUITY UPLC HSS T3 column (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid (adjust as needed for optimal chromatography)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a suitable gradient to achieve good separation of this compound and p-Toluic acid from endogenous plasma components.

  • Flow Rate: 0.4 mL/min (adjust as needed)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection Wavelength: 254 nm[3]

5. Data Analysis

  • Integrate the peak areas of this compound and the internal standard (p-Toluic acid).

  • Calculate the peak area ratio (this compound peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection cluster_0 Initial Assessment cluster_1 Candidate Selection cluster_2 Evaluation and Validation start Define Analyte: This compound properties Review Physicochemical Properties: - Structure - Polarity - pKa - Molecular Weight start->properties literature Literature Search for Existing Methods properties->literature sil_is Stable Isotope-Labeled (SIL) IS (e.g., this compound-d4) literature->sil_is analog_is Structural Analog IS (e.g., Chloramphenicol) literature->analog_is other_is Other IS (e.g., p-Toluic Acid) literature->other_is feasibility Assess Availability and Cost sil_is->feasibility analog_is->feasibility other_is->feasibility performance Evaluate Performance: - Chromatographic Resolution - Extraction Recovery - Matrix Effects - Stability feasibility->performance validation Method Validation: - Accuracy - Precision - Linearity - LLOQ performance->validation final_choice Select Optimal Internal Standard validation->final_choice

Caption: A workflow diagram for selecting an internal standard for this compound quantification.

References

Common issues in PNU-142586 cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PNU-142586. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during cell culture experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the primary metabolite of the oxazolidinone antibiotic, linezolid.[1][2][3] It is the subject of research due to its association with linezolid-induced hematologic toxicity, particularly thrombocytopenia (a reduction in platelet count).[4]

Q2: What is the primary mechanism of action of this compound?

This compound targets and inhibits two key enzymes: DNA topoisomerase 2-α (TOP2A) and DNA topoisomerase 2-β (TOP2B).[1][2] By impeding the binding of DNA to these enzymes and inhibiting ATP hydrolysis, it disrupts DNA replication and transcription. This disruption leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction.[1][2]

Q3: In which cell lines have the effects of this compound been studied?

The cytotoxic and mechanistic effects of this compound have been investigated in various human cell lines, including:

  • Hematopoietic cell lines to study hematologic toxicity.

  • HL-60 (promyelocytic leukemia) cells.

  • HEK293 (human embryonic kidney) cells, particularly those engineered to express specific transporters like hOAT3.[5]

  • MEG-01 (human megakaryocytic) cells to study effects on platelet precursors.[6]

Q4: What are the known toxic effects of this compound in cell culture?

This compound exhibits concentration-dependent cytotoxicity in susceptible cell lines, such as human megakaryocytic cells.[5] Its antiproliferative effects stem from its ability to disrupt essential cellular processes like DNA replication and transcription.[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly High Cytotoxicity 1. Incorrect dosage calculation or dilution error.2. High sensitivity of the cell line to topoisomerase inhibitors.3. Accumulation of the compound due to inhibition of cellular transporters (e.g., hOAT3).[5]1. Double-check all calculations and ensure accurate pipetting.2. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line.3. Consider the expression of transporters like hOAT3 in your cell line, as this can affect intracellular concentrations.
Lack of Expected Effect or Low Potency 1. Degradation of this compound in the stock solution or culture medium.2. Sub-optimal concentration used.3. Cell line is resistant to the effects of this compound.1. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Limit the exposure of the compound to light and elevated temperatures.2. Increase the concentration of this compound in a stepwise manner.3. Verify the expression of TOP2A and TOP2B in your cell line.
High Variability Between Replicates 1. Inconsistent cell seeding density.2. Uneven distribution of this compound in the culture wells.3. Edge effects in the culture plate.1. Ensure a homogenous cell suspension before seeding.2. After adding this compound, gently mix the medium in each well.3. Avoid using the outer wells of the culture plate for critical experiments, as they are more prone to evaporation.
Precipitation of the Compound in Culture Medium 1. The concentration of this compound exceeds its solubility in the culture medium.2. The solvent used for the stock solution is not fully compatible with the aqueous culture medium.1. Lower the final concentration of this compound.2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and that a vehicle control is included in the experiment.

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Handling Precautions: Handle the powdered form of this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Solvent Selection: While specific solubility data is not widely published, solvents such as Dimethyl Sulfoxide (DMSO) or methanol can be considered for creating a concentrated stock solution.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of the chosen solvent to achieve a high-concentration stock (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Cell Viability Assay (Example using a colorimetric method)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • Cell viability reagent (e.g., MTS or MTT)

    • Plate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and the solvent (vehicle control) and wells with medium only (untreated control).

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Visualizations

PNU_142586_Signaling_Pathway PNU_142586 This compound TOP2A TOP2A PNU_142586->TOP2A TOP2B TOP2B PNU_142586->TOP2B Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction PNU_142586->Cytotoxicity DNA_Binding DNA Binding TOP2A->DNA_Binding TOP2B->DNA_Binding ATP_Hydrolysis ATP Hydrolysis DNA_Binding->ATP_Hydrolysis Replication DNA Replication ATP_Hydrolysis->Replication Transcription DNA Transcription ATP_Hydrolysis->Transcription Cell_Proliferation Cell Proliferation Replication->Cell_Proliferation Transcription->Cell_Proliferation

Caption: Mechanism of this compound action on DNA topoisomerases.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution Dilution Prepare Serial Dilutions of this compound Stock_Prep->Dilution Cell_Seeding Seed Cells in Culture Plates Treatment Treat Cells with this compound Cell_Seeding->Treatment Dilution->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Cytotoxicity) Incubation->Assay Data_Collection Collect Data (e.g., Absorbance) Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A typical experimental workflow for this compound cell culture studies.

References

Validation & Comparative

A Comparative Guide to the In Vitro Cytotoxicity of PNU-142586 and Linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of the antibiotic linezolid and its primary metabolite, PNU-142586. The information presented is based on available experimental data to assist researchers in understanding the distinct toxicological profiles of these two compounds.

Executive Summary

Linezolid, an oxazolidinone antibiotic, is an important therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. However, its use can be limited by hematologic toxicity, particularly thrombocytopenia. Emerging evidence strongly suggests that this toxicity is not primarily caused by the parent drug, linezolid, but rather by its major metabolite, this compound. In vitro studies have demonstrated that this compound exhibits concentration-dependent cytotoxicity, particularly in human megakaryocytic cell lines, while linezolid itself shows limited direct cytotoxicity to these cells.[1] The cytotoxic mechanisms of the two compounds are distinct: this compound induces antiproliferative and cytotoxic effects by inhibiting DNA topoisomerase IIα and IIβ, leading to disruptions in DNA replication and transcription. In contrast, linezolid's primary off-target effect is the inhibition of mitochondrial protein synthesis, which is thought to contribute to longer-term toxicities such as lactic acidosis and neuropathy.[2]

Quantitative Data Comparison

Direct head-to-head quantitative comparisons of the in vitro cytotoxicity of this compound and linezolid in the same human cell line are limited in the currently available scientific literature. However, the existing data consistently indicate that this compound is the more cytotoxic agent, particularly to hematopoietic cell lines.

FeatureThis compoundLinezolid
Primary Mechanism of Cytotoxicity Inhibition of DNA Topoisomerase IIα and IIβ[2]Inhibition of mitochondrial protein synthesis[3]
Reported In Vitro Cytotoxicity Exhibits concentration-dependent cytotoxicity in human megakaryocytic cell lines.[1]Limited direct cytotoxicity reported in human hematopoietic cell lines.
Target Engagement (IC50) Binding to TOP2A ATPase domain: 300.8 ± 31.3 μM[2]Inhibition of protein synthesis in S. aureus: 0.3 µg/mL[4]
Clinical Correlation Elevated plasma levels are associated with an increased risk of thrombocytopenia.[5]Long-term use is associated with myelosuppression, lactic acidosis, and neuropathy.

Note: The provided IC50 values are for different biological processes and are not a direct comparison of cytotoxicity. The IC50 for this compound reflects its binding to its molecular target, while the IC50 for linezolid relates to its antibacterial activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

CyQUANT™ LDH Cytotoxicity Assay

This assay quantitatively measures lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • CyQUANT™ LDH Cytotoxicity Assay Kit

  • 96-well flat-bottom plates

  • Test compounds (this compound and linezolid)

  • Human megakaryocytic cell line (e.g., MEG-01)

  • Cell culture medium and supplements

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed the human megakaryocytic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and linezolid in the cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 200 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value. Calculate the percentage of cytotoxicity relative to the maximum LDH release control (cells treated with a lysis buffer).

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • ATP solution

  • Stop Buffer/Loading Dye

  • Agarose

  • Ethidium bromide

  • Tris-acetate-EDTA (TAE) buffer

  • Test compound (this compound)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x Topoisomerase II Assay Buffer, ATP, and kDNA.

  • Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-compound control.

  • Enzyme Addition: Add purified human topoisomerase IIα to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in 1x TAE buffer until adequate separation of catenated and decatenated DNA is achieved.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight smear) compared to the control, where kDNA is decatenated into minicircles that migrate into the gel.

In Vitro Mitochondrial Protein Synthesis Assay

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins within isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Mitochondrial protein synthesis buffer

  • [35S]-methionine

  • Amino acid mixture (without methionine)

  • ATP, GTP, and an ATP regeneration system (creatine phosphate and creatine kinase)

  • Cycloheximide (to inhibit cytosolic protein synthesis)

  • Test compound (linezolid)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from a suitable source using differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria with the mitochondrial protein synthesis buffer, amino acid mixture, ATP, GTP, ATP regeneration system, and cycloheximide.

  • Compound Addition: Add varying concentrations of linezolid to the reaction tubes. Include a no-compound control.

  • Radiolabeling: Add [35S]-methionine to each tube to initiate the protein synthesis reaction.

  • Incubation: Incubate the tubes at 37°C for 60 minutes with gentle shaking.

  • Protein Precipitation: Stop the reaction and precipitate the proteins by adding cold TCA.

  • Washing: Wash the protein pellets with TCA and then ethanol to remove unincorporated [35S]-methionine.

  • Quantification: Solubilize the protein pellets and measure the radioactivity using a scintillation counter. A decrease in radioactivity in the linezolid-treated samples compared to the control indicates inhibition of mitochondrial protein synthesis.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_data Data Analysis start Seed Human Megakaryocytic Cells treat Treat with this compound or Linezolid start->treat ldh LDH Release Assay (Membrane Integrity) treat->ldh Collect Supernatant prolif Proliferation Assay (e.g., MTT/BrdU) treat->prolif Incubate topo Topoisomerase II Decatenation Assay treat->topo This compound mito Mitochondrial Protein Synthesis Assay treat->mito Linezolid analysis Calculate IC50 Values & Compare Cytotoxicity ldh->analysis prolif->analysis topo->analysis mito->analysis

Fig. 1: Experimental workflow for comparing the in vitro cytotoxicity of this compound and linezolid.

signaling_pathways cluster_pnu This compound Cytotoxicity Pathway cluster_linezolid Linezolid Cytotoxicity Pathway pnu This compound top2 Inhibition of Topoisomerase IIα/β pnu->top2 dna_damage DNA Replication & Transcription Disruption top2->dna_damage apoptosis_pnu Cell Cycle Arrest & Apoptosis dna_damage->apoptosis_pnu cyto_pnu Hematologic Cytotoxicity apoptosis_pnu->cyto_pnu linezolid Linezolid mito_ribo Inhibition of Mitochondrial Ribosomal Protein Synthesis linezolid->mito_ribo oxphos Impaired Oxidative Phosphorylation mito_ribo->oxphos atp_depletion ATP Depletion & Oxidative Stress oxphos->atp_depletion cyto_linezolid Mitochondrial Dysfunction (e.g., Lactic Acidosis) atp_depletion->cyto_linezolid

References

A Comparative Analysis of the Toxicity Profiles of PNU-142586 and PNU-142300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the current understanding of the toxicity of PNU-142586 and PNU-142300, the two primary metabolites of the oxazolidinone antibiotic, linezolid. While both metabolites are implicated in linezolid-associated adverse effects, particularly hematologic toxicity, the available evidence suggests differing mechanisms and degrees of direct cytotoxicity. This comparison is based on a review of published preclinical and clinical research.

Executive Summary

This compound and PNU-142300 are the major metabolites of linezolid, formed through the oxidation of its morpholine ring.[1] Both metabolites accumulate in patients, particularly those with renal impairment, and their elevated concentrations are associated with an increased risk of linezolid-induced thrombocytopenia.[1][2] However, current research indicates that this compound is a more directly cytotoxic agent with a well-defined mechanism of action, while the toxicity of PNU-142300 is less characterized and may be more closely linked to its accumulation rather than potent intrinsic cellular toxicity.

Data Presentation: Clinical and In Vitro Toxicity

Table 1: Clinical Data on the Association of this compound and PNU-142300 with Linezolid-Induced Thrombocytopenia

ParameterThis compoundPNU-142300Key Findings and Citations
Trough Concentration (Ctrough) in Thrombocytopenia Patients Significantly higherSignificantly higherBoth metabolites show elevated trough concentrations in patients who develop thrombocytopenia.[3][4]
Area Under the Curve (AUC24) in Thrombocytopenia Patients Significantly higherSignificantly higherThe 24-hour exposure to both metabolites is significantly greater in patients with thrombocytopenia.[3][4]
Predictive Threshold for Thrombocytopenia Ctrough ≥1.43 µg/mL; AUC24 ≥37.8 mg·h/LNot establishedA specific trough concentration and AUC for this compound have been identified as predictive of thrombocytopenia.[3][4]
Independent Risk Factor for Thrombocytopenia Yes (OR = 37.60 for Ctrough ≥1.43 µg/mL)Not identified as an independent risk factorMultivariate analysis has identified elevated this compound concentration as a strong independent risk factor for thrombocytopenia.[3][4]
Correlation with Renal Impairment Accumulation is exacerbated by renal impairmentAccumulation is exacerbated by renal impairmentThe clearance of both metabolites is dependent on renal function, leading to higher concentrations in patients with impaired kidney function.[5]
Metabolite-to-Parent Ratio Increased in renal dysfunctionA ratio to linezolid of >1.31 is associated with myelosuppressionThe ratio of PNU-142300 to the parent drug, linezolid, has been proposed as a marker for myelosuppression risk.[6]

Table 2: In Vitro Cytotoxicity Data

CompoundCell TypeAssayEndpointResultCitation
This compound Human megakaryocytic cell lineCytotoxicity AssayCell ViabilityConcentration-dependent cytotoxicity[7]
This compound Human blood cell lines (e.g., HL-60)Cytotoxicity Assay (e.g., LDH release)Cell DeathCytotoxic effects observed[7]
PNU-142300 VariousCytotoxicity AssayCell ViabilityOften described as an "inactive metabolite"; direct in vitro cytotoxicity data is scarce.[8][9]

Mechanisms of Toxicity

This compound: A Topoisomerase II Inhibitor

The primary mechanism of this compound-induced hematologic toxicity is the inhibition of DNA topoisomerase IIα (TOP2A) and topoisomerase IIβ (TOP2B).[2][10] This inhibition disrupts critical cellular processes:

  • Impeded DNA Binding: this compound hinders the binding of TOP2A and TOP2B to DNA.

  • Inhibition of ATP Hydrolysis: The compound inhibits the adenosine 5'-triphosphate hydrolysis required for the enzymatic activity of topoisomerases.

This disruption of topoisomerase II function leads to impaired DNA replication and transcription, resulting in antiproliferative and cytotoxic effects, including mitochondrial dysfunction.[2][10]

PNU-142300: An "Inactive" Metabolite with Emerging Concerns

Historically, PNU-142300 has been referred to as an inactive metabolite.[9] However, recent clinical evidence strongly suggests that its accumulation, particularly in patients with renal insufficiency, is associated with a higher risk of linezolid-induced toxicity.[1][5] The precise molecular mechanism by which PNU-142300 contributes to toxicity is not yet well-defined. It is hypothesized that its adverse effects may be related to its high concentrations in susceptible individuals rather than a potent, specific molecular interaction akin to this compound's inhibition of topoisomerase II.

Experimental Protocols

In Vitro Cytotoxicity Assessment: LDH Release Assay

This protocol is a general method for assessing the cytotoxicity of this compound and PNU-142300 on a relevant cell line, such as a human megakaryocytic cell line.

  • Cell Culture: Culture a human megakaryocytic cell line (e.g., MEG-01) in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to acclimate.

  • Compound Preparation: Prepare stock solutions of this compound and PNU-142300 in a suitable solvent (e.g., DMSO). Create serial dilutions of each compound in the cell culture medium to achieve a range of final concentrations for testing.

  • Treatment: Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit.

    • Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture provided in the kit to each well.

    • Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control.

Topoisomerase II Inhibition Assay: kDNA Decatenation

This protocol outlines a method to assess the inhibitory effect of this compound on topoisomerase II activity.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following:

    • 10x Topoisomerase II reaction buffer

    • Kinetoplast DNA (kDNA) substrate

    • Varying concentrations of this compound (or vehicle control)

    • Nuclease-free water to reach the final reaction volume.

  • Enzyme Addition: Add human topoisomerase IIα enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis:

    • Load the reaction mixtures onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

    • Perform electrophoresis until adequate separation of the DNA forms is achieved.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Inhibited topoisomerase II activity will result in a failure to decatenate the kDNA, which will remain as a high molecular weight network at the top of the gel. Active topoisomerase II will decatenate the kDNA into minicircles that migrate further into the gel.

Visualizations

PNU_142586_Toxicity_Pathway PNU142586 This compound TOP2 Topoisomerase II (TOP2A & TOP2B) PNU142586->TOP2 Inhibits DNA_Binding Impeded DNA Binding TOP2->DNA_Binding ATP_Hydrolysis Inhibited ATP Hydrolysis TOP2->ATP_Hydrolysis Replication_Transcription Disrupted DNA Replication & Transcription DNA_Binding->Replication_Transcription ATP_Hydrolysis->Replication_Transcription Cytotoxicity Cytotoxicity & Mitochondrial Dysfunction Replication_Transcription->Cytotoxicity

Caption: Proposed mechanism of this compound-induced hematologic toxicity.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Megakaryocytic Cells Compound_Prep 2. Prepare this compound/PNU-142300 Serial Dilutions Cell_Seeding 3. Seed Cells in 96-well Plate Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation LDH_Assay 6. Perform LDH Release Assay Incubation->LDH_Assay Data_Acquisition 7. Measure Absorbance (490nm) LDH_Assay->Data_Acquisition Analysis 8. Calculate % Cytotoxicity Data_Acquisition->Analysis

Caption: Workflow for in vitro cytotoxicity assessment of linezolid metabolites.

Conclusion

The available evidence strongly indicates that this compound is a direct contributor to linezolid-induced hematologic toxicity through its inhibitory action on topoisomerase II. In contrast, while the accumulation of PNU-142300 is clinically associated with toxicity, its role as a direct cytotoxic agent and its specific molecular mechanism of action require further investigation. For researchers in drug development, these findings highlight the importance of evaluating the toxic potential of major metabolites, as they can significantly contribute to the adverse effect profile of a parent drug. Future research should aim to conduct direct comparative toxicity studies of this compound and PNU-142300 to better quantify their relative toxic potential and to elucidate the precise mechanism of PNU-142300-associated toxicity.

References

The Clinical Significance of PNU-142586 Plasma Concentrations in Linezolid Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical relevance of monitoring plasma concentrations of PNU-142586, a primary metabolite of the antibiotic linezolid, versus monitoring the parent drug alone. Emerging evidence strongly suggests that this compound accumulation is a key driver of linezolid-induced hematologic toxicity, particularly thrombocytopenia. This document synthesizes experimental data, details analytical methodologies, and visualizes the underlying mechanisms to inform safer and more effective linezolid use.

Executive Summary

Linezolid is a critical antibiotic for treating multidrug-resistant Gram-positive infections. However, its use can be limited by hematologic toxicity. While therapeutic drug monitoring (TDM) of linezolid is gaining traction, recent studies indicate that its major metabolite, this compound, may be a more sensitive and specific predictor of adverse events. This guide presents a data-driven comparison of monitoring strategies, highlighting the superior predictive value of this compound plasma concentrations for identifying patients at risk of toxicity.

Comparative Data: Predicting Linezolid-Induced Thrombocytopenia

The following tables summarize key findings from studies investigating the association between plasma concentrations of linezolid, this compound, and PNU-142300 (another major metabolite) and the development of thrombocytopenia.

Table 1: Predictive Thresholds for Linezolid-Induced Thrombocytopenia (LIT)

AnalyteParameterPredictive ThresholdFinding
This compound Trough Concentration (Ctrough)≥1.43 µg/mLIdentified as an independent risk factor for LIT (OR = 37.60)[1][2].
This compound Area Under the Curve (AUC24)≥37.8 mg·h/LPredictive threshold for LIT identified through ROC analysis[1][2].
Linezolid Trough Concentration (Ctrough)> 7.5 mg/LIdentified as a strong predictor of thrombocytopenia, especially in patients with renal impairment[3].
Linezolid Trough Concentration (Ctrough)2–7 mg/LRecommended therapeutic range to optimize efficacy and minimize hematological toxicity[4].
PNU-142300 Trough Concentration (Ctrough)Not established as a primary predictorWhile concentrations are elevated in patients with thrombocytopenia, this compound shows a stronger correlation[1][2].

Table 2: Pharmacokinetic Parameters in Patients With and Without Thrombocytopenia

AnalyteParameterThrombocytopenia GroupNo Thrombocytopenia GroupSignificance
This compound Ctrough (µg/mL)Significantly HigherLowerp < 0.05[1].
This compound AUC24 (mg·h/L)Significantly HigherLowerp < 0.05[1].
PNU-142300 Ctrough (µg/mL)Significantly HigherLowerp < 0.05[1].
PNU-142300 AUC24 (mg·h/L)Significantly HigherLowerp < 0.05[1].
Linezolid Ctrough (µg/mL)No Significant DifferenceNo Significant DifferenceNot always significant[1].
Linezolid AUC24 (mg·h/L)No Significant DifferenceNo Significant DifferenceNot always significant[1].

Key Finding: Multiple studies have demonstrated that the plasma concentrations of the metabolites this compound and PNU-142300 are significantly higher in patients who develop thrombocytopenia, whereas the concentrations of the parent drug, linezolid, do not always show a significant difference[1]. This suggests that monitoring the metabolites, particularly this compound, provides a more robust prediction of toxicity.

Mechanism of this compound Induced Toxicity

Recent research has begun to elucidate the mechanism by which this compound induces hematologic toxicity. It is proposed that this compound targets DNA topoisomerases, leading to impaired DNA replication and transcription, ultimately causing antiproliferative and cytotoxic effects on hematopoietic cells.

PNU142586_Toxicity_Pathway cluster_linezolid Linezolid Metabolism cluster_cellular Cellular Impact Linezolid Linezolid PNU142586 This compound Linezolid->PNU142586 Oxidation of Morpholine Ring TOP2A TOP2A PNU142586->TOP2A TOP2B TOP2B PNU142586->TOP2B DNA_Binding Impeded DNA Binding TOP2A->DNA_Binding ATP_Hydrolysis Inhibited ATP Hydrolysis TOP2A->ATP_Hydrolysis TOP2B->DNA_Binding TOP2B->ATP_Hydrolysis Replication Disrupted Replication & Transcription DNA_Binding->Replication ATP_Hydrolysis->Replication Cytotoxicity Antiproliferative & Cytotoxic Effects Replication->Cytotoxicity Thrombocytopenia Thrombocytopenia Cytotoxicity->Thrombocytopenia

Caption: Proposed mechanism of this compound-induced hematologic toxicity.

Experimental Protocols

Accurate quantification of linezolid and its metabolites is crucial for clinical monitoring and research. The following is a detailed methodology for a commonly used analytical technique.

Method: Ultra-Performance Liquid Chromatography (UPLC) for Quantification of Linezolid, PNU-142300, and this compound in Human Plasma

This protocol is adapted from validated methods for the simultaneous measurement of linezolid and its metabolites[5][6].

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., p-Toluic acid).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

2. UPLC System and Conditions:

  • Chromatography System: Waters ACQUITY UPLC System or equivalent.

  • Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Detection: UV detector at 254 nm.

3. Calibration and Quality Control:

  • Calibration curves are established with linear ranges appropriate for clinical concentrations, for instance, 0.2 to 50.0 µg/mL for linezolid and 0.2 to 20.0 µg/mL for PNU-142300 and this compound[5][6].

  • Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch to ensure accuracy and precision.

Table 3: Performance Characteristics of the UPLC Method

AnalyteLinearity (r²)Intra-assay Precision (RSD%)Inter-assay Precision (RSD%)Intra-assay Accuracy (%)Inter-assay Accuracy (%)
Linezolid > 0.9999< 4.1< 15.892.9–103.693.6–111.5
PNU-142300 > 0.9996< 1.7< 3.893.6–106.989.5–109.5
This compound > 0.9998< 4.9< 7.196.9–101.592.8–97.3

Data adapted from a population pharmacokinetics study[6].

Workflow for Therapeutic Drug Monitoring (TDM)

The integration of this compound monitoring into the TDM workflow for linezolid can provide a more comprehensive assessment of toxicity risk.

TDM_Workflow Start Initiate Linezolid Therapy Risk_Assessment Patient Risk Assessment (e.g., Renal Impairment) Start->Risk_Assessment Blood_Sample Collect Trough Blood Sample (Steady State) Risk_Assessment->Blood_Sample Analysis UPLC Analysis for Linezolid, This compound, & PNU-142300 Blood_Sample->Analysis Concentration_Check Compare Concentrations to Predictive Thresholds Analysis->Concentration_Check Dose_Adjustment Adjust Linezolid Dose or Consider Alternative Therapy Concentration_Check->Dose_Adjustment Above Threshold No_Action Continue Current Regimen & Monitoring Concentration_Check->No_Action Below Threshold Continue_Monitoring Continue Monitoring (Blood Counts & TDM) Dose_Adjustment->Continue_Monitoring No_Action->Continue_Monitoring

Caption: A proposed workflow for integrated therapeutic drug monitoring.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the clinical relevance of monitoring this compound plasma concentrations in patients receiving linezolid. The accumulation of this metabolite, particularly in patients with renal impairment, is a more reliable indicator of the risk of developing thrombocytopenia than the concentration of the parent drug alone.

For researchers, scientists, and drug development professionals, these findings highlight the importance of considering metabolite kinetics and toxicity in the preclinical and clinical development of new therapeutics. Future research should focus on:

  • Prospective clinical trials to validate the predictive thresholds of this compound for hematologic toxicity.

  • The development of rapid and cost-effective assays for the routine clinical monitoring of this compound.

  • Investigation into strategies to mitigate this compound accumulation, such as dose adjustments based on renal function and metabolite levels.

By incorporating the monitoring of this compound into clinical practice, it is possible to enhance the safety of linezolid therapy and improve patient outcomes.

References

Comparative Analysis of PNU-142586 and its Association with Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PNU-142586, a primary metabolite of the antibiotic linezolid, and its correlation with thrombocytopenia. The information is compiled from recent studies to elucidate the mechanisms, risk factors, and pharmacokinetic parameters associated with this adverse drug event. This guide is intended to support research and development efforts aimed at enhancing the safety of antibiotic therapies.

Executive Summary

Linezolid is a critical antibiotic for treating multidrug-resistant Gram-positive infections.[1] However, its clinical use is often hampered by hematologic toxicity, particularly thrombocytopenia.[2] Emerging evidence strongly indicates that the accumulation of linezolid's primary metabolite, this compound, is more directly associated with the onset of linezolid-induced thrombocytopenia (LIT) than the parent drug itself.[2][3] This guide details the correlation between this compound levels and thrombocytopenia, explores the underlying mechanisms, and provides relevant experimental data and protocols.

Comparative Pharmacokinetics and Risk Thresholds

Clinical studies have identified specific pharmacokinetic (PK) thresholds of this compound that are predictive of thrombocytopenia. The accumulation of this metabolite, particularly in patients with renal impairment, is a significant risk factor.[4][5]

Table 1: Pharmacokinetic Parameters and Predictive Thresholds for Thrombocytopenia

ParameterThis compoundLinezolidPNU-142300 (another major metabolite)Reference
Thrombocytopenia Association Strong correlation with elevated levelsWeaker correlation compared to metabolitesSignificant correlation, but this compound is a stronger predictor[2][3]
Predictive Trough Concentration (Ctrough) ≥1.43 µg/mLNot significantly different between thrombocytopenia and non-thrombocytopenia groupsSignificantly higher in thrombocytopenia group[2][3]
Predictive AUC24 ≥37.8 mg·h/LNot significantly different between thrombocytopenia and non-thrombocytopenia groupsSignificantly higher in thrombocytopenia group[2][3]
Independent Risk Factor (Odds Ratio) 37.60 (for Ctrough ≥1.43 µg/mL)Not identified as an independent risk factorNot identified as an independent risk factor[2][3]
Concentration Threshold for Thrombocytopenia 4.3 mg/L7.0 mg/L3.6 mg/L[4]

Mechanism of this compound-Induced Thrombocytopenia

Recent research has uncovered the molecular mechanism by which this compound induces hematologic toxicity. The primary pathway involves the inhibition of key DNA enzymes, leading to cytotoxic effects on hematopoietic cells.

  • Target Inhibition : this compound targets DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B).[1]

  • Molecular Action : It impedes the binding of DNA to TOP2A and TOP2B and inhibits ATP hydrolysis. This disruption of replication and transcription processes leads to antiproliferative and cytotoxic effects.[1]

  • Cellular Impact : These actions result in mitochondrial dysfunction and cytotoxicity in megakaryocytic cell lines, the precursors to platelets.[1][6][7]

Another critical factor in this compound-induced thrombocytopenia is its renal elimination. The human organic anion transporter 3 (hOAT3) plays a crucial role in the transport of this compound.[6] Inhibition of hOAT3, for example by co-administered drugs like lansoprazole, can lead to delayed elimination and increased plasma concentrations of this compound, thereby exacerbating the risk of thrombocytopenia.[6]

G cluster_0 Linezolid Metabolism & this compound Accumulation cluster_1 Molecular Mechanism of Toxicity cluster_2 Cellular Outcome Linezolid Linezolid Administration PNU142586 This compound (Metabolite) Linezolid->PNU142586 Metabolism TOP2 TOP2A & TOP2B PNU142586->TOP2 Inhibits RenalImpairment Renal Impairment / hOAT3 Inhibition RenalImpairment->PNU142586 Causes Accumulation DNA_Binding Disruption of DNA Replication & Transcription TOP2->DNA_Binding Leads to MitochondrialDysfunction Mitochondrial Dysfunction DNA_Binding->MitochondrialDysfunction Contributes to Megakaryocyte Megakaryocyte Cytotoxicity MitochondrialDysfunction->Megakaryocyte Thrombocytopenia Thrombocytopenia Megakaryocyte->Thrombocytopenia Results in

Caption: Signaling pathway of this compound-induced thrombocytopenia.

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the effects of this compound.

Protocol 1: Pharmacokinetic Analysis in Patients

  • Objective : To determine the association between linezolid and its metabolites' concentrations and the development of thrombocytopenia.

  • Methodology :

    • A retrospective analysis of patients treated with linezolid was conducted.[2]

    • Blood samples were collected to measure trough concentrations (Ctrough) and calculate the area under the concentration-time curve over 24 hours (AUC24) for linezolid, PNU-142300, and this compound.[2]

    • High-performance liquid chromatography (HPLC) was used for the quantification of the compounds in plasma.[4]

    • Patients were divided into two groups: those who developed thrombocytopenia and those who did not.[2]

    • Statistical analyses, including multivariate logistic regression and receiver operating characteristic (ROC) curve analysis, were performed to identify independent risk factors and predictive thresholds for thrombocytopenia.[2][3]

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective : To assess the direct cytotoxic effects of this compound on platelet precursor cells.

  • Methodology :

    • A human megakaryocytic cell line was used.[6][7]

    • Cells were incubated with varying concentrations of this compound, linezolid, and PNU-142300.[6]

    • Cell viability was assessed using standard cytotoxicity assays (e.g., MTT or LDH assay) after a specified incubation period.

    • A concentration-dependent cytotoxicity curve was generated to determine the toxic potential of each compound.[6][7]

G start Start: Patient Cohort on Linezolid sampling Collect Plasma Samples start->sampling hplc HPLC Analysis (Quantify Linezolid, PNU-142300, this compound) sampling->hplc grouping Group Patients: Thrombocytopenia vs. No Thrombocytopenia hplc->grouping stats Statistical Analysis (ROC, Logistic Regression) grouping->stats end End: Identify Predictive Thresholds & Risk Factors stats->end

Caption: Workflow for pharmacokinetic analysis of linezolid metabolites.

Alternative Compounds and Considerations

Currently, this compound is identified as a metabolite and not a therapeutic agent. Therefore, direct alternatives are not applicable. The focus for drug development is on creating safer antibiotics with a lower propensity for producing toxic metabolites. For clinicians, the alternative is to consider other classes of antibiotics for patients at high risk of linezolid toxicity or to implement therapeutic drug monitoring (TDM).

Table 2: Comparison of Monitoring Strategies

StrategyDescriptionAdvantagesDisadvantages
Linezolid TDM Therapeutic drug monitoring of the parent drug, linezolid.Established methods, can help avoid general overexposure.May not accurately predict thrombocytopenia as metabolites are stronger drivers.[2]
Metabolite Monitoring (this compound) Direct monitoring of this compound plasma levels.More accurate prediction of thrombocytopenia, allows for individualized dosing strategies.[2][3]Less commonly available assays, requires further clinical validation.
No Monitoring Standard dosing without TDM.Simple, cost-effective for low-risk patients.High risk of toxicity in patients with renal impairment or those on interacting medications.

Conclusion

The accumulation of this compound is a key factor in the pathogenesis of linezolid-induced thrombocytopenia. Its concentration is a more reliable predictor of this adverse event than the concentration of linezolid itself. The underlying mechanism involves the inhibition of topoisomerases and subsequent cytotoxicity to megakaryocytes. For researchers and drug developers, understanding this metabolite-driven toxicity is crucial for designing safer antibiotics. For clinicians, monitoring this compound levels could be a valuable strategy to mitigate the risk of thrombocytopenia in patients undergoing prolonged linezolid therapy.

References

PNU-142586 and its Interaction with hOAT3: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of PNU-142586's Interaction with the Human Organic Anion Transporter 3 (hOAT3) and a Comparison with Other Relevant Drugs

This guide provides a comprehensive comparison of the interaction of this compound, a primary metabolite of the antibiotic linezolid, with the human organic anion transporter 3 (hOAT3). Understanding these interactions is crucial for predicting potential drug-drug interactions (DDIs) and associated toxicities. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a major metabolite of linezolid, is a substrate for the human organic anion transporter 3 (hOAT3)[1]. Inhibition of hOAT3-mediated transport can lead to a significant increase in the plasma concentration of this compound, which has been linked to linezolid-induced thrombocytopenia[1][2][3]. This guide presents a comparative analysis of this compound's interaction with hOAT3 alongside other known hOAT3 inhibitors. Quantitative data on inhibitory potency (IC50) are provided to facilitate risk assessment in drug development. Detailed experimental protocols for assessing hOAT3-mediated transport and its inhibition are also outlined.

Comparison of hOAT3 Inhibitors

The inhibitory potential of various drugs on hOAT3-mediated transport is a critical factor in predicting DDIs. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several compounds, including the inhibition of this compound transport by the proton pump inhibitor, lansoprazole.

InhibitorSubstrateIC50 (µM)Cell LineReference
LansoprazoleThis compound0.59 ± 0.38HEK-hOAT3[1]
ProbenecidEstrone-3-sulfate6.3HEK-hOAT3[4]
DiclofenacEstrone-3-sulfate1.3HEK-hOAT3
CelecoxibEstrone-3-sulfate10.7HEK-hOAT3
IbuprofenEstrone-3-sulfate23.5HEK-hOAT3
FurosemideEstrone-3-sulfate46.8HEK-hOAT3

Note: While this compound is a known substrate of hOAT3, the Michaelis-Menten constant (Km) for this interaction is not currently available in the public domain. This value would be essential for a more complete quantitative comparison of its transport kinetics.

Experimental Protocols

A detailed understanding of the methodologies used to assess drug interactions with hOAT3 is vital for reproducing and validating experimental findings.

In Vitro hOAT3 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potential of a test compound on hOAT3-mediated uptake of a probe substrate.

1. Cell Culture:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the hOAT3 transporter (HEK-hOAT3) are used.

  • A mock-transfected cell line (not expressing hOAT3) serves as a negative control.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

2. Uptake Assay:

  • Seed HEK-hOAT3 and mock-transfected cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cells with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Pre-incubate the cells for 10 minutes at 37°C with HBSS containing a range of concentrations of the test compound (inhibitor).

  • Initiate the uptake reaction by adding HBSS containing the probe substrate (e.g., 1 µM this compound or a fluorescent substrate like 6-carboxyfluorescein) and the corresponding concentration of the test compound.

  • After a specified incubation time (e.g., 5 minutes), terminate the uptake by aspirating the reaction solution and washing the cells three times with ice-cold HBSS.

3. Quantification:

  • Lyse the cells with a suitable buffer (e.g., 0.1 M NaOH).

  • Quantify the intracellular concentration of the probe substrate. For this compound, this is typically done using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). For fluorescent substrates, a fluorescence plate reader is used.

4. Data Analysis:

  • Subtract the substrate uptake in mock-transfected cells from the uptake in HEK-hOAT3 cells to determine the specific hOAT3-mediated transport.

  • Plot the percentage of inhibition of hOAT3-mediated transport against the concentration of the test compound.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing Drug Interactions and Experimental workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

G Experimental Workflow for hOAT3 Inhibition Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding HEK-hOAT3 & Mock Cells Washing Washing Seeding->Washing Pre-incubation Pre-incubation Washing->Pre-incubation with Inhibitor Uptake Initiation Uptake Initiation Pre-incubation->Uptake Initiation add Substrate Termination Termination Uptake Initiation->Termination ice-cold HBSS Quantification Quantification Termination->Quantification LC-MS/MS IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Caption: Workflow for assessing hOAT3 inhibition.

G This compound Interaction with Other Drugs via hOAT3 Linezolid Linezolid This compound This compound Linezolid->this compound Metabolism hOAT3 Transporter hOAT3 Transporter This compound->hOAT3 Transporter Substrate Renal Elimination Renal Elimination hOAT3 Transporter->Renal Elimination Increased Plasma this compound Increased Plasma this compound hOAT3 Transporter->Increased Plasma this compound Thrombocytopenia Thrombocytopenia Increased Plasma this compound->Thrombocytopenia hOAT3 Inhibitors e.g., Lansoprazole hOAT3 Inhibitors->hOAT3 Transporter Inhibition

References

Lansoprazole's Impact on PNU-142586 Plasma Levels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the proton pump inhibitor (PPI) lansoprazole and other alternatives on the plasma concentrations of PNU-142586, a major metabolite of the antibiotic linezolid. Recent studies have illuminated a significant drug-drug interaction mechanism that warrants consideration in clinical settings and future drug development.

Executive Summary

Coadministration of lansoprazole with linezolid can lead to a significant increase in the plasma levels of the linezolid metabolite, this compound. This interaction is not mediated by the well-known cytochrome P450 metabolic pathways but rather through the inhibition of the renal transporter, human organic anion transporter 3 (hOAT3). This finding is critical as elevated levels of this compound have been associated with potential cytotoxicity. While other PPIs also exhibit an inhibitory effect on hOAT3, lansoprazole has been identified as a particularly potent inhibitor.

Comparative Data on Plasma Levels

A preclinical study in rats demonstrated a notable increase in the systemic exposure of this compound when linezolid was coadministered with lansoprazole. The data from this study is summarized below.

Drug CombinationAnalyteFold Increase in Plasma AUC
Linezolid + LansoprazoleThis compound~1.7-fold
Linezolid + LansoprazoleLinezolidNo significant change
Linezolid + LansoprazolePNU-142300No significant change

Data derived from a pharmacokinetic study in rats.

Mechanism of Interaction: hOAT3 Inhibition

The primary mechanism underlying the elevated this compound levels is the inhibition of the human organic anion transporter 3 (hOAT3) by lansoprazole. This compound has been identified as a substrate for hOAT3, a transporter involved in the renal secretion of various compounds. By inhibiting this transporter, lansoprazole impedes the efficient elimination of this compound, leading to its accumulation in the plasma.

In vitro studies have quantified the inhibitory potency of several PPIs on hOAT3-mediated transport of this compound.

Inhibitor (PPI)Apparent IC50 (µM) against hOAT3-mediated this compound transport
Lansoprazole0.59 ± 0.38
Esomeprazole≈ Omeprazole
Omeprazole≈ Esomeprazole
Rabeprazole≈ Esomeprazole ≈ Omeprazole

Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats
  • Subjects: Male Sprague-Dawley rats.

  • Drug Administration:

    • Linezolid was administered intravenously.

    • Lansoprazole was coadministered intravenously with linezolid.

  • Blood Sampling: Blood samples were collected at predetermined time points following drug administration.

  • Sample Analysis: Plasma concentrations of linezolid, this compound, and PNU-142300 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated for each analyte to assess systemic exposure.

In Vitro hOAT3 Inhibition Assay
  • Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human organic anion transporter 3 (HEK-hOAT3) and control cells (HEK-pBK).

  • Substrate: this compound.

  • Inhibitors: Lansoprazole, omeprazole, esomeprazole, and rabeprazole at various concentrations.

  • Uptake Assay:

    • HEK-hOAT3 and HEK-pBK cells were incubated with this compound in the absence or presence of the inhibitors.

    • The intracellular concentration of this compound was measured at a specific time point.

  • Data Analysis: The concentration of each inhibitor that produced 50% inhibition of hOAT3-mediated this compound uptake (IC50) was calculated.

Visualizing the Interaction

The following diagrams illustrate the experimental workflow and the proposed mechanism of interaction.

G cluster_0 In Vivo Pharmacokinetic Study Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Linezolid +/- Lansoprazole LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Plasma Samples PK Analysis PK Analysis LC-MS/MS Analysis->PK Analysis Concentration Data G cluster_1 Renal Tubule Cell PNU-142586_blood This compound (Blood) hOAT3 hOAT3 Transporter PNU-142586_blood->hOAT3 PNU-142586_cell This compound (Intracellular) hOAT3->PNU-142586_cell Urine Excretion into Urine PNU-142586_cell->Urine Lansoprazole Lansoprazole Lansoprazole->hOAT3 Inhibition

Comparative Analysis of PNU-142586-Induced Hematologic Toxicity: An In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hematologic toxicity associated with PNU-142586, a primary metabolite of the antibiotic linezolid. Recognizing that this compound is a metabolite and not a therapeutic agent, this guide evaluates its hematologic safety profile in the context of its parent drug, linezolid, and compares it with alternative oxazolidinone antibiotics, tedizolid and sutezolid. The information presented is collated from various preclinical and clinical studies to offer a thorough analysis for researchers in drug development and toxicology.

Executive Summary

Linezolid, a widely used oxazolidinone antibiotic, is known to cause hematologic toxicity, primarily myelosuppression leading to thrombocytopenia and anemia. Emerging evidence strongly indicates that its major metabolite, this compound, is a key mediator of this toxicity. The mechanism of this compound-induced hematologic toxicity is multifactorial, involving the inhibition of mitochondrial protein synthesis and the targeting of DNA topoisomerase II alpha (TOP2A) and beta (TOP2B), crucial enzymes for DNA replication and repair in hematopoietic progenitor cells.

This guide presents available in vivo data to compare the hematologic effects of this compound and linezolid with those of newer-generation oxazolidinones, tedizolid and sutezolid, which have been developed to have improved safety profiles.

Comparative Hematologic Toxicity: In Vivo Data

The following tables summarize quantitative data from preclinical and clinical studies, providing a comparative overview of the hematologic toxicity profiles of linezolid, its metabolite this compound, and the alternative oxazolidinones tedizolid and sutezolid.

Table 1: Comparative Hematologic Toxicity of Linezolid and its Metabolites in Clinical Studies

CompoundHematologic Adverse EventKey FindingsStudy Population
This compound ThrombocytopeniaElevated plasma concentrations are significantly associated with an increased risk of developing linezolid-induced thrombocytopenia (LIT)[1][2]. A trough concentration (Ctrough) of ≥1.43 µg/mL and an AUC24 of ≥37.8 mg·h/L are predictive thresholds for LIT[1].Adult patients receiving linezolid therapy.
Linezolid Thrombocytopenia, AnemiaRisk of thrombocytopenia and anemia increases with treatment duration, especially beyond 14 days[1]. Myelosuppression is generally reversible upon discontinuation of the drug.Adult and pediatric patients.
PNU-142300 ThrombocytopeniaHigher trough concentrations and AUC24 were observed in patients who developed thrombocytopenia, though the association is less pronounced than with this compound[1].Adult patients receiving linezolid therapy.

Table 2: Comparative Preclinical In Vivo Hematologic Toxicity of Oxazolidinones

CompoundAnimal ModelKey Hematologic FindingsReference
Linezolid RatDose- and time-dependent reversible myelosuppression observed. At lower doses (10-40 mg/kg/day), effects were primarily on erythrocytes and reticulocytes, with mild effects on white blood cells and platelets.[3]
Tedizolid Rat, DogNo hematopoietic toxicity observed at exposures up to 4 to 7 times the human-equivalent exposure. Showed a lower incidence of adverse changes in hematologic parameters, particularly platelets, compared to linezolid in clinical trials.[4]
Sutezolid Healthy VolunteersNo abnormal hematologic findings were reported in Phase 1 studies with administration of 600 mg twice daily for 28 days, suggesting a potentially superior safety profile to linezolid.[5]
Contezolid Rat, DogNo myelosuppressive reduction in platelet counts was observed in 4-week repeat-dose toxicity studies. A dose-dependent transient reduction in erythrocyte levels was recorded.[6]

Experimental Protocols

In Vivo Hematologic Toxicity Assessment in a Rodent Model

This protocol outlines a general procedure for evaluating the hematologic toxicity of a test compound in a rat model.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Age: 6-8 weeks.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • Test Groups: A minimum of three dose levels of the test compound (low, medium, and high) and a vehicle control group.

  • Route of Administration: Clinically relevant route (e.g., oral gavage, intravenous injection).

  • Dosing Regimen: Daily administration for a specified duration (e.g., 14 or 28 days) to assess cumulative toxicity.

3. Hematological Analysis:

  • Blood Collection: Blood samples are collected from the tail vein or retro-orbital sinus at baseline and at specified time points during and after the treatment period.

  • Parameters Measured: Complete blood counts (CBC) are performed using an automated hematology analyzer to determine:

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB) concentration

    • Hematocrit (HCT)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Platelet (PLT) count

    • White Blood Cell (WBC) count with differential.

  • Bone Marrow Analysis (optional): At the end of the study, bone marrow aspirates can be collected from the femur or tibia to assess cellularity and morphology of hematopoietic progenitor cells.

4. Data Analysis:

  • Statistical analysis (e.g., ANOVA, t-test) is used to compare the hematological parameters between the treatment groups and the control group. A p-value of <0.05 is typically considered statistically significant.

Visualizations

Signaling Pathway of this compound-Induced Hematologic Toxicity

PNU142586_Toxicity_Pathway Linezolid Linezolid PNU142586 This compound (Metabolite) Linezolid->PNU142586 Metabolism MitoProteinSynth Inhibition of Mitochondrial Protein Synthesis PNU142586->MitoProteinSynth TOP2A TOP2A PNU142586->TOP2A Inhibits TOP2B TOP2B PNU142586->TOP2B Inhibits Mitochondria Mitochondria HematopoieticProgenitors Hematopoietic Progenitor Cells Mitochondria->HematopoieticProgenitors Energy Supply MitoProteinSynth->Mitochondria affects MitoProteinSynth->HematopoieticProgenitors causes dysfunction DNA_Replication DNA Replication & Repair Disruption TOP2A->DNA_Replication TOP2B->DNA_Replication DNA_Replication->HematopoieticProgenitors Cell Division HematologicToxicity Hematologic Toxicity (Thrombocytopenia, Anemia) DNA_Replication->HematologicToxicity leads to HematopoieticProgenitors->HematologicToxicity impaired production InVivo_Hematotoxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Blood Sample Collection randomization->baseline treatment Test Compound Administration (e.g., Daily for 28 days) baseline->treatment monitoring Clinical Observation & Body Weight Monitoring treatment->monitoring interim_sampling Interim Blood Sampling (e.g., Weekly) treatment->interim_sampling final_sampling Final Blood & Tissue Sample Collection (Necropsy) treatment->final_sampling monitoring->treatment interim_sampling->treatment analysis Hematological & Histopathological Analysis final_sampling->analysis data_analysis Statistical Data Analysis analysis->data_analysis report Final Report Generation data_analysis->report end End report->end

References

PNU-142586: A Promising Biomarker for Predicting Linezolid-Induced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Linezolid, a critical oxazolidinone antibiotic for treating multidrug-resistant Gram-positive infections, is associated with significant hematologic toxicity, primarily myelosuppression, which can limit its therapeutic use. Emerging evidence points to its principal metabolite, PNU-142586, as a key mediator of this toxicity and a potentially superior biomarker for predicting adverse events compared to monitoring the parent drug alone. This guide provides a comparative analysis of this compound and other biomarkers, supported by experimental data and detailed methodologies.

Comparative Analysis of Biomarkers for Linezolid Toxicity

Monitoring for linezolid toxicity is crucial for patient safety. While therapeutic drug monitoring (TDM) of linezolid and routine hematological assessments are the current standards of care, this compound offers a more direct and predictive measure of toxicity risk.

BiomarkerMethodAdvantagesDisadvantagesPredictive Threshold for Toxicity
This compound UPLC-MS/MS, HPLCDirectly linked to the mechanism of toxicity.[1][2] Elevated levels are strongly associated with increased risk of hematologic toxicity, even without renal impairment.[1][3] Allows for proactive dose adjustment.[4][5]Requires specialized equipment (LC-MS/MS or HPLC). Not yet routinely available in all clinical laboratories.Trough Concentration (Ctrough) ≥1.43 µg/mL[4][5] Area Under the Curve (AUC24) ≥37.8 mg·h/L[4][5]
Linezolid TDM (HPLC, LC-MS/MS)Well-established methods.[6][7] Useful for ensuring therapeutic efficacy.[8]Weaker correlation with hematologic toxicity compared to this compound.[5] Wide inter-patient variability.[7]Trough Concentration (Ctrough) > 7-8 mg/L[8][9]
Complete Blood Count (CBC) Automated Hematology AnalyzerRoutinely available and inexpensive.[6] Directly measures the clinical manifestation of hematologic toxicity (thrombocytopenia, anemia, leukopenia).[8]A lagging indicator of toxicity; damage has already occurred. Does not predict risk proactively.Thrombocytopenia: Platelet count <150 x 109/L and a ≥30% reduction from baseline.[10] Anemia: Hemoglobin <12 g/dL and a ≥30% reduction from baseline.[10]
Lactate Blood Gas AnalyzerMonitors for lactic acidosis, a rare but serious side effect of linezolid.[11][12]Not specific to linezolid toxicity. Can be elevated due to other conditions.Serum lactate >4 mmol/L with a serum pH < 7.35.[13]

Signaling Pathway of this compound-Induced Hematologic Toxicity

Recent studies have elucidated the mechanism by which this compound induces hematologic toxicity. The metabolite directly targets and inhibits DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), crucial enzymes for DNA replication and transcription.[1][2][3] This inhibition leads to cell cycle arrest, antiproliferative effects, and mitochondrial dysfunction, ultimately resulting in the suppression of hematopoietic progenitor cells.[1][4]

PNU142586_Toxicity_Pathway Linezolid Linezolid PNU142586 This compound (Metabolite) Linezolid->PNU142586 Metabolism TOP2A_TOP2B DNA Topoisomerase IIα/β (TOP2A/TOP2B) PNU142586->TOP2A_TOP2B Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction PNU142586->Mitochondrial_Dysfunction Induces DNA_Replication_Transcription DNA Replication & Transcription TOP2A_TOP2B->DNA_Replication_Transcription Enables Hematopoietic_Progenitor_Cells Hematopoietic Progenitor Cells DNA_Replication_Transcription->Hematopoietic_Progenitor_Cells Required for Proliferation Cell_Cycle_Arrest Cell Cycle Arrest & Antiproliferative Effects Cell_Cycle_Arrest->Hematopoietic_Progenitor_Cells Impairs Mitochondrial_Dysfunction->Hematopoietic_Progenitor_Cells Impairs Myelosuppression Myelosuppression (Thrombocytopenia, Anemia) Hematopoietic_Progenitor_Cells->Myelosuppression Leads to

Mechanism of this compound-induced myelosuppression.

Experimental Protocols

Quantification of this compound and Linezolid in Human Plasma

This protocol outlines a method for the simultaneous measurement of linezolid and its metabolites using Ultra-Performance Liquid Chromatography (UPLC).[2][11]

Sample Preparation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., p-toluic acid).

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex the mixture vigorously and then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for UPLC analysis.

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm)

  • Mobile Phase: A gradient of potassium dihydrogen phosphate buffer and acetonitrile.

  • Flow Rate: 0.40 mL/min

  • Column Temperature: 45°C

  • Detection: UV at 254 nm

Calibration:

  • Calibration curves are prepared using blank plasma spiked with known concentrations of linezolid (0.2 to 50.0 µg/mL) and this compound (0.2 to 20.0 µg/mL).[11]

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard Plasma->IS Precipitate 3. Protein Precipitation (Acetonitrile) IS->Precipitate Vortex 4. Vortex & Centrifuge Precipitate->Vortex Supernatant 5. Collect Supernatant Vortex->Supernatant Inject 6. Inject into UPLC Supernatant->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. UV Detection (254 nm) Separate->Detect Quantify 9. Quantification Detect->Quantify

Workflow for this compound quantification by UPLC.
In Vitro Assessment of this compound-Induced Myelosuppression

This protocol describes a general approach for evaluating the hematotoxicity of a compound on hematopoietic progenitor cells using a colony-forming unit (CFU) assay.[9][10][14]

Cell Culture:

  • Isolate human hematopoietic stem/progenitor cells (e.g., CD34+ cells) from bone marrow or cord blood.

  • Culture the cells in a suitable methylcellulose-based medium containing a cocktail of cytokines to promote the formation of myeloid and erythroid colonies.

Toxicity Assessment:

  • Expose the cultured cells to a range of concentrations of this compound.

  • Incubate the cultures for 14 days to allow for colony formation.

  • Enumerate the number of colony-forming units (e.g., CFU-GM for granulocyte-macrophage colonies, BFU-E for burst-forming unit-erythroid colonies).

  • Determine the IC50 value (the concentration that inhibits colony formation by 50%) to quantify the myelosuppressive potential of this compound.

Conclusion

The accumulation of the linezolid metabolite this compound is a primary driver of the associated hematologic toxicity. Clinical studies have established predictive thresholds for this compound concentrations that correlate with an increased risk of thrombocytopenia.[4][5] Monitoring this compound levels, in conjunction with traditional therapeutic drug monitoring of linezolid and complete blood counts, can provide a more accurate and proactive approach to mitigating the adverse effects of linezolid therapy. This allows for individualized dosing strategies, enhancing patient safety while maintaining therapeutic efficacy. The adoption of this compound as a key biomarker in clinical practice and drug development holds significant promise for optimizing the use of this important antibiotic.

References

Comparative Analysis of PNU-142586 in Diverse Patient Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of PNU-142586, the primary metabolite of the antibiotic linezolid, across different patient populations. Elevated exposure to this compound has been linked to an increased risk of linezolid-induced hematologic toxicity, particularly thrombocytopenia.[1][2] This document summarizes key pharmacokinetic data, details relevant experimental methodologies, and visualizes associated pathways to support further research and development in this area.

Executive Summary

This compound is a major metabolite of linezolid, and its accumulation is a significant risk factor for the development of linezolid-induced thrombocytopenia.[3][4] This risk is notably higher in certain patient populations, including those with renal impairment and individuals co-administered with specific drugs such as the proton pump inhibitor, lansoprazole. The underlying mechanism of this toxicity involves the inhibition of DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B) by this compound, leading to disruptions in DNA replication and transcription.[1][2] Understanding the pharmacokinetic variability of this compound in different patient groups is crucial for optimizing linezolid therapy and mitigating adverse events.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize the pharmacokinetic parameters of this compound in different patient populations, highlighting the impact of renal function and co-administered medications on metabolite exposure.

Table 1: Pharmacokinetics of this compound in Patients with Normal vs. Impaired Renal Function

ParameterNormal Renal FunctionRenal ImpairmentFold Increase in Renal ImpairmentReference
This compound Ctrough (µg/mL)1.43Significantly higher-[3]
This compound AUC24 (mg·h/L)37.8Significantly higher-[3]
Median Serum Concentration-2.8-fold higher2.8[4]

Table 2: Impact of Lansoprazole Co-administration on this compound Pharmacokinetics in Rats

ParameterLinezolid AloneLinezolid + LansoprazoleFold IncreaseReference
This compound AUC--~1.7

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of this compound.

Quantification of this compound in Human Plasma/Serum

Method 1: Ultra-Performance Liquid Chromatography (UPLC) [5][6][7]

  • Sample Preparation: Protein precipitation of plasma samples is performed using acetonitrile. The resulting protein-free supernatant is then separated.[5][6][7]

  • Chromatography: A reverse-phase ACQUITY UPLC HSS T3 column is used for separation.[5][7]

  • Mobile Phase: A mixture of 20 mM potassium dihydrogen phosphate buffer (pH 3.2) and acetonitrile is employed as the mobile phase.[5]

  • Detection: this compound is monitored at a wavelength of 254 nm.[5][7]

  • Internal Standard: p-Toluic acid is used as the internal standard.[5][7]

  • Linearity: The calibration curve for this compound is linear in the range of 0.2 to 20.0 µg/mL.[5][7]

Method 2: High-Performance Liquid Chromatography (HPLC) [8]

  • Sample Preparation: Acidified acetonitrile is used for protein precipitation.[8]

  • Chromatography: A Diamonsil C18 column (4.6 mm × 250 mm, 5 μm) is used for separation.[8]

  • Mobile Phase: A bisolvent mobile phase consisting of acetonitrile and a citric acid-sodium hydrogen phosphate buffer (pH 3.0) is used.[8]

  • Detection: Detection is carried out at a wavelength of 254 nm.[8]

  • Internal Standard: Chloramphenicol serves as the internal standard.[8]

  • Linearity: The method shows a good linear relationship for this compound in the concentration range of 0.5-20 μg·mL-1.[8]

In Vitro Cytotoxicity Assay
  • Cell Line: Human megakaryocytic cell lines are used to assess the cytotoxic effects of this compound.

  • Methodology: While specific details on the cytotoxicity assays are limited in the provided search results, a general approach involves culturing the megakaryocytic cells in the presence of varying concentrations of this compound. Cell viability can then be assessed using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring lactate dehydrogenase (LDH) release.

  • Culture of Megakaryocytes: Human megakaryocytes can be cultured and differentiated in vitro from human peripheral blood mononuclear cells (PBMCs) without the initial need for CD34+ cell isolation.[9][10] The culture method involves a three-phase medium system to support expansion, commitment, and differentiation, with thrombopoietin (TPO) as a key cytokine.[9]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to this compound.

G cluster_drug Linezolid Metabolism cluster_moa Mechanism of Toxicity cluster_outcome Cellular Outcome Linezolid Linezolid PNU142586 This compound Linezolid->PNU142586 TOP2A TOP2A PNU142586->TOP2A inhibits TOP2B TOP2B PNU142586->TOP2B inhibits DNA_Replication DNA Replication TOP2A->DNA_Replication DNA_Transcription DNA Transcription TOP2B->DNA_Transcription Thrombocytopenia Thrombocytopenia DNA_Replication->Thrombocytopenia leads to DNA_Transcription->Thrombocytopenia leads to

Caption: Signaling pathway of this compound-induced thrombocytopenia.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis UPLC/HPLC Analysis Patient_Plasma Patient Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Patient_Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection UPLC_HPLC UPLC/HPLC Separation Supernatant_Collection->UPLC_HPLC Detection UV Detection (254 nm) UPLC_HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification in plasma.

Comparative Discussion

The accumulation of this compound is a critical factor in linezolid-induced toxicity. Patients with impaired renal function exhibit significantly higher concentrations of this metabolite, leading to an increased risk of thrombocytopenia.[4] This is attributed to the reduced renal clearance of this compound. The co-administration of lansoprazole has also been shown to increase this compound levels, likely through inhibition of its transport and elimination pathways.

From a mechanistic standpoint, the inhibition of topoisomerases by this compound provides a clear pathway to its cytotoxic effects on hematopoietic cells. This disruption of essential cellular processes explains the observed hematologic toxicities.

For drug development professionals, these findings highlight the importance of considering metabolite pharmacokinetics and potential drug-drug interactions when designing and evaluating new oxazolidinone antibiotics. Strategies to mitigate the accumulation of toxic metabolites, such as developing drugs that are less reliant on renal clearance or have a lower potential for producing harmful metabolites, should be prioritized.

Alternatives to Linezolid

For the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), several alternatives to linezolid are available. The choice of agent depends on the site of infection, local resistance patterns, and patient-specific factors.

  • Tedizolid: A newer oxazolidinone with a similar mechanism of action to linezolid but with a shorter treatment course for skin and soft tissue infections.

  • Daptomycin: A cyclic lipopeptide antibiotic effective against a broad range of Gram-positive bacteria, including MRSA and VRE.

  • Vancomycin: A glycopeptide antibiotic that has long been a mainstay for treating serious MRSA infections.

  • Tigecycline: A glycylcycline antibiotic with a broad spectrum of activity that includes MRSA and VRE.

  • Quinupristin-dalfopristin: A streptogramin antibiotic combination that can be used for VRE infections.

This guide provides a foundational understanding of the comparative aspects of this compound in different patient populations. Further research into the precise mechanisms of its cytotoxicity and the development of strategies to minimize its accumulation will be crucial for improving the safety profile of linezolid and future antibiotics in its class.

References

Safety Operating Guide

Navigating the Disposal of PNU-142586: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management of chemical compounds is as crucial as the discoveries they yield. PNU-142586, a metabolite of the antibiotic Linezolid, is a compound frequently handled in laboratory settings.[1][2] Adherence to proper disposal protocols is paramount for ensuring personnel safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in established best practices for hazardous waste management.

Understanding the Hazard Profile

Key Hazard Information for Linezolid (as a proxy for this compound)

Hazard CategoryDescriptionSafe Handling Precautions
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4][5][6]Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][7]
Personal Protection May cause skin and eye irritation upon contact.Wear protective gloves, clothing, and eye/face protection.[5]
Accidental Release Spills can create airborne dust or contaminate surfaces.Sweep up spills and place material into a suitable, closed container for disposal. Avoid dust formation.[7]
Fire Hazard Hazardous combustion products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[7]Use appropriate extinguishing media. Wear self-contained breathing apparatus and full protective gear in case of fire.[7]

Step-by-Step Disposal Procedures

The following protocols are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) procedures.[3]

Disposal of Solid this compound Waste

  • Categorization: Unused, expired, or contaminated solid this compound must be treated as hazardous chemical waste.[8]

  • Packaging:

    • Whenever possible, use the original, clearly labeled container for disposal.

    • If repackaging is necessary, select a container compatible with the chemical, such as a glass or polyethylene bottle with a secure, screw-on cap. Ensure the container is in good condition, free from cracks or leaks.[8][9]

  • Labeling:

    • Affix a hazardous waste tag from your institution's EHS department to the container.[3]

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of generation. Do not use abbreviations.[3]

    • Include the name and contact information of the principal investigator and the laboratory location.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.[9]

  • Collection:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9]

Disposal of this compound Solutions

  • Categorization: All solutions containing this compound, regardless of the solvent (e.g., DMSO), are to be treated as hazardous liquid chemical waste. Do not pour these solutions down the drain. [8][10]

  • Packaging:

    • Use a leak-proof container with a secure screw-on cap. Plastic containers are often preferred to minimize the risk of breakage.[3][9]

    • Ensure the container is chemically compatible with the solvent used.

    • Leave at least 10% headspace in the container to allow for expansion.[8]

  • Labeling:

    • Follow the same labeling requirements as for solid waste, clearly indicating all chemical constituents of the solution and their approximate concentrations.[3]

  • Storage and Collection:

    • Store and arrange for the collection of liquid hazardous waste as you would for solid waste, following your institution's EHS guidelines.

Disposal of Contaminated Labware

  • Solid Contaminated Materials: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a clearly labeled, sealed plastic bag or container. This should be disposed of through your institution's hazardous waste program.[9][11]

  • Sharps: Chemically contaminated sharps, such as needles and blades, must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[11]

  • Empty Containers:

    • To be considered non-hazardous, an empty this compound container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11][12]

    • The rinsate from this process is considered hazardous liquid waste and must be collected and disposed of accordingly.[11][12]

    • After triple-rinsing and allowing it to air-dry in a ventilated area (such as a fume hood), deface or remove the original label before disposing of the container in the regular trash or recycling, as per your institution's policy.[11]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_categorize Categorization cluster_package Packaging & Labeling cluster_storage Storage cluster_disposal Disposal start Identify this compound Waste solid Solid Waste (Unused, Expired, Contaminated) start->solid liquid Liquid Waste (Solutions in Solvents) start->liquid labware Contaminated Labware (Gloves, Pipettes, Containers) start->labware package_solid Package in a sealed, compatible container. Label with Hazardous Waste Tag. solid->package_solid package_liquid Package in a sealed, leak-proof container. Label with Hazardous Waste Tag, listing all components. liquid->package_liquid package_labware Segregate sharps from other labware. Package and label as hazardous waste. labware->package_labware storage_area Store in Designated Satellite Accumulation Area package_solid->storage_area package_liquid->storage_area package_labware->storage_area ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage_area->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety principles and information available for its parent compound, Linezolid. A specific Safety Data Sheet for this compound was not found. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal procedures that are in full compliance with local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling PNU-142586

Author: BenchChem Technical Support Team. Date: December 2025

PNU-142586 is a major metabolite of the oxazolidinone antibiotic Linezolid.[1][2] Emerging research indicates that this compound is not an inactive metabolite as previously thought and may play a significant role in the hematologic toxicity associated with prolonged Linezolid use.[3] Specifically, elevated concentrations of this compound have been linked to a higher incidence of thrombocytopenia (a low platelet count).[4][5]

Hazard Identification and Toxicological Profile

While a comprehensive toxicological profile for this compound is not fully established, studies have identified it as a potential causative agent in Linezolid-induced hematologic toxicity.[3] The primary concern is its potential to cause damage to organs, particularly the blood, through prolonged or repeated exposure.[6][7][8][9]

Known Health Effects:

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 for the parent compound, Linezolid, with the primary target organ being the blood.[6][7] Research suggests this compound is a key mediator of this effect.[3]

  • Cytotoxicity: this compound has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines, which are precursors to platelets.[4]

  • Mechanism of Toxicity: Recent studies indicate that this compound targets DNA topoisomerase 2-α (TOP2A) and 2-β (TOP2B), disrupting DNA replication and transcription, which can lead to cytotoxic effects.[3]

Personal Protective Equipment (PPE)

Due to the potential for hematologic toxicity and the lack of comprehensive safety data, a cautious approach to PPE is warranted. The following recommendations are based on the handling of potent pharmaceutical compounds and the information available for Linezolid.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use a properly fitted, air-purifying or supplied-air respirator if ventilation is inadequate or if handling as a powder.To prevent inhalation of dust.

Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when working with the solid form.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong bases and reducing agents.

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For liquid spills, absorb with an inert material and place in a container for disposal.

  • Clean: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not empty into drains.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: General laboratory workflow for handling this compound.

Relationship and Toxicity Pathway of this compound

The following diagram illustrates the metabolic relationship between Linezolid and this compound and the proposed mechanism of toxicity.

G Linezolid Linezolid PNU142586 This compound (Metabolite) Linezolid->PNU142586 Metabolism TOP2A_TOP2B TOP2A & TOP2B Inhibition PNU142586->TOP2A_TOP2B Targets DNA_Damage DNA Replication/Transcription Disruption TOP2A_TOP2B->DNA_Damage Toxicity Hematologic Toxicity (Thrombocytopenia) DNA_Damage->Toxicity

Caption: Metabolic pathway and proposed toxicity mechanism of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PNU-142586
Reactant of Route 2
PNU-142586

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。